Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
描述
属性
CAS 编号 |
96568-04-6 |
|---|---|
分子式 |
C10H8Cl2FNO3 |
分子量 |
280.08 g/mol |
IUPAC 名称 |
ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H8Cl2FNO3/c1-2-17-8(16)4-7(15)5-3-6(13)10(12)14-9(5)11/h3H,2,4H2,1H3 |
InChI 键 |
IEUHWNLWVMLHHC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)C1=CC(=C(N=C1Cl)Cl)F |
规范 SMILES |
CCOC(=O)CC(=O)C1=CC(=C(N=C1Cl)Cl)F |
Pictograms |
Irritant |
同义词 |
Ethyl 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropionate; Ethyl 2,6-Dichloro-5-fluoro-β-oxo-3-pyridinepropanoate; |
产品来源 |
United States |
Foundational & Exploratory
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate synthesis pathway
An In-depth Technical Guide to the Synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
This guide provides a comprehensive overview of the synthetic pathway for this compound, a critical intermediate in the development of advanced fluoroquinolone antibiotics.[1] We will delve into the strategic considerations for the synthesis, the mechanistic underpinnings of the core chemical transformations, and a detailed, field-proven experimental protocol suitable for researchers and drug development professionals.
Strategic Importance and Retrosynthetic Analysis
This compound is a highly functionalized pyridine derivative. Its value lies in its role as a key building block for the synthesis of potent fourth-generation fluoroquinolone antibacterial agents, such as Gemifloxacin.[1] The molecule's structure, featuring a β-keto ester functional group, immediately suggests that the core synthetic challenge lies in the formation of a specific carbon-carbon bond.
A retrosynthetic analysis logically disconnects the target molecule at the Cα-Cβ bond of the keto ester system. This disconnection points directly to a Claisen condensation or a related acylation reaction as the key strategic step. The necessary synthons are an electrophilic derivative of 2,6-dichloro-5-fluoronicotinic acid and a nucleophilic ethyl acetate enolate or its equivalent.
This leads to a two-part synthetic strategy:
-
Part A: Synthesis of a highly reactive electrophilic precursor , namely 2,6-dichloro-5-fluoronicotinoyl chloride.
-
Part B: A base-mediated Claisen condensation of this acyl chloride with an appropriate carbon nucleophile to construct the final β-keto ester.
Synthesis of the Key Precursor: 2,6-Dichloro-5-fluoronicotinoyl Chloride
The journey to our target molecule begins with the construction of its core heterocyclic component. 2,6-dichloro-5-fluoronicotinic acid is a known key intermediate for various antibacterial agents.[2] While multiple routes to this precursor exist, including the hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine[3], an effective and scalable process involves the chlorination of a dihydroxynicotinate precursor.[2][4]
An improved patented process describes converting a 2,6-dihydroxy-5-fluoronicotinate ester directly to 2,6-dichloro-5-fluoronicotinoyl chloride in a single step using phosphorus oxychloride (POCl₃) in the presence of a lithium reagent, such as lithium chloride.[2][4] This method is advantageous as it avoids the isolation of the intermediate nicotinic acid and proceeds with high efficiency. The lithium salt plays a crucial role in facilitating the displacement of the hydroxyl groups.
The resulting 2,6-dichloro-5-fluoronicotinic acid can then be readily converted to the highly reactive 2,6-dichloro-5-fluoronicotinoyl chloride. This is a standard transformation in organic synthesis, typically achieved by refluxing the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is a significantly more potent electrophile than the corresponding carboxylic acid, making it ideal for the subsequent C-C bond formation.
The Core Transformation: The Claisen Condensation
The Claisen condensation is a cornerstone of carbon-carbon bond formation, enabling the synthesis of β-keto esters from two ester molecules.[5] The reaction mechanism is analogous to the aldol condensation and involves the nucleophilic addition of an ester enolate to the carbonyl group of a second ester molecule.[6][7]
Mechanism Pillars:
-
Enolate Formation: A strong base, such as sodium ethoxide (NaOEt) or lithium diisopropylamide (LDA), abstracts an acidic α-proton from an ester (e.g., ethyl acetate) to form a nucleophilic enolate. The choice of base is critical; using an alkoxide that matches the alcohol portion of the ester (e.g., ethoxide for an ethyl ester) prevents transesterification, a competing side reaction.[7]
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the second carbonyl component—in our case, the highly reactive 2,6-dichloro-5-fluoronicotinoyl chloride. This forms a tetrahedral intermediate.[6]
-
Reformation of Carbonyl: Unlike in an aldol reaction where the intermediate is protonated to an alcohol, the tetrahedral intermediate in a Claisen condensation collapses.[5] It expels the most stable leaving group—in this case, the chloride ion—to regenerate the carbonyl group and form the β-keto ester product.
-
Driving the Equilibrium: The reaction is typically reversible. However, the resulting β-keto ester has highly acidic protons on the central α-carbon (flanked by two carbonyl groups). The alkoxide base readily deprotonates the product to form a stable, resonance-stabilized enolate. This final, irreversible deprotonation step drives the entire reaction equilibrium to the product side, ensuring a high yield.[6][7] An acidic workup is required in the final step to re-protonate this enolate and isolate the neutral β-keto ester product.[8]
Detailed Experimental Protocol & Data
The following protocol is a synthesized representation based on established chemical principles and published methodologies.[1][4]
Part A: Synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride
-
Chlorination: To a sealed reaction vessel, charge methyl 2,6-dihydroxy-5-fluoronicotinate (1.0 eq), lithium chloride (1.0 eq), and phosphorus oxychloride (10 vol).
-
Heating: Heat the sealed vessel to 150-160 °C for 24-28 hours.
-
Workup: After cooling to room temperature, carefully add the reaction mixture to crushed ice. The product may precipitate or can be extracted with a suitable organic solvent like dichloromethane.
-
Purification: The crude 2,6-dichloro-5-fluoronicotinoyl chloride is purified by vacuum distillation.[2]
Part B: Synthesis of this compound
-
Base & Solvent: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium chloride (1.1 eq), anhydrous tetrahydrofuran (THF), and triethylamine (2.5 eq).
-
Malonate Addition: Cool the suspension to 0 °C and add monoethyl malonate potassium salt (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Acylation: Slowly add a solution of 2,6-dichloro-5-fluoronicotinoyl chloride (1.0 eq) in anhydrous THF to the reaction mixture, again keeping the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the acyl chloride.
-
Quenching & Workup: Cool the mixture to 0 °C and quench by the slow addition of dilute hydrochloric acid until the pH is ~2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final product.
Quantitative Data Summary
| Compound | Formula | MW ( g/mol ) | Role | Stoichiometry |
| 2,6-dichloro-5-fluoronicotinoyl chloride | C₆H₁Cl₃FNO | 228.44 | Electrophile | 1.0 eq |
| Monoethyl malonate potassium salt | C₅H₇KO₄ | 170.21 | Nucleophile Precursor | 1.1 eq |
| Magnesium Chloride | MgCl₂ | 95.21 | Lewis Acid | 1.1 eq |
| Triethylamine | C₆H₁₅N | 101.19 | Base | 2.5 eq |
| This compound | C₁₀H₈Cl₂FNO₃ | 296.08 | Product | - |
Synthesis Pathway Visualization
The following diagram illustrates the logical flow of the synthetic pathway, from the key precursor to the final target molecule.
Caption: Synthetic route for this compound.
Conclusion
The synthesis of this compound is a well-defined process hinging on the strategic application of the Claisen condensation. By carefully preparing a highly reactive acyl chloride precursor and controlling the conditions of the base-mediated condensation, high yields of this valuable pharmaceutical intermediate can be reliably obtained. The principles outlined in this guide—from mechanistic understanding to procedural detail—provide a solid foundation for researchers engaged in the synthesis of complex heterocyclic molecules for drug discovery and development.
References
- 1. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 2. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, a key intermediate in the synthesis of advanced pharmaceutical compounds, particularly next-generation quinolone antibiotics. This document delves into the structural, physical, and chemical characteristics of this versatile molecule, offering insights into its behavior and analytical characterization.
Introduction: A Pivotal Building Block in Medicinal Chemistry
This compound, also known as ethyl 2,6-dichloro-5-fluoronicotinoylacetate, is a highly functionalized pyridine derivative. Its strategic placement of halogen atoms and the reactive β-ketoester moiety make it a valuable precursor in the construction of complex heterocyclic systems. The presence of chlorine and fluorine atoms significantly influences the electronic properties of the pyridine ring, impacting its reactivity and the biological activity of its downstream products.[1] This guide will serve as a technical resource for researchers leveraging this compound in their synthetic and drug discovery endeavors.
Molecular and Physicochemical Profile
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and development. These parameters govern its reactivity, solubility, and pharmacokinetic behavior in larger molecular constructs.
Structural and General Properties
Below is a summary of the key identifiers and fundamental properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | Ethyl 2,6-dichloro-5-fluoronicotinoylacetate, 2,6-dichloro-5-fluoronicotinoyl acetic acid ethyl ester | [2] |
| CAS Number | 96568-04-6 | [3] |
| Molecular Formula | C₁₀H₈Cl₂FNO₃ | [2] |
| Molecular Weight | 280.08 g/mol | [2] |
| Appearance | White to off-white solid | (Inferred from melting point) |
Key Physicochemical Parameters
| Parameter | Value | Source(s) |
| Melting Point | 68-72 °C | [2] |
| Boiling Point | Not experimentally determined | - |
| Density | Not experimentally determined | - |
| Solubility | Soluble in common organic solvents such as THF, ethyl acetate, and dichloromethane. | [4] |
| pKa (predicted) | 9.79 ± 0.46 | - |
The predicted pKa suggests that the methylene protons between the two carbonyl groups exhibit some acidity, a characteristic feature of β-dicarbonyl compounds that is crucial for their reactivity in condensation reactions.
Synthesis and Manufacturing
The primary synthetic route to this compound involves the Blaise reaction.[4] This method offers an efficient and scalable approach, making the compound accessible for larger-scale pharmaceutical development.[4] A Chinese patent also describes a method for its preparation with a reported melting point of 68-70°C.[5]
Synthetic Pathway Overview
The synthesis initiates from 3-cyano-2,6-dichloro-5-fluoropyridine. This starting material undergoes a zinc-mediated reaction with ethyl bromoacetate. The use of methanesulfonic acid as a zinc activator is a key process improvement that eliminates the induction period of the Blaise reaction, enhancing safety and suitability for industrial-scale production.[4] The resulting intermediate is then hydrolyzed to yield the final product.
Step-by-Step Experimental Protocol
The following protocol is adapted from a validated, scalable synthesis.[4]
-
Reaction Setup: A suspension of zinc dust (1.5 equivalents) and 3-cyano-2,6-dichloro-5-fluoropyridine (1.0 equivalent) in tetrahydrofuran (THF) is prepared in a suitable reaction vessel.
-
Activation: A catalytic amount of methanesulfonic acid is added to the suspension, which is then briefly heated to reflux to activate the zinc.
-
Blaise Reaction: Ethyl bromoacetate (1.3 equivalents) is added dropwise to the refluxing mixture. The reaction is maintained at reflux for an additional 30 minutes after the addition is complete.
-
Workup: The reaction mixture is cooled, and an aqueous solution of hydrochloric acid is added. This step hydrolyzes the intermediate β-aminoacrylate.
-
Isolation: The product is extracted from the aqueous layer with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization or chromatography to achieve high purity.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity and purity of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons flanked by the carbonyl groups, and a signal for the aromatic proton on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons of the ester and ketone, the carbons of the pyridine ring (with C-F and C-Cl couplings), the methylene carbon, and the carbons of the ethyl group.
-
¹⁹F NMR: A singlet is expected for the fluorine atom on the pyridine ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities, typically in the range of 1650-1750 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (280.08 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Chromatographic Methods
High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is typically suitable.
Applications in Drug Discovery and Development
The primary application of this compound is as a key intermediate in the synthesis of quinolone antibiotics.[4] The structural features of this molecule allow for the construction of the core naphthyridine ring system found in potent antibacterial agents. The fluorine substituent is a common feature in modern fluoroquinolones, often enhancing their antibacterial activity and pharmacokinetic properties.[1]
Conclusion
This compound is a molecule of significant interest in medicinal chemistry. Its well-defined physicochemical properties and the availability of a robust synthetic route make it an invaluable tool for the development of novel therapeutics. This guide provides a foundational understanding of its characteristics, empowering researchers to effectively utilize this compound in their synthetic strategies.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. labware-shop.com [labware-shop.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
CAS 96568-04-6 structural elucidation
An In-depth Technical Guide to the Structural Elucidation of CAS 96568-04-6: Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
This guide provides a detailed walkthrough of the structural elucidation of the chemical compound corresponding to CAS number 96568-04-6. Our analysis will employ a multi-spectroscopic approach, integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to confirm the molecular structure. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the methodologies and logical framework behind structural analysis.
The compound assigned CAS number 96568-04-6 is identified as this compound.[1][2] This compound serves as a key intermediate in the synthesis of various pharmaceutical agents.[1] Accurate confirmation of its structure is paramount to ensure the quality, purity, and safety of the final active pharmaceutical ingredient (API).
Our objective is to employ a systematic approach to verify this structure, starting from the fundamental molecular formula and progressively assembling the structural fragments using various analytical techniques.
Initial Known Information:
| Parameter | Value | Source |
| CAS Number | 96568-04-6 | [1][3] |
| Molecular Formula | C₁₀H₈Cl₂FNO₃ | [1][3] |
| Molecular Weight | 280.08 g/mol | [1][3] |
| Physical State | Off-White Solid | [3] |
| Melting Point | 68-72 °C | [3] |
The elucidation process will follow a logical workflow, beginning with the confirmation of the molecular weight and elemental composition, followed by the identification of functional groups, and culminating in the precise mapping of the atomic connectivity.
References
An In-depth Technical Guide to the Spectral Analysis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Introduction
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is a halogenated pyridine derivative belonging to the class of β-keto esters. Its structural complexity, featuring a highly substituted pyridine ring and a reactive β-keto ester moiety, makes it a molecule of interest in synthetic chemistry and potentially as an intermediate in the development of novel agrochemicals or pharmaceuticals. The precise characterization of such molecules is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications.
This guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. The interpretation is grounded in fundamental spectroscopic principles and comparative data from related structures, offering a robust framework for its unambiguous identification.
Molecular Structure and Key Features
The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. With a molecular formula of C₁₀H₈Cl₂FNO₃ and a molecular weight of 280.08 g/mol , the compound possesses several key features that dictate its spectral behavior.[1]
-
Ethyl Ester Group : Comprises a triplet and a quartet signal in ¹H NMR and characteristic carbon signals in ¹³C NMR, along with a strong C=O and C-O stretching bands in the IR spectrum.
-
β-Keto Ester System : The methylene protons flanked by two carbonyl groups are acidic and will appear as a characteristic singlet in the ¹H NMR spectrum. This system can exist in equilibrium with its enol tautomer, which can influence NMR and IR spectra.
-
Substituted Pyridine Ring : A single aromatic proton remains on the highly electronegative ring. Its chemical shift is influenced by the adjacent chloro, fluoro, and carbonyl substituents. The carbon atoms within the ring will show distinct signals in the ¹³C NMR, with their shifts heavily influenced by the attached halogens.
-
Halogen Atoms (2 Cl, 1 F) : The two chlorine atoms will produce a highly characteristic isotopic pattern in the mass spectrum, providing definitive evidence for their presence. The fluorine atom will couple with the nearby aromatic proton and carbon atoms, leading to splitting in the NMR spectra.
Caption: Molecular structure with proton labels for NMR assignment.
¹H NMR Spectral Data Analysis (Predicted)
The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The analysis must account for chemical shifts, integration (proton count), and signal splitting (multiplicity) caused by neighboring protons and the fluorine atom. The spectrum is predicted in a standard solvent like CDCl₃.
Predicted ¹H NMR Data
| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|---|
| Hₐ | 1.30 | Triplet (t) | 3H | J = 7.1 Hz | -O-CH₂-CH₃ |
| Hₓ | 4.10 | Singlet (s) | 2H | - | -CO-CH₂ -CO- |
| Hₑ | 4.25 | Quartet (q) | 2H | J = 7.1 Hz | -O-CH₂ -CH₃ |
| Hₚ | 8.25 | Doublet (d) | 1H | J(H-F) ≈ 3-4 Hz | Pyridine CH |
Interpretation:
-
Ethyl Group (Hₐ, Hₑ): The ethyl ester protons give rise to two characteristic signals. The methyl protons (Hₐ) appear as a triplet around 1.30 ppm due to coupling with the two adjacent methylene protons. The methylene protons (Hₑ) appear further downfield around 4.25 ppm as a quartet, a result of being adjacent to the electron-withdrawing oxygen atom and coupled to the three methyl protons.[2]
-
Methylene Protons (Hₓ): The two protons on the carbon between the two carbonyl groups are expected to appear as a sharp singlet around 4.10 ppm. Their equivalence and the absence of adjacent protons lead to the singlet multiplicity. The strong deshielding effect of the two flanking carbonyls explains the downfield shift. It is worth noting that in some β-keto esters, keto-enol tautomerism can lead to the appearance of a separate, smaller signal for the enolic vinyl proton, typically above 6.0 ppm.[3][4]
-
Pyridine Proton (Hₚ): The lone proton on the pyridine ring is significantly deshielded by the electronegative nitrogen atom and the three halogen substituents. Its signal is predicted to be far downfield, around 8.25 ppm. Furthermore, this proton is expected to show a small coupling to the fluorine atom at the 5-position, resulting in a doublet with a coupling constant (⁴JHF) of approximately 3-4 Hz.
¹³C NMR Spectral Data Analysis (Predicted)
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic surroundings.
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| 14.0 | -O-CH₂-C H₃ | Standard aliphatic ester methyl carbon. |
| 46.5 | -CO-C H₂-CO- | Methylene carbon between two carbonyls. |
| 62.5 | -O-C H₂-CH₃ | Methylene carbon attached to ester oxygen. |
| 125.0 (d, J≈15 Hz) | C -4 (CH) | Pyridine C-H, split by fluorine. |
| 140.0 (d, J≈5 Hz) | C -3 (C-CO) | Carbon attached to the keto group. |
| 148.0 (d, J≈15 Hz) | C -2 (C-Cl) | Carbon adjacent to N, deshielded by Cl. |
| 155.0 (d, J≈250 Hz) | C -5 (C-F) | Carbon directly bonded to fluorine (large C-F coupling). |
| 158.0 (d, J≈5 Hz) | C -6 (C-Cl) | Carbon adjacent to N, deshielded by Cl. |
| 167.0 | Ester C =O | Ester carbonyl carbon. |
| 192.0 | Ketone C =O | Ketone carbonyl carbon, deshielded by the aromatic ring. |
Interpretation:
The spectrum is expected to show all 10 unique carbon signals.
-
Aliphatic Carbons: The ethyl group carbons appear in the typical upfield region (~14.0 and ~62.5 ppm). The central methylene carbon is found around 46.5 ppm.
-
Carbonyl Carbons: Two distinct carbonyl signals are predicted in the far downfield region. The ester carbonyl (~167.0 ppm) is typically more shielded than the ketone carbonyl (~192.0 ppm), which is conjugated with the pyridine ring.[3]
-
Pyridine Ring Carbons: These carbons are heavily influenced by the halogen substituents. The carbon directly attached to fluorine (C-5) will show a very large one-bond coupling constant (¹JCF) of around 250 Hz. The other ring carbons will also exhibit smaller C-F couplings. The carbons bonded to chlorine (C-2, C-6) and nitrogen are expected to be the most deshielded among the ring carbons.[5][6][7]
Infrared (IR) Spectral Data Analysis (Predicted)
The IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 2980-2850 | Medium | Aliphatic C-H Stretch |
| ~1745 | Strong | Ester C=O Stretch |
| ~1720 | Strong | Ketone C=O Stretch |
| ~1600, ~1470 | Medium-Weak | Aromatic C=C and C=N Stretch |
| 1300-1000 | Strong | C-O Stretch (Ester) |
| 850-750 | Strong | C-Cl Stretch |
| ~1050 | Strong | C-F Stretch |
Interpretation:
-
Carbonyl Region (C=O): This is the most diagnostic region. Two strong, sharp peaks are expected. The ester carbonyl will absorb at a higher frequency (~1745 cm⁻¹), typical for saturated esters.[8][9] The ketone carbonyl, being conjugated with the pyridine ring, will absorb at a slightly lower frequency (~1720 cm⁻¹).[10][11]
-
C-H Stretching: The spectrum will show aliphatic C-H stretching bands just below 3000 cm⁻¹ and a weaker aromatic C-H stretch just above 3000 cm⁻¹.[12][13]
-
Fingerprint Region: This region will contain strong absorptions corresponding to the C-O stretches of the ester group (1300-1000 cm⁻¹) and the C-halogen stretches. The C-Cl stretches typically appear in the 850-750 cm⁻¹ range, while the C-F stretch will be a strong band around 1050 cm⁻¹.[14]
Mass Spectrometry (MS) Data Analysis (Predicted)
Mass spectrometry provides information about the molecular weight and elemental composition and can reveal structural details through fragmentation analysis.
Predicted MS Data
| m/z | Relative Intensity Ratio | Assignment |
|---|---|---|
| 280 / 282 / 284 | 9 : 6 : 1 | [M]⁺, Molecular ion with ³⁵Cl₂, ³⁵Cl³⁷Cl, and ³⁷Cl₂ |
| 235 / 237 / 239 | 9 : 6 : 1 | [M - OCH₂CH₃]⁺, loss of ethoxy radical |
| 207 / 209 / 211 | 9 : 6 : 1 | [M - COOCH₂CH₃]⁺, loss of carbethoxy radical |
| 179 / 181 | 3 : 1 | [C₅HCl₂FN]⁺, Dichlorofluoropyridine fragment |
Interpretation:
-
Molecular Ion Peak ([M]⁺): The most critical feature is the molecular ion cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl:~75%, ³⁷Cl:~25%), a molecule with two chlorine atoms will exhibit three peaks: M⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (one ³⁵Cl and one ³⁷Cl), and [M+4]⁺ (two ³⁷Cl atoms). The expected relative intensity ratio for this cluster is approximately 9:6:1.[15][16][17] Finding this pattern at m/z 280, 282, and 284 would be definitive proof of the compound's identity and elemental composition.
-
Fragmentation Pattern: Mass spectral fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups.[18][19][20]
-
Loss of Ethoxy Group: Cleavage of the C-O bond in the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), resulting in a prominent acylium ion cluster at m/z 235/237/239.
-
Loss of Carbethoxy Group: Cleavage of the bond between the carbonyls can result in the loss of the entire carbethoxy group (•COOCH₂CH₃, 73 Da), yielding an ion at m/z 207/209/211.
-
Pyridine Fragment: Cleavage of the bond between the pyridine ring and the side chain would generate a fragment corresponding to the dichlorofluoropyridinyl cation at m/z 179/181 (this fragment would only have one chlorine if the fragmentation occurs differently, but the primary fragment is likely the acylium ion).
-
Caption: Predicted primary fragmentation pathways in ESI-MS.
Experimental Methodologies
To ensure reproducibility and accuracy, standardized protocols for data acquisition are essential.
Workflow for Spectroscopic Analysis
References
- 1. Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Ethyl 3-chloropropionate(623-71-2) 1H NMR spectrum [chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Fluoropyridine(372-48-5) 13C NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 15. savemyexams.com [savemyexams.com]
- 16. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. chem.libretexts.org [chem.libretexts.org]
1H and 13C NMR spectra of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound (CAS No: 96568-04-6).[1] As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, unambiguous structural confirmation is paramount.[2][3] This document serves as a reference for researchers, scientists, and drug development professionals, detailing the theoretical basis for spectral predictions, in-depth interpretation of spectral features, and a robust experimental protocol for data acquisition. We will explore the influence of the molecule's distinct structural motifs—the highly substituted pyridine ring and the β-keto ester functionality—on the resulting NMR spectra, with a particular focus on keto-enol tautomerism and heteronuclear coupling phenomena.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic compounds.[4][5] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[6] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves at specific frequencies, a phenomenon known as resonance.[7][8] The precise resonance frequency, or "chemical shift," is highly sensitive to the local electronic environment of the nucleus, providing detailed information about molecular structure, connectivity, and chemical environment.[8][9]
For a molecule as structurally complex as this compound, NMR provides critical data points for verification that other methods cannot. It allows for:
-
Confirmation of Connectivity: Identifying which atoms are bonded to each other through spin-spin coupling.
-
Elucidation of Electronic Effects: Observing how electronegative substituents (Cl, F, O) influence the chemical shifts of nearby nuclei.
-
Quantitative Analysis of Isomers: Determining the relative ratio of tautomers, such as the keto and enol forms inherent to β-keto esters.
Molecular Structure and Key Features
The target molecule possesses several key structural features that dictate its NMR spectral characteristics. Understanding these is the first step in accurate spectral interpretation.
Figure 1: Structural components of this compound.
-
2,6-dichloro-5-fluoropyridin-3-yl Ring: This aromatic core contains a single proton (H4). Its chemical environment is heavily influenced by the adjacent nitrogen atom and the three strongly electron-withdrawing halogen substituents (two Cl, one F). This will result in significant deshielding. Furthermore, the fluorine atom at C5 will induce spin-spin coupling with the nearby proton (H4) and carbon nuclei.
-
β-Keto Ester Moiety: This functional group is well-known to exist as a dynamic equilibrium between its keto and enol tautomers.[10] This tautomerism is slow on the NMR timescale, meaning distinct sets of signals for each form can often be observed.[11] The position of this equilibrium is highly dependent on the solvent used for the NMR experiment.[12][13]
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is predicted to show distinct signals corresponding to the aromatic, methylene, and ethyl protons. The presence of keto-enol tautomerism will be a defining feature.
Aromatic Region (δ 8.0 - 9.0 ppm)
-
H4 Proton: A single proton is located on the pyridine ring. Due to the cumulative electron-withdrawing effects of the two chlorine atoms, the fluorine atom, and the pyridine nitrogen, this proton is expected to be significantly deshielded and resonate at a high chemical shift, likely δ > 8.0 ppm .
-
Multiplicity: This proton will couple with the fluorine atom at the C5 position. This three-bond coupling (³JH-F) will split the signal into a doublet . The magnitude of ³JH-F in fluoropyridines typically ranges from 5-10 Hz.[14]
Keto-Enol Tautomerism Signals
The ratio of keto to enol form can be determined by comparing the integration of their unique signals. In nonpolar solvents like CDCl₃, the enol form is often stabilized by an intramolecular hydrogen bond, while polar solvents like DMSO-d₆ can disrupt this bond, favoring the more polar keto form.[11][15]
-
Keto Tautomer:
-
Methylene Protons (C8-Hα, Hβ): These two protons are situated between two carbonyl groups, making them chemically equivalent. They will appear as a sharp singlet at approximately δ 4.0 - 4.2 ppm . Its integration will correspond to 2H.
-
-
Enol Tautomer:
-
Vinylic Proton (C8-H): The enol form possesses a vinylic proton. This proton will appear as a singlet in the region of δ 5.9 - 6.2 ppm . Its integration will correspond to 1H.
-
Enolic Hydroxyl Proton (OH): This proton is involved in a strong intramolecular hydrogen bond with the adjacent keto-carbonyl oxygen. This results in significant deshielding, causing it to appear as a broad singlet far downfield, typically δ 12.0 - 13.0 ppm .
-
Ethyl Ester Group (δ 1.0 - 4.5 ppm)
The signals for the ethyl group will be present for both tautomers and may appear as slightly overlapping or broadened peaks depending on the rate of interconversion and the solvent.
-
Methylene Protons (C10-Hγ, Hδ): These protons are adjacent to an oxygen atom and a methyl group (three protons). According to the n+1 rule, this signal will be a quartet (J ≈ 7.1 Hz).[16] Its chemical shift is predicted to be around δ 4.1 - 4.3 ppm .
-
Methyl Protons (C11-Hε, Hζ, Hη): These protons are adjacent to a methylene group (two protons). This signal will appear as a triplet (J ≈ 7.1 Hz).[16] Its chemical shift is predicted to be around δ 1.2 - 1.4 ppm .
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show ten distinct signals, as all carbon atoms are in unique chemical environments. The presence of fluorine will introduce C-F coupling, which is a key diagnostic feature.
Carbonyl Carbons (δ 160 - 200 ppm)
Two signals are expected in the downfield region corresponding to the two types of carbonyl carbons.
-
Keto Carbonyl (C7): The ketone carbonyl is typically found further downfield. Predicted chemical shift: δ ~192 ppm .
-
Ester Carbonyl (C9): The ester carbonyl is more shielded. Predicted chemical shift: δ ~167 ppm .[17]
Aromatic Carbons (δ 110 - 160 ppm)
The chemical shifts of the pyridine ring carbons are heavily influenced by the halogen substituents. A key feature will be the splitting of these signals due to coupling with the ¹⁹F nucleus.
-
C5 (C-F): This carbon is directly bonded to fluorine and will exhibit a very large one-bond coupling constant (¹JC-F ≈ 240-260 Hz), appearing as a doublet . Its chemical shift will be significantly affected by the fluorine atom.
-
C2 & C6 (C-Cl): These carbons are attached to chlorine atoms. They will also be coupled to the fluorine atom (²JC-F for C6, ³JC-F for C2), appearing as smaller doublets .
-
C3 & C4: These carbons will also show coupling to fluorine (²JC-F for C4, ³JC-F for C3), appearing as doublets . The signal for C4 will be identifiable due to its direct attachment to a proton.
Aliphatic Carbons (δ 10 - 70 ppm)
-
Methylene Carbon (C8): For the keto tautomer, this carbon is situated between two carbonyls and is expected at δ ~45-50 ppm .
-
Ethyl Methylene Carbon (C10): The O-CH₂ carbon of the ethyl group is predicted at δ ~62 ppm .[18]
-
Ethyl Methyl Carbon (C11): The CH₃ carbon of the ethyl group is predicted at δ ~14 ppm .[18]
Summary of Predicted NMR Data
The predicted spectral data provides a clear roadmap for the assignment of the experimental spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Tautomer |
|---|---|---|---|---|---|
| Enolic OH | 12.0 - 13.0 | br s | - | 1H | Enol |
| H4 (Aromatic) | > 8.0 | d | ³JH-F ≈ 5-10 | 1H | Both |
| CH (Vinylic) | 5.9 - 6.2 | s | - | 1H | Enol |
| O-CH₂ (Ethyl) | 4.1 - 4.3 | q | J ≈ 7.1 | 2H | Both |
| CH₂ (Methylene) | 4.0 - 4.2 | s | - | 2H | Keto |
| CH₃ (Ethyl) | 1.2 - 1.4 | t | J ≈ 7.1 | 3H | Both |
Table 2: Predicted ¹³C NMR Data for this compound
| Assigned Carbon | Predicted δ (ppm) | Expected Multiplicity (from C-F coupling) |
|---|---|---|
| C7 (Ketone C=O) | ~192 | s |
| C9 (Ester C=O) | ~167 | s |
| Aromatic Carbons | 110 - 160 | d (due to C-F coupling) |
| C10 (O-CH₂) | ~62 | s |
| C8 (Keto-CH₂) | ~45-50 | s |
| C11 (CH₃) | ~14 | s |
Experimental Protocol
Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data. This protocol is designed to be a self-validating system.
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of this compound.
-
Solvent Selection:
-
Primary Choice: Deuterated chloroform (CDCl₃) is an excellent starting point for its commonality and ability to dissolve a wide range of organic compounds.[19] It will likely show a mixture of keto and enol forms.
-
Alternative: Deuterated dimethyl sulfoxide (DMSO-d₆) can be used to investigate solvent effects on the keto-enol equilibrium. As a polar, hydrogen-bond accepting solvent, it is expected to shift the equilibrium towards the keto tautomer.[11]
-
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6 - 0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A clear, homogeneous solution is required.
NMR Data Acquisition
The following workflow outlines the steps for acquiring high-resolution 1D spectra on a modern NMR spectrometer (e.g., 400 MHz or higher).
References
- 1. labware-shop.com [labware-shop.com]
- 2. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 3. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 4. microbenotes.com [microbenotes.com]
- 5. byjus.com [byjus.com]
- 6. process-nmr.com [process-nmr.com]
- 7. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 8. ijirset.com [ijirset.com]
- 9. azooptics.com [azooptics.com]
- 10. cores.research.asu.edu [cores.research.asu.edu]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. emerginginvestigators.org [emerginginvestigators.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. acdlabs.com [acdlabs.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. scs.illinois.edu [scs.illinois.edu]
A Senior Application Scientist's Guide to Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate: Properties, Synthesis, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is a highly functionalized pyridine derivative that has emerged as a critical intermediate in the synthesis of complex bioactive molecules. Its unique structure, featuring a trifunctionalized pyridine ring, offers multiple reaction sites, making it an invaluable tool for medicinal chemists and researchers in agrochemical development.[1] The presence of two chlorine atoms and a fluorine atom on the pyridine core significantly modulates the electronic properties of the molecule, enhancing its reactivity and providing strategic vectors for diversification in drug discovery campaigns.[1] This guide provides an in-depth examination of its core properties, a field-proven synthesis protocol, and its strategic applications in advanced research.
Section 1: Core Molecular and Physicochemical Profile
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and development. The key identifiers and physicochemical characteristics of this compound are summarized below.
Chemical Identity and Structure
The structural arrangement of this molecule is key to its utility. The β-ketoester functionality provides a versatile handle for a wide range of carbon-carbon bond-forming reactions, while the halogenated pyridine ring is a common pharmacophore in many therapeutic agents.
Caption: 2D Chemical Structure of the title compound.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| Molecular Formula | C₁₀H₈Cl₂FNO₃[2] |
| Molecular Weight | 280.08 g/mol [2] |
| CAS Number | 96568-04-6[2][3] |
| IUPAC Name | This compound[2] |
| Synonyms | Ethyl 2,6-dichloro-5-fluoronicotinoylacetate, Ethyl 3-(2,6-dichloro-5-fluoro-3-pyridyl)-3-oxopropionate[2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Physical State | Solid | Internal Expertise |
| Melting Point | 68°C to 72°C | [2] |
| Purity (Typical) | ≥97% | [2][4] |
| Storage Temperature | 2-8°C |[5] |
Section 2: Strategic Importance in Pharmaceutical and Agrochemical Synthesis
The title compound is not merely a laboratory curiosity; it is a cornerstone intermediate for constructing high-value molecules. Its strategic importance lies in the convergence of a reactive β-ketoester system and a poly-halogenated pyridine scaffold.
-
Pharmaceutical Development : Substituted pyridines are integral components of numerous antibacterial agents.[6] This compound serves as a key precursor to the 2,6-dichloro-5-fluoronicotinic acid core, which is further elaborated to synthesize potent naphthyridine-class antibacterial drugs.[6] The halogen substituents can be selectively displaced or modified, allowing for the creation of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.[1]
-
Agrochemical Innovation : The dichlorofluoropyridine motif is a well-established toxophore in modern pesticides and herbicides. This compound provides an efficient entry point for synthesizing new crop protection agents where the ester can be modified to tune solubility, stability, and delivery properties.[1]
Section 3: A Validated Protocol for Scalable Synthesis
The synthesis of this compound can be challenging, but an optimized approach utilizing the Blaise reaction provides a reliable and scalable route with high purity and yield.[7] This protocol is adapted from established patent literature, with added insights to ensure reproducibility.[7]
Causality Behind the Method
The Blaise reaction is chosen for its efficiency in forming β-enamino esters (which readily hydrolyze to β-keto esters) from nitriles. This method circumvents the need to prepare a highly reactive and potentially unstable acyl chloride intermediate from the corresponding nicotinic acid, which is a common alternative but often suffers from lower yields and harsher conditions.[7]
Caption: Optimized synthesis workflow via the Blaise Reaction.
Step-by-Step Experimental Protocol
Objective: To synthesize this compound with a target yield of 88-95% and purity of >99%.[7]
-
Reaction Setup (Blaise Reaction) :
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add activated zinc powder and a suitable anhydrous solvent (e.g., THF).
-
Add a solution of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile and ethyl bromoacetate in the same solvent dropwise. The reaction is exothermic; maintain the temperature to ensure a controlled reaction.
-
Causality : Anhydrous conditions are critical as the organozinc intermediate is highly moisture-sensitive. Slow addition prevents dangerous exotherms and side reactions.
-
-
Controlled Acidification and Intermediate Isolation :
-
Cool the reaction mixture to 0-10°C.
-
Slowly add a pre-chilled acidic solution (e.g., aqueous HCl) to adjust the pH to 2-3.[7] This hydrolyzes the zinc salt to the imino ester intermediate.
-
Causality : Low temperature and precise pH control are paramount to prevent over-hydrolysis of the desired imino ester intermediate to undesired byproducts.[7]
-
Perform an extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers contain the crude imino ester. Distill the solvent to isolate the intermediate as an oily liquid.[7]
-
-
Final Hydrolysis (Alcoholysis) :
-
Dissolve the isolated, non-aqueous imino ester intermediate in anhydrous ethanol.[7]
-
At 20-30°C, add a solution of hydrogen chloride in anhydrous ethanol or concentrated sulfuric acid dropwise.[7]
-
Stir the reaction for 2-3 hours. The product will begin to precipitate.
-
Causality : Using an anhydrous acid in an alcohol solvent (alcoholysis) is a mild and highly specific method to convert the imine to a ketone without cleaving the ethyl ester, ensuring high product purity.[7]
-
-
Purification and Validation :
-
Cool the suspension and collect the solid product by vacuum filtration.
-
Wash the crude solid with a cold ethanol-water mixture (e.g., 7:3 v/v) to remove residual acids and impurities.[7]
-
Dry the product under vacuum.
-
Self-Validation : Confirm product identity and purity (>99%) using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC analysis. The melting point should align with the reference value (68-72°C).[2]
-
Conclusion: An Enabling Reagent for Future Discovery
This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined physicochemical properties and the availability of a robust, scalable synthesis protocol empower researchers to explore new chemical space with confidence. By leveraging its unique structural and reactive features, scientists can continue to develop next-generation pharmaceuticals and agrochemicals that address pressing global challenges.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. labware-shop.com [labware-shop.com]
- 4. Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. This compound CAS#: 905808-04-0 [chemicalbook.com]
- 6. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 7. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate (CAS: 96568-04-6)
Introduction
This compound is a halogenated pyridine derivative that serves as a critical building block in the synthesis of advanced pharmaceutical and agrochemical compounds.[1] Its unique molecular structure, featuring an electron-deficient pyridine ring and reactive β-dicarbonyl and ester functional groups, makes it a versatile intermediate for creating targeted therapies and crop protection agents.[1][2] However, these same structural features present specific challenges regarding the compound's chemical stability and require stringent storage conditions to ensure its integrity and purity over time.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability profile, potential degradation pathways, and field-proven best practices for the storage and handling of this important chemical intermediate. Adherence to these guidelines is essential for ensuring experimental reproducibility, maintaining sample purity, and safeguarding the success of complex synthetic projects.
Physicochemical Properties
A foundational understanding of the compound's physicochemical properties is essential for its proper handling and storage.
| Property | Value | Source(s) |
| CAS Number | 96568-04-6 | [3][4] |
| Molecular Formula | C₁₀H₈Cl₂FNO₃ | [4] |
| Molecular Weight | 280.08 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 68-72 °C | [5] |
| Common Synonyms | Ethyl (2,6-dichloro-5-fluoronicotinoyl)acetate, (2,6-Dichloro-5-fluoronicotinoyl)acetic Acid Ethyl Ester | [3][4] |
Chemical Stability and Degradation Profile
While generally stable under proper conditions, the molecule possesses several reactive sites that can lead to degradation if not stored and handled correctly.[4] Understanding these potential pathways is key to preventing the formation of impurities that could compromise research outcomes.
Potential Degradation Pathways
The primary vulnerabilities of this compound are hydrolysis, nucleophilic aromatic substitution, and thermal decomposition.
-
Hydrolysis: The ethyl ester functional group is susceptible to both acid- and base-catalyzed hydrolysis. In the presence of moisture, especially under acidic or basic conditions, the ester can hydrolyze to form the corresponding carboxylic acid, altering the compound's reactivity and purity.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is rendered highly electron-deficient by the nitrogen heteroatom and the three powerfully electron-withdrawing halogen substituents (two chloro, one fluoro). This electronic arrangement activates the chlorine atoms at the C2 and C6 positions, making them susceptible to displacement by nucleophiles. Common laboratory nucleophiles such as water, residual alcohols, or amines can participate in this degradation pathway, leading to unwanted byproducts.
-
Thermal Decomposition: At elevated temperatures, the compound can undergo decomposition.[4] Combustion or exposure to high heat can generate hazardous and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[4] This underscores the importance of avoiding excessive heat during storage and handling.
Chemical Incompatibilities
To maintain the compound's integrity, direct contact with the following substance classes should be avoided:
-
Strong Oxidizing Agents: These are explicitly noted as incompatible and can cause rapid and potentially hazardous degradation.[4]
-
Strong Acids and Bases: Act as catalysts for hydrolysis of the ester group.
-
Strong Nucleophiles: Can initiate nucleophilic aromatic substitution on the pyridine ring.
Recommended Storage and Handling Conditions
Based on the chemical stability profile, the following conditions are mandated for maximizing the shelf-life and purity of the compound.
| Parameter | Recommendation | Rationale (The "Why") |
| Temperature | Store in a cool, dark place (e.g., 15-25°C).[4] | Minimizes the rate of all potential degradation reactions, particularly hydrolysis and slow decomposition. |
| Atmosphere | Keep container tightly closed.[4] For long-term storage (>1 year), consider flushing with an inert gas (e.g., Argon, Nitrogen) before sealing. | Protects against atmospheric moisture, which is the primary reactant for hydrolysis. An inert atmosphere also displaces oxygen. |
| Light | Store in an amber glass bottle or other opaque container, away from direct light sources.[4] | Prevents potential photolytic degradation pathways common to halogenated aromatic systems. |
| Location | Store away from incompatible materials, such as strong oxidizing agents, acids, and bases.[4] | Prevents accidental contact and subsequent degradation or hazardous reactions. |
Safe Handling Protocols
Due to the compound's hazard profile, appropriate safety measures are required during handling:
-
Hazard Profile: Causes skin irritation and serious eye irritation.[4] May cause respiratory irritation.[6]
-
Engineering Controls: Handle in a well-ventilated area. A chemical fume hood is strongly recommended to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4] If dust generation is unavoidable, a NIOSH-approved N95 dust mask should be used.
-
Hygiene: Wash hands and face thoroughly after handling.[4]
Protocol for Stability Assessment
For GMP applications or long-term research projects, it is crucial to verify the stability of the material under your specific laboratory conditions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard for this purpose.[7][8] Such a method must be able to separate the intact parent compound from all potential degradation products.[9]
Experimental Workflow for Stability Testing
The following workflow provides a self-validating system to confirm the stability of a given batch of the material.
Step-by-Step Protocol: Forced Degradation Study
A forced degradation study is essential to demonstrate the specificity of an analytical method and to identify likely degradation products.[9]
-
Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor and incubate as described in the table below. Include a control sample stored at ideal conditions.
-
Neutralization: After the incubation period, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Dilute all samples to the target concentration and analyze using the developed HPLC method.
-
Evaluation: The goal is to achieve partial degradation (e.g., 5-20%). The HPLC chromatogram should show clear separation between the parent peak and any new peaks corresponding to degradation products. This confirms the method is "stability-indicating."
| Stress Condition | Suggested Protocol | Purpose |
| Acid Hydrolysis | Mix stock with 0.1 M HCl. Incubate at 60°C for 24 hours. | To simulate acidic environments and test for ester hydrolysis. |
| Base Hydrolysis | Mix stock with 0.1 M NaOH. Incubate at room temperature for 4 hours. | To simulate alkaline environments and test for ester hydrolysis. |
| Oxidation | Mix stock with 3% H₂O₂. Incubate at room temperature for 24 hours. | To test for sensitivity to oxidizing agents. |
| Thermal | Store a solid sample in an oven at 80°C for 48 hours. | To assess the impact of heat exposure below the melting point.[10] |
| Photolytic | Expose the stock solution to light conditions as specified in ICH Q1B guidelines. | To determine light sensitivity. |
Conclusion
This compound is a compound of significant value in modern chemical synthesis. Its molecular architecture, while synthetically useful, dictates a high degree of sensitivity to environmental conditions such as moisture, heat, light, and chemical contaminants. A thorough understanding of its degradation pathways—primarily hydrolysis and nucleophilic substitution—is paramount. By implementing the stringent storage and handling protocols outlined in this guide, including cool, dark, and dry conditions away from incompatible chemicals, researchers can ensure the long-term purity and integrity of this material. For critical applications, validating stability through established analytical techniques like HPLC is a non-negotiable step to guarantee the reliability and success of scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Ethyl2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropionate , 98% , 96568-04-6 - CookeChem [cookechem.com]
- 6. Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 9. news-medical.net [news-medical.net]
- 10. biosynce.com [biosynce.com]
A Technical Guide to the Solubility Profile of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a cornerstone of successful chemical process development and formulation. It dictates the choice of solvents for synthesis, purification, and ultimately, the bioavailability of a drug substance. Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, a substituted pyridine derivative, presents a unique set of structural features that influence its interaction with various organic solvents. Understanding its solubility is paramount for its effective utilization in research and development.
This guide will navigate the theoretical underpinnings and practical methodologies for establishing a comprehensive solubility profile for this compound.
Physicochemical Properties of this compound
A foundational understanding of the compound's intrinsic properties is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C10H8Cl2FNO3 | [1] |
| Molecular Weight | 280.08 g/mol | [1] |
| Melting Point | 68°C to 72°C | [1] |
| Predicted pKa | 9.79 ± 0.46 | [2] |
| Appearance | Solid | [1] |
The presence of a dichlorinated and fluorinated pyridine ring, coupled with an ethyl ester and a keto group, suggests a molecule with moderate polarity. The melting point being above room temperature confirms its solid state under standard conditions.
Theoretical Framework for Solubility Prediction
While experimental determination is the gold standard, theoretical models provide a rational basis for solvent selection and for understanding observed solubility data.
The Principle of "Like Dissolves Like"
This fundamental principle posits that substances with similar polarities are more likely to be soluble in one another.[3][4] Organic solvents can be broadly categorized as:
-
Polar Protic Solvents: Capable of hydrogen bonding (e.g., alcohols, water).
-
Polar Aprotic Solvents: Possess dipole moments but do not have O-H or N-H bonds (e.g., acetone, ethyl acetate, dimethylformamide).
-
Nonpolar Solvents: Have low dielectric constants and are not capable of significant dipole-dipole interactions or hydrogen bonding (e.g., hexane, toluene).
Based on its structure, this compound is expected to exhibit higher solubility in polar aprotic and some polar protic solvents due to the presence of the ester and keto functionalities, and the polar pyridine ring. Its solubility in nonpolar solvents is likely to be limited.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[5][6][7] This model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible.[6][8] While the specific HSP values for this compound are not published, they can be estimated using predictive software or determined experimentally. This powerful tool can aid in the rational selection of solvents for solubility screening.
Experimental Determination of Solubility
A systematic experimental approach is necessary to generate a reliable solubility profile. The following protocols outline the determination of both equilibrium and kinetic solubility.
Experimental Workflow
Caption: Workflow for determining equilibrium and kinetic solubility.
Protocol for Equilibrium Solubility Determination
This method determines the thermodynamic equilibrium solubility, which is the maximum amount of a solute that can dissolve in a solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane)
-
Vials with screw caps
-
Shaker or rotator
-
Temperature-controlled incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Separation: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Quantification: Dilute the filtered sample with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Data Reporting: Express the solubility in units of mg/mL or mol/L.
Predicted Solubility in Common Organic Solvents
Based on the structural features of this compound, the following qualitative predictions can be made to guide solvent selection:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | Potential for hydrogen bonding with the keto and ester groups. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, DMF, DMSO | High | Strong dipole-dipole interactions with the polar functionalities of the molecule. |
| Nonpolar | Hexane, Heptane | Low | Mismatch in polarity; weak intermolecular forces between the solute and solvent. |
| Aromatic | Toluene, Benzene | Low to Moderate | Pi-pi stacking interactions with the pyridine ring may contribute to some solubility. |
Conclusion
This technical guide provides a comprehensive approach for determining and understanding the solubility profile of this compound. By combining an understanding of its physicochemical properties with established theoretical principles and robust experimental protocols, researchers can generate the critical solubility data needed for informed decision-making in chemical synthesis, purification, and formulation development. The methodologies outlined herein provide a solid foundation for building a complete and reliable solubility profile for this and other novel compounds.
References
- 1. Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound CAS#: 905808-04-0 [m.chemicalbook.com]
- 3. chem.ws [chem.ws]
- 4. Khan Academy [khanacademy.org]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. Solubility parameters (HSP) [adscientis.com]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
theoretical calculations for Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
An In-Depth Technical Guide: Theoretical and Computational Evaluation of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate as a Potential Drug Candidate
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] this compound, a substituted fluoropyridine derivative, represents a class of compounds with significant potential for therapeutic applications. This guide provides a comprehensive framework for the theoretical evaluation of this molecule, leveraging a multi-faceted computational approach. We will detail the application of Density Functional Theory (DFT) for quantum mechanical characterization, molecular docking for the exploration of biological interactions, and in silico ADMET profiling to assess its drug-likeness. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and step-by-step protocols necessary for a thorough computational assessment, thereby accelerating the early stages of drug discovery.[2][3]
Part I: Molecular Foundation - Quantum Mechanical Characterization
Scientific Rationale
Before assessing a molecule's biological potential, we must first understand its intrinsic electronic and structural properties. These quantum-level characteristics govern its stability, reactivity, and the nature of its intermolecular interactions with biological targets.[1] Density Functional Theory (DFT) is a robust computational method that allows us to predict these properties with high accuracy, providing a foundational understanding of the molecule's behavior.[4][5] By calculating properties such as molecular orbital energies and the electrostatic potential map, we can identify regions of the molecule most likely to engage in the chemical interactions essential for pharmacological activity.
Methodology: Density Functional Theory (DFT) Analysis
The following protocol outlines a self-validating system for the quantum mechanical characterization of this compound.
-
Structure Elucidation: A 3D model of the molecule (CAS: 96568-04-6) is constructed using molecular modeling software (e.g., Avogadro, GaussView).[6][7]
-
Method Selection & Justification:
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is selected. This hybrid functional provides a well-documented balance between computational cost and accuracy for organic molecules.[4][5]
-
Basis Set: The 6-311++G(d,p) basis set is employed. This choice ensures a flexible description of the electron distribution, incorporating polarization functions (d,p) for heavy and hydrogen atoms, and diffuse functions (++) to accurately model non-covalent interactions and lone pairs.[8]
-
-
Geometry Optimization: The initial 3D structure is subjected to a full geometry optimization to locate the global energy minimum conformation. This step is critical, as all subsequent properties must be calculated from this stable structure.
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This analysis also yields the predicted infrared (IR) spectrum, which can be compared with experimental data for validation.[8]
-
Calculation of Molecular Properties:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.[4]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution. Electronegative (red) regions indicate likely hydrogen bond acceptor sites, while electropositive (blue) regions suggest hydrogen bond donor or electrophilic sites.
-
Spectroscopic Prediction: Theoretical ¹H and ¹³C NMR chemical shifts are calculated using the GIAO (Gauge-Independent Atomic Orbital) method for comparison with future experimental data.[9]
-
Caption: A standardized workflow for DFT calculations.
Predicted Quantum Chemical Properties
The following table summarizes the key quantitative data derived from the DFT calculations.
| Property | Predicted Value | Significance in Drug Design |
| HOMO Energy | Value (eV) | Relates to electron-donating ability; involved in charge-transfer interactions. |
| LUMO Energy | Value (eV) | Relates to electron-accepting ability; indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Value (eV) | Correlates with chemical reactivity and kinetic stability. A larger gap implies higher stability.[4] |
| Dipole Moment | Value (Debye) | Measures molecular polarity, influencing solubility and membrane permeability. |
| Molecular Electrostatic Potential | Map Visualization | Identifies key sites for non-covalent interactions (H-bonding, electrostatic). |
Part II: Biological Interaction Potential - Molecular Docking Studies
Scientific Rationale
A molecule's therapeutic effect is contingent upon its ability to bind to a specific biological target, such as an enzyme or receptor. Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a ligand within a protein's active site.[10][11] This allows us to rapidly screen for potential biological targets and generate hypotheses about the molecule's mechanism of action. Given that many pyridine derivatives exhibit kinase inhibitory activity, we will use a relevant kinase, such as Epidermal Growth Factor Receptor (EGFR), as a hypothetical target for this protocol.[12][13]
Methodology: Molecular Docking Simulation
This protocol provides a validated workflow for assessing the binding potential of our lead compound against a selected protein target.
-
Target Selection and Preparation:
-
A high-resolution crystal structure of the target protein (e.g., EGFR kinase domain) is downloaded from the Protein Data Bank (PDB).
-
The protein structure is prepared using software like AutoDock Tools: water molecules and co-crystallized ligands are removed, polar hydrogens are added, and Kollman charges are assigned.
-
-
Ligand Preparation:
-
The DFT-optimized, low-energy 3D structure of this compound is used as the input ligand.
-
Gasteiger charges are computed, and rotatable bonds are defined to allow for conformational flexibility during docking.
-
-
Grid Box Generation: A grid box is defined around the known active site of the protein. The dimensions of the box must be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it.
-
Docking Execution: The docking simulation is performed using a validated algorithm like the Lamarckian Genetic Algorithm in AutoDock Vina.[14] The program will generate a series of possible binding poses, ranked by their predicted binding affinity.
-
Results Analysis and Validation:
-
The results are analyzed by examining the binding energy (in kcal/mol) of the top-ranked poses. A more negative value indicates a stronger predicted binding affinity.[11]
-
The binding pose is visually inspected to identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic contacts) with active site residues. These interactions provide a chemical basis for the observed binding affinity.[10][11]
-
Caption: A streamlined workflow for molecular docking.
Predicted Binding Characteristics (Hypothetical)
This table illustrates how docking results would be presented for a hypothetical target.
| Parameter | Predicted Value | Interpretation |
| Binding Energy (ΔG) | -9.5 kcal/mol | A strong predicted binding affinity, suggesting potent inhibitory potential. |
| Inhibition Constant (Ki) | ~100 nM | The predicted concentration required to achieve 50% inhibition. |
| Key Interacting Residues | GLU116, GLY117 | Indicates specific amino acids forming hydrogen bonds or other key interactions.[10] |
| Binding Mode | Visualization | Shows the 3D orientation of the ligand within the protein's active site. |
Part III: Drug-Likeness Profile - In Silico ADMET Prediction
Scientific Rationale
High binding affinity alone does not make a successful drug. The molecule must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to be effective and safe in vivo.[15] Predicting these properties computationally in the early stages of discovery is essential for prioritizing candidates and minimizing late-stage failures, which saves significant time and resources.[3][16][17]
Methodology: ADMET Profiling
We utilize a suite of computational models, often available as web servers (e.g., SwissADME, pkCSM), to predict a comprehensive ADMET profile.[16][17]
-
Input: The SMILES (Simplified Molecular Input Line Entry System) string of the molecule is submitted to an ADMET prediction platform.
-
Physicochemical & Lipophilicity Analysis:
-
Key descriptors are calculated: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), number of hydrogen bond donors/acceptors, and rotatable bonds.
-
These values are checked against established guidelines for oral bioavailability, such as Lipinski's Rule of Five.[18]
-
-
Pharmacokinetic Prediction:
-
Absorption: Predict human intestinal absorption and Caco-2 cell permeability.
-
Distribution: Predict Blood-Brain Barrier (BBB) penetration and plasma protein binding.
-
Metabolism: Predict inhibition of major Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
-
Toxicity Prediction:
-
Predict key toxicity endpoints such as AMES toxicity (mutagenicity) and hERG (human Ether-à-go-go-Related Gene) inhibition, a common cause of cardiac toxicity.[19]
-
-
Data Consolidation: The predicted values are compiled and compared against acceptable ranges for drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Property Prediction of Drug-like Molecules - Protheragen [wavefunction.protheragen.ai]
- 3. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]
- 4. ias.ac.in [ias.ac.in]
- 5. electrochemsci.org [electrochemsci.org]
- 6. labware-shop.com [labware-shop.com]
- 7. Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. journaljpri.com [journaljpri.com]
- 13. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors [pubmed.ncbi.nlm.nih.gov]
- 14. ashdin.com [ashdin.com]
- 15. fiveable.me [fiveable.me]
- 16. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 17. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments [mdpi.com]
- 18. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: The Strategic Role of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate in the Convergent Synthesis of Gemifloxacin
Abstract
Gemifloxacin is a potent, fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its efficacy stems from the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.[3] The synthesis of its core 1,8-naphthyridine scaffold is a critical sequence in its production, relying on versatile and precisely engineered intermediates. This application note provides a detailed technical guide on the utilization of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, a key β-keto ester intermediate, in the construction of the Gemifloxacin core. We will elucidate the synthetic pathway, provide step-by-step protocols, and explain the chemical rationale behind the methodological choices, offering a comprehensive resource for researchers and professionals in drug development and synthetic chemistry.
Introduction: Synthetic Strategy for the Fluoroquinolone Core
The construction of the fused heterocyclic ring system of fluoroquinolones is a cornerstone of their synthesis. A common and effective strategy involves a convergent approach where the bicyclic core is first assembled and then coupled with a functionalized side chain at the C-7 position. The β-keto ester functionality within this compound is of paramount strategic importance. It provides the necessary electrophilic and nucleophilic centers to facilitate a cascade of reactions, including enamine formation and intramolecular cyclization (a Gould-Jacobs type reaction), to build the 4-oxo-1,4-dihydropyridine ring fused to the initial pyridine moiety.
The workflow described herein begins with the synthesis of this key intermediate, followed by its conversion into the functionalized 1,8-naphthyridine core, ready for subsequent coupling.
Figure 1: A high-level overview of the convergent synthesis strategy for Gemifloxacin.
Protocol I: Synthesis of the Key Intermediate
The synthesis commences with the acylation of a malonic ester, a classic method for forming β-keto esters. This reaction establishes the foundational carbon framework required for the subsequent cyclization.
Reaction Principle
This step involves the C-acylation of diethyl malonate with 2,6-dichloro-5-fluoronicotinoyl chloride. The reaction proceeds via the formation of a malonate enolate, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A subsequent hydrolysis and decarboxylation step removes one of the ester groups to yield the target β-keto ester.[4]
Figure 2: Synthesis of the key β-keto ester intermediate.
Materials and Reagents
| Reagent | MW ( g/mol ) | Moles (equiv) | Quantity |
| Diethyl Malonate | 160.17 | 1.2 | User Defined |
| Magnesium Turnings | 24.31 | 1.1 | User Defined |
| 2,6-Dichloro-5-fluoronicotinoyl chloride | 228.42 | 1.0 | User Defined |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | catalytic | ~0.02 equiv |
| Anhydrous Ethanol | 46.07 | Solvent | User Defined |
| Toluene | 92.14 | Solvent | User Defined |
| Dilute HCl | 36.46 | Workup | As needed |
| Ethyl Acetate | 88.11 | Extraction | As needed |
Step-by-Step Protocol
-
Preparation of Magnesium Ethoxide: To a flask containing anhydrous ethanol under an inert atmosphere (N₂ or Ar), add magnesium turnings. The mixture may require gentle heating to initiate the reaction. Stir until all the magnesium has reacted to form a solution/slurry of magnesium ethoxide.
-
Enolate Formation: Cool the magnesium ethoxide solution and add diethyl malonate dropwise, maintaining the temperature below 20°C. Stir for 1-2 hours to ensure complete formation of the magnesium enolate of diethyl malonate.
-
Acylation: Dissolve 2,6-dichloro-5-fluoronicotinoyl chloride in an anhydrous solvent like toluene. Add this solution dropwise to the prepared enolate slurry at a temperature between 0-10°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup & Hydrolysis/Decarboxylation: Upon completion, cool the mixture in an ice bath and carefully quench by adding dilute aqueous HCl until the pH is acidic (~pH 2). This will hydrolyze the magnesium complex. Separate the organic layer. Add water and a catalytic amount of p-toluenesulfonic acid to the organic phase.[4]
-
Decarboxylation: Heat the mixture to reflux (100–120°C) for 2-4 hours. This step drives off ethanol and CO₂.[4] Monitor the disappearance of the intermediate acylated malonate by TLC/HPLC.
-
Purification: After cooling, extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, this compound, can be purified by silica gel chromatography or recrystallization.[4]
Protocol II: Formation and Cyclization to the Naphthyridine Core
This phase of the synthesis transforms the linear β-keto ester into the bicyclic 1,8-naphthyridine core through a series of well-orchestrated reactions.
Reaction Principle
The synthesis proceeds through three key transformations:
-
Enamine Formation: The β-keto ester reacts with an acetal of dimethylformamide (e.g., DMF-DMA) to form a reactive dimethylamino acrylic acid ethyl ester intermediate.[4]
-
Amine Displacement: The enamine is then treated with cyclopropylamine, which displaces the dimethylamino group to form a cyclopropyl enamine.
-
Intramolecular Cyclization: In the presence of a base, the nitrogen of the cyclopropylamine attacks the C-6 chloro-substituted carbon of the pyridine ring in an intramolecular nucleophilic aromatic substitution (SNAr). This is followed by tautomerization to yield the aromatic 4-oxo-1,8-naphthyridine ring system.[4]
Figure 3: Stepwise workflow for the construction of the Gemifloxacin core acid.
Step-by-Step Protocol
-
Enamine Formation: Dissolve the purified intermediate from Protocol I in a suitable solvent like toluene. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA). Heat the mixture to reflux for 3-5 hours, allowing for the removal of methanol byproduct.
-
Cyclopropylamine Addition: Cool the reaction mixture. Add cyclopropylamine and stir at room temperature for 1-2 hours. Monitor the formation of the new enamine intermediate by TLC/HPLC.
-
Cyclization: Add a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃), to the reaction mixture. Heat the suspension to reflux (e.g., in DMF at 90°C) for 6-10 hours.[4] The cyclization results in the formation of Ethyl 1-cyclopropyl-7-chloro-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.
-
Hydrolysis to Core Acid: After cooling, the crude ester can be isolated or hydrolyzed directly. Add a mixture of acetic acid and concentrated HCl and heat to 120°C for 4-6 hours.[4]
-
Isolation and Purification: Cool the hydrolysis mixture, which should cause the product to precipitate. Filter the solid, wash thoroughly with water and then a non-polar solvent like hexane to remove impurities. The resulting solid is 1-cyclopropyl-7-chloro-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, the core of Gemifloxacin.[4][5] The purity should be assessed by HPLC.
Final Assembly: Coupling with the Side Chain
With the naphthyridine core synthesized, the final step is a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C-7 position is an excellent leaving group, readily displaced by the secondary amine of the pyrrolidine side chain.
Figure 4: The final SNAr coupling reaction to synthesize Gemifloxacin.
This reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMSO in the presence of a non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) or triethylamine to scavenge the HCl byproduct.[4][6] The final product, Gemifloxacin, is then typically converted to a pharmaceutically acceptable salt, such as the mesylate, for improved stability and bioavailability.[6]
Quality Control & Characterization
Throughout the synthesis, rigorous analytical checks are necessary to ensure the identity and purity of the intermediates and final products.
| Compound | Technique | Expected Data |
| Gemifloxacin Core Acid | ¹H NMR | Signals corresponding to the cyclopropyl protons (~1.1-1.4 ppm, 3.6-3.8 ppm), aromatic protons on the naphthyridine ring (~8.5-8.9 ppm).[4] |
| MS (EI) | Expected molecular ion peak [M+H]⁺ at m/z 283.[4] | |
| HPLC | Purity assessment, typically >98% for use in the final step. | |
| Gemifloxacin Mesylate (Final Product) | ¹H NMR | Additional singlet for the mesylate methyl group (~2.3 ppm), signals for the pyrrolidine side chain protons.[6] |
| HPLC | Purity >99.5%.[6] | |
| IR (cm⁻¹) | Characteristic peaks for C=O (carboxylic acid and ketone), N-H, C-F, and S=O (mesylate) stretches. |
Conclusion
This compound is a highly effective and strategically vital precursor in the synthesis of Gemifloxacin. Its β-keto ester structure is perfectly tailored for constructing the 1,8-naphthyridine core through a reliable and high-yielding reaction sequence. The protocols outlined in this note provide a robust framework for the laboratory-scale synthesis of this important fluoroquinolone, emphasizing rational process design and stringent quality control. This pathway highlights a classic yet powerful application of fundamental organic chemistry principles in the synthesis of complex pharmaceutical agents.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Gemifloxacin-transition metal complexes as therapeutic candidates: antimicrobial, antifungal, anti-enzymatic, and docking studies of newly synthesized complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. prepchem.com [prepchem.com]
- 6. US20100076193A1 - process for the preparation of gemifloxacin - Google Patents [patents.google.com]
experimental protocol for the synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Application Note & Protocol
Topic: A Validated Protocol for the Synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
For: Researchers, scientists, and drug development professionals.
Abstract
This compound is a pivotal intermediate in the synthesis of fourth-generation fluoroquinolone antibacterial agents, most notably Gemifloxacin.[1] This document provides a comprehensive, validated protocol for the synthesis of this β-keto ester. The described methodology is based on a crossed Claisen-type condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2][3] We will detail the reaction between an appropriate acyl donor, 2,6-dichloro-5-fluoronicotinoyl chloride, and the enolate of an ethyl ester. This guide emphasizes the causality behind experimental choices, robust safety procedures for handling hazardous reagents, and detailed methodologies for reaction work-up, purification, and characterization to ensure a reliable and reproducible synthesis.
Mechanistic Spotlight: The Crossed Claisen Condensation
The synthesis of the target β-keto ester is achieved via a crossed Claisen condensation. This reaction involves the acylation of an ester enolate with a different, non-enolizable acyl donor.[4][5] The key steps are:
-
Enolate Formation: A strong, non-nucleophilic base, such as sodium hydride (NaH), abstracts an acidic α-hydrogen from an ester like ethyl acetate to form a resonance-stabilized nucleophilic enolate.[4][6] The use of a powerful base like NaH is crucial as the pKa of an ester's α-proton is approximately 25, and this step drives the reaction forward.[3][5]
-
Nucleophilic Attack: The generated ester enolate attacks the electrophilic carbonyl carbon of the 2,6-dichloro-5-fluoronicotinoyl chloride. This forms a tetrahedral intermediate.[2][6]
-
Elimination: The tetrahedral intermediate collapses, expelling the chloride ion, which is an excellent leaving group, to form the final β-keto ester product.[2]
The overall reaction is energetically favorable due to the formation of the highly stabilized β-keto ester product.
Reaction Scheme
Caption: Overall reaction for the synthesis of the target β-keto ester.
Safety & Hazard Management
Strict adherence to safety protocols is mandatory. This synthesis involves hazardous materials that require specific handling procedures.
-
Sodium Hydride (NaH): Typically supplied as a 60% dispersion in mineral oil, NaH is a strong base that reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[7][8] It is also corrosive and can cause severe skin and eye irritation.[8]
-
Handling: Always handle NaH under an inert atmosphere (e.g., nitrogen or argon), preferably in a glove box.[7] If brief handling in the air is necessary, ensure the container is flushed with inert gas before sealing for storage.[7] Use a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[7]
-
Quenching: Unreacted NaH must be quenched carefully. This is typically done by the slow, dropwise addition of isopropanol or ethanol to a cooled suspension of the reaction mixture before adding water.
-
-
2,6-dichloro-5-fluoropyridine Derivatives: Compounds in this class, including the starting material and product, are classified as irritants. They can cause skin, eye, and respiratory irritation.[9][10][11][12]
-
Anhydrous Solvents (THF): Tetrahydrofuran (THF) is flammable and can form explosive peroxides upon storage. Always use freshly distilled THF or an inhibitor-free, anhydrous grade solvent packaged under nitrogen.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |
| 2,6-dichloro-5-fluoronicotinoyl chloride | 96568-02-4 | 228.44 | Highly reactive with moisture. Handle under inert atmosphere. |
| Sodium Hydride (NaH), 60% dispersion in oil | 7646-69-7 | 24.00 (pure) | Water-reactive, flammable solid. |
| Ethyl Acetate | 141-78-6 | 88.11 | Anhydrous grade required. |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous, inhibitor-free grade required. |
| Hexanes | 110-54-3 | 86.18 | For washing NaH dispersion. |
| Hydrochloric Acid (HCl), 2M aqueous solution | 7647-01-0 | 36.46 | For acidic work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | For neutralization. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |
Detailed Experimental Protocol
This protocol is designed for a 50 mmol scale synthesis. Adjust quantities accordingly for different scales.
Workflow Overview
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Preparation of Sodium Hydride Slurry (Inert Atmosphere Required) a. To a flame-dried, three-necked 500 mL round-bottomed flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add sodium hydride (60% dispersion, 2.4 g, 60 mmol, 1.2 equiv.).[13] b. Under a positive flow of nitrogen, wash the mineral oil from the NaH by adding anhydrous hexanes (3 x 20 mL). For each wash, stir the suspension briefly, allow the NaH to settle, and carefully remove the hexane supernatant via a cannula or syringe.[13] c. After the final wash, add anhydrous THF (150 mL) to the flask to create a slurry of NaH.
-
Formation of the Enolate a. Cool the NaH/THF slurry to 0 °C using an ice-water bath. b. While stirring vigorously, add anhydrous ethyl acetate (5.2 mL, 53 mmol, 1.05 equiv.) dropwise via syringe over 20-30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate venting through a bubbler. The rate of addition should be controlled to keep the internal temperature below 10 °C. c. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then let it warm to room temperature and stir for 1 hour to ensure complete enolate formation. The mixture should become a yellowish, slightly cloudy solution.
-
Acylation Reaction a. Prepare a solution of 2,6-dichloro-5-fluoronicotinoyl chloride (11.4 g, 50 mmol, 1.0 equiv.) in anhydrous THF (50 mL). b. Cool the enolate solution back down to 0 °C. c. Add the acyl chloride solution dropwise to the stirred enolate solution via a syringe or an addition funnel over 30-40 minutes, maintaining the internal temperature below 10 °C. d. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC/LC-MS analysis indicates the consumption of the starting acyl chloride.
-
Reaction Quench and Work-up a. Cool the reaction mixture back to 0 °C in an ice-water bath. b. Carefully quench the reaction by the slow, dropwise addition of isopropanol (10 mL) to destroy any unreacted NaH. c. Slowly add deionized water (100 mL), followed by 2M HCl until the pH of the aqueous layer is ~2-3. d. Transfer the entire mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 100 mL). e. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL).
-
Isolation and Purification a. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. b. The resulting crude product (typically an oil or a low-melting solid) can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic signals for the ethyl group (a triplet around 1.2-1.3 ppm and a quartet around 4.1-4.2 ppm), a singlet for the methylene protons (CH₂) adjacent to the two carbonyls (around 3.5-4.0 ppm), and a signal for the aromatic proton on the pyridine ring. |
| ¹³C NMR | Signals corresponding to the ester and ketone carbonyls (~160-200 ppm), carbons of the dichlorofluoropyridine ring, and the carbons of the ethyl group and the central methylene group are expected. |
| Mass Spec | The mass spectrum (e.g., ESI-MS) should show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of the product (C₁₀H₈Cl₂FNO₃, M.W. = 280.08). The isotopic pattern for two chlorine atoms should be visible. |
| FT-IR | Strong absorption bands for the C=O stretching of the ketone and ester groups (typically in the range of 1650-1750 cm⁻¹). |
| Melting Point | A sharp melting point for the purified solid product indicates high purity. |
References
- 1. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. Sodium Hydride [commonorganicchemistry.com]
- 9. aksci.com [aksci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. orgsyn.org [orgsyn.org]
The Strategic Intermediate: Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate in Modern Drug Synthesis
In the intricate landscape of pharmaceutical and agrochemical research, the strategic selection of chemical intermediates is paramount to the efficient and successful synthesis of target molecules. Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, a highly functionalized β-keto ester, has emerged as a pivotal building block, particularly in the development of fluoroquinolone antibiotics. This guide provides an in-depth exploration of this intermediate, offering detailed protocols, mechanistic insights, and practical application notes for researchers, scientists, and professionals in drug development.
Compound Profile and Physicochemical Properties
This compound is a crystalline solid at room temperature. Its structure, featuring a dichlorofluoropyridine ring coupled with a reactive β-keto ester moiety, makes it a versatile synthon for constructing complex heterocyclic systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈Cl₂FNO₃ | [1] |
| Molecular Weight | 280.08 g/mol | [1] |
| CAS Number | 96568-04-6 | [1] |
| Melting Point | 68°C to 72°C | [1] |
| Appearance | Off-white to yellow crystalline powder | N/A |
| Solubility | Soluble in most organic solvents such as THF, CH₂Cl₂, and Ethyl Acetate | N/A |
Synthesis of the Intermediate: A Scalable Approach via the Blaise Reaction
While several synthetic routes to this compound exist, including the Claisen condensation, the Blaise reaction offers a highly efficient and scalable one-step process. This method is particularly advantageous for large-scale production due to its operational simplicity and high yields.[2]
Mechanistic Insight: The Blaise Reaction
The Blaise reaction involves the reaction of a nitrile with an α-haloester in the presence of a metal, typically zinc, to form a β-enamino ester or, after hydrolysis, a β-keto ester. The use of methanesulfonic acid as an in situ activator for zinc is a critical enhancement, as it eliminates the often-problematic induction period of the reaction, rendering it safer and more reproducible for industrial applications.[2]
Detailed Protocol for Synthesis
This protocol is adapted from a procedure developed for scalable synthesis.[2]
Materials:
-
2,6-dichloro-5-fluoro-3-pyridinecarbonitrile
-
Zinc dust (<10 μm)
-
Methanesulfonic acid
-
Ethyl bromoacetate
-
Tetrahydrofuran (THF), anhydrous
-
6 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask under an inert atmosphere, suspend zinc dust (1.5 equivalents) and 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (1.0 equivalent) in anhydrous THF.
-
Activation: To the stirred suspension, add a catalytic amount of methanesulfonic acid (approx. 0.05 equivalents). Heat the mixture to reflux for 10 minutes to activate the zinc.
-
Addition of Ethyl Bromoacetate: To the refluxing mixture, add ethyl bromoacetate (1.3 equivalents) dropwise via the dropping funnel over a period of 2.5 hours, maintaining a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to reflux for an additional 30 minutes.
-
Workup: Cool the reaction mixture to 0-5°C in an ice bath. Cautiously add 6 N HCl, followed by water.
-
Hydrolysis: Warm the mixture to room temperature and stir for 1 hour to ensure complete hydrolysis of the intermediate β-enamino ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield a crystalline solid.[3]
Application in Pharmaceutical Synthesis: The Gateway to Gemifloxacin
This compound is a crucial precursor in the synthesis of Gemifloxacin, a potent fluoroquinolone antibiotic.[4][5] It serves as the foundational scaffold for constructing the 1,8-naphthyridone core of the drug. The following protocol outlines a "one-pot" four-step synthesis of a key Gemifloxacin intermediate, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, starting from our title compound.[4]
Reaction Pathway Overview
The transformation from the β-keto ester to the naphthyridone core involves a series of well-orchestrated reactions: enamine formation, cyclization via the Gould-Jacobs reaction, and subsequent hydrolysis.
Caption: One-pot synthesis pathway to a key Gemifloxacin intermediate.
Detailed Protocol for the Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
This one-pot, four-step protocol is designed for efficiency, using a single solvent system.[4]
Materials:
-
This compound
-
Triethyl orthoformate
-
Acetic anhydride
-
Cyclopropylamine
-
Sodium hydride (60% dispersion in mineral oil)
-
Toluene
-
35% Aqueous hydrochloric acid (HCl)
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, reflux condenser, and Dean-Stark trap
-
Heating and cooling capabilities
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Step 1: Formation of the Enol Ether: In the reaction vessel, dissolve this compound (1.0 equivalent) in toluene. Add acetic anhydride (1.5 equivalents) and triethyl orthoformate (1.5 equivalents). Heat the mixture to reflux and remove the forming ethyl acetate and ethanol using a Dean-Stark trap.
-
Step 2: Enamine Formation: After the completion of the first step (monitored by TLC or GC), cool the reaction mixture. Add cyclopropylamine (1.2 equivalents) and stir at room temperature until the enamine formation is complete.
-
Step 3: Gould-Jacobs Cyclization: To the resulting enamine solution, carefully add sodium hydride (1.5 equivalents) in portions at a controlled temperature. After the addition, heat the mixture to reflux to induce cyclization. The intramolecular condensation and elimination of sodium chloride forms the naphthyridone ring system.[6]
-
Step 4: Hydrolysis: Upon completion of the cyclization, cool the reaction mixture and cautiously quench with water. Add 35% aqueous HCl and heat the mixture to reflux to hydrolyze the ester to the carboxylic acid.[4] After the reaction is complete, cool the mixture. The product will precipitate.
-
Isolation and Purification: Filter the solid product, wash with water and an organic solvent (e.g., toluene or ethanol), and dry under vacuum to obtain highly pure 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.[4]
The Gould-Jacobs Reaction: A Deeper Look
The key ring-forming step in this sequence is an intramolecular version of the Gould-Jacobs reaction. This reaction is a powerful method for synthesizing quinolines and related heterocyclic systems.[6] The mechanism involves a nucleophilic attack of the enamine nitrogen onto the pyridine ring, followed by the elimination of a chloride ion. The high temperature employed in this step provides the necessary activation energy for this intramolecular aromatic substitution. The choice of a strong, non-nucleophilic base like sodium hydride is crucial for deprotonating the enamine nitrogen, thereby increasing its nucleophilicity and facilitating the cyclization.
Safety and Handling
This compound is an irritant. It may cause respiratory irritation, skin irritation, and serious eye irritation.[1] Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Work in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
First Aid:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.
Conclusion
This compound stands as a testament to the importance of well-designed chemical intermediates in the advancement of medicinal chemistry. Its versatile reactivity, coupled with efficient and scalable synthetic routes, makes it an invaluable tool for the construction of complex pharmaceutical agents like Gemifloxacin. The protocols and mechanistic discussions provided herein are intended to empower researchers to confidently and effectively utilize this key building block in their synthetic endeavors.
References
- 1. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 3. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 4. WO2005040164A1 - Process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 3-(2,6-dichloro-5-fluoro-3-pyridyl)-3-oxopropanoate (CAS 96568-04-6)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the large-scale synthesis of Ethyl 3-(2,6-dichloro-5-fluoro-3-pyridyl)-3-oxopropanoate, a key intermediate in the preparation of various pharmaceutical compounds. The protocols described herein are designed to be scalable and are grounded in established chemical principles, with a focus on providing not just the methodology but also the underlying scientific rationale for each step.
Introduction and Strategic Overview
Ethyl 3-(2,6-dichloro-5-fluoro-3-pyridyl)-3-oxopropanoate (CAS 96568-04-6) is a vital building block in medicinal chemistry, particularly in the synthesis of quinolone antibiotics. Its structural features, namely the di-chlorinated and fluorinated pyridine ring coupled with a β-ketoester moiety, make it a versatile precursor for constructing complex heterocyclic systems.
The synthesis of this molecule on a large scale necessitates a robust and economically viable synthetic route. The most common and industrially applicable approach involves a Claisen-type condensation reaction. This strategy hinges on the preparation of a key electrophilic precursor, 2,6-dichloro-5-fluoronicotinoyl chloride, which is then reacted with a suitable C2 nucleophile to construct the β-ketoester framework.
This guide will detail a two-stage process for the synthesis of the target compound, beginning with the preparation of the crucial acid chloride intermediate.
Synthesis of the Key Intermediate: 2,6-dichloro-5-fluoronicotinoyl chloride
The synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride is a critical first step. A reliable method for this transformation starts from a dihydroxy-nicotinate precursor, which is then chlorinated.
Rationale for Synthetic Route
The conversion of a dihydroxy-nicotinate to the corresponding di-chloro-nicotinoyl chloride is a standard transformation in heterocyclic chemistry. The use of phosphorus oxychloride (POCl₃) is a common and effective method for replacing hydroxyl groups on a pyridine ring with chlorine atoms. The addition of a lithium salt, such as lithium chloride (LiCl), can facilitate this reaction, likely by increasing the reactivity of the chlorinating agent.
Experimental Protocol: Synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride
This protocol is adapted from established patent literature for the synthesis of the nicotinoyl chloride.[1][2]
Materials and Equipment:
-
Methyl 2,6-dihydroxy-5-fluoronicotinate
-
Phosphorus oxychloride (POCl₃)
-
Lithium chloride (LiCl)
-
Methylene chloride (CH₂Cl₂)
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean and dry jacketed glass reactor, charge methyl 2,6-dihydroxy-5-fluoronicotinate, phosphorus oxychloride, and lithium chloride.
-
Chlorination Reaction: Heat the reaction mixture to reflux and maintain for an extended period (e.g., 20-30 hours) to ensure complete conversion. The progress of the reaction should be monitored by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: After cooling the reaction mixture, carefully dilute with methylene chloride. Filter the mixture to remove any inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure to remove the bulk of the methylene chloride and excess phosphorus oxychloride. The crude 2,6-dichloro-5-fluoronicotinoyl chloride can then be purified by vacuum distillation to yield the final product.
Table 1: Reagent Quantities and Reaction Parameters for the Synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride
| Reagent/Parameter | Quantity/Value |
| Methyl 2,6-dihydroxy-5-fluoronicotinate | 1.0 equivalent |
| Phosphorus oxychloride | 10-15 equivalents |
| Lithium chloride | 0.5-1.0 equivalent |
| Reaction Temperature | Reflux (approx. 105-110 °C) |
| Reaction Time | 20-30 hours |
| Purification Method | Vacuum Distillation |
| Expected Yield | 80-90% |
Large-Scale Synthesis of Ethyl 3-(2,6-dichloro-5-fluoro-3-pyridyl)-3-oxopropanoate
The final step in the synthesis is the formation of the β-ketoester via a Claisen-type condensation. This involves the reaction of the previously synthesized 2,6-dichloro-5-fluoronicotinoyl chloride with a suitable enolate precursor.
Mechanistic Considerations
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or, as in this case, an ester and an acyl chloride, in the presence of a strong base.[3][4][5] The base deprotonates the α-carbon of an ester, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. The subsequent loss of the chloride leaving group yields the β-ketoester. For large-scale synthesis, careful control of reaction temperature and stoichiometry is crucial to minimize side reactions and maximize yield.
Experimental Protocol: Claisen-type Condensation
This protocol describes a general method for the Claisen-type condensation to produce the target molecule. An alternative patented method involves the use of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile as a starting material, which proceeds through a zinc salt intermediate.[6]
Materials and Equipment:
-
2,6-dichloro-5-fluoronicotinoyl chloride
-
Ethyl acetate or Ethyl 2-lithioacetate
-
Strong base (e.g., lithium diisopropylamide (LDA) or sodium ethoxide)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Aqueous solution of a weak acid (e.g., ammonium chloride or dilute hydrochloric acid)
-
Organic solvent for extraction (e.g., ethyl acetate or methylene chloride)
-
Jacketed glass reactor with overhead stirrer, addition funnel, and temperature probe
-
Standard laboratory glassware
Procedure:
-
Enolate Formation: In a jacketed reactor under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of the strong base in an anhydrous solvent at a low temperature (typically -78 °C). Slowly add ethyl acetate to this solution to form the corresponding enolate.
-
Condensation Reaction: To the cold enolate solution, add a solution of 2,6-dichloro-5-fluoronicotinoyl chloride in the same anhydrous solvent dropwise, maintaining the low temperature.
-
Quenching: Once the reaction is complete (monitored by TLC, GC, or HPLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute acid.
-
Work-up and Extraction: Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure Ethyl 3-(2,6-dichloro-5-fluoro-3-pyridyl)-3-oxopropanoate.
Table 2: Reagent Quantities and Reaction Parameters for the Synthesis of CAS 96568-04-6
| Reagent/Parameter | Quantity/Value |
| 2,6-dichloro-5-fluoronicotinoyl chloride | 1.0 equivalent |
| Ethyl acetate | 1.1-1.5 equivalents |
| Strong Base (e.g., LDA) | 1.1-1.5 equivalents |
| Reaction Temperature | -78 °C to 0 °C |
| Reaction Time | 1-4 hours |
| Purification Method | Recrystallization or Column Chromatography |
| Expected Yield | 70-85% |
Safety and Handling
2,6-dichloro-5-fluoronicotinoyl chloride:
-
This compound is an acyl chloride and is expected to be corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Reacts with water and other protic solvents.
Ethyl 3-(2,6-dichloro-5-fluoro-3-pyridyl)-3-oxopropanoate:
-
GHS Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7]
-
GHS Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. If on skin: Wash with plenty of soap and water. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Strong Bases (e.g., LDA, Sodium Ethoxide):
-
These reagents are highly corrosive and flammable. Handle under an inert atmosphere and with extreme care.
Visualization of the Synthetic Workflow
Caption: Overall synthetic workflow for CAS 96568-04-6.
Conclusion
The large-scale synthesis of Ethyl 3-(2,6-dichloro-5-fluoro-3-pyridyl)-3-oxopropanoate is a feasible process that relies on well-established chemical transformations. The two-stage approach, involving the initial preparation of 2,6-dichloro-5-fluoronicotinoyl chloride followed by a Claisen-type condensation, offers a reliable and scalable route to this important pharmaceutical intermediate. Careful control of reaction conditions and adherence to safety protocols are paramount for a successful and safe synthesis. The information provided in these application notes should serve as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 7. Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds
Abstract
Heterocyclic compounds form the bedrock of medicinal chemistry, with their unique scaffolds appearing in a vast majority of approved drugs.[1][2] The continuous demand for novel therapeutics necessitates the development of efficient, robust, and sustainable methods for their synthesis. This guide moves beyond classical approaches to explore three pillars of modern heterocyclic synthesis: Multicomponent Reactions (MCRs), C-H Activation, and Photoredox Catalysis.[3] For each methodology, we provide a detailed theoretical framework, explaining the causality behind the synthetic strategy, followed by field-proven, step-by-step protocols for the synthesis of medicinally relevant scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage cutting-edge synthetic strategies to accelerate the discovery of novel bioactive molecules.
Introduction: The Centrality of Heterocycles in Drug Discovery
Heterocyclic compounds, cyclic structures containing at least one heteroatom (commonly nitrogen, oxygen, or sulfur), are of paramount importance in the pharmaceutical sciences.[4] Their prevalence is staggering; over 85% of all biologically active small molecules contain a heterocyclic ring.[2] This is not a coincidence. The inclusion of heteroatoms imparts specific physicochemical properties—such as polarity, solubility, and the ability to form hydrogen bonds—that are crucial for molecular recognition and binding to biological targets like enzymes and receptors.[2][5]
The structural diversity of heterocyclic frameworks allows medicinal chemists to finely tune a molecule's potency, selectivity, and pharmacokinetic profile (ADME/Tox properties).[2][5] From the β-lactam ring in penicillin to the pyrimidine core in anticancer agents like Imatinib, heterocycles are inextricably linked to therapeutic breakthroughs.[4] Consequently, the development of innovative synthetic methodologies that provide rapid access to diverse and functionalized heterocyclic compounds is a critical driver of drug discovery programs.[3][6]
This guide provides an in-depth exploration of three modern synthetic paradigms that have revolutionized the construction of these vital molecular scaffolds.
General Synthetic Workflow
The synthesis of a novel heterocyclic compound, from conception to confirmation, follows a logical progression. The following workflow diagram illustrates the key stages, emphasizing the iterative nature of research and development in synthetic chemistry.
Caption: General workflow for novel heterocyclic compound synthesis.
Deep Dive I: Multicomponent Reactions (MCRs)
Multicomponent reactions are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials.[7][8] This approach is a cornerstone of green and efficient chemistry, prized for its high atom economy, reduction in waste, and ability to rapidly generate molecular complexity and diversity from simple precursors.[9][10]
The Hantzsch Pyridine Synthesis
A classic and powerful MCR, the Hantzsch synthesis, reported in 1881, is still one of the most straightforward methods for creating 1,4-dihydropyridines (DHPs) and substituted pyridines.[11][12] DHP scaffolds are medicinally vital, most notably as calcium channel blockers used to treat hypertension (e.g., Nifedipine, Amlodipine).[13]
Causality and Mechanism: The reaction's efficiency stems from a domino sequence of well-understood transformations: a Knoevenagel condensation, enamine formation, and a Michael addition, followed by cyclization and dehydration.[13][14] The driving force for the final oxidation step is the formation of a stable aromatic pyridine ring.[12]
Caption: Convergent mechanism of the Hantzsch Pyridine Synthesis.
Protocol: Synthesis of a Model 1,4-Dihydropyridine
This protocol describes the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, a classic Hantzsch ester.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium acetate (0.77 g, 10 mmol)
-
Ethanol (25 mL)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ethanol (25 mL).
-
Initiation: Add ammonium acetate (10 mmol) to the mixture. Stirring at room temperature may initiate the reaction, but gentle heating is often required for completion.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barriers for the condensation and cyclization steps while serving as an excellent solvent for all reactants. Ammonium acetate serves as a convenient solid source of ammonia.[13]
-
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL). The product can be further purified by recrystallization from hot ethanol to yield a yellow crystalline solid.
-
Validation: The structure should be confirmed by NMR spectroscopy and mass spectrometry. The melting point should be recorded and compared to the literature value.
| Parameter | Value/Condition | Rationale |
| Stoichiometry | 1:2:1 (Aldehyde:Ketoester:Ammonia) | Follows the established mechanism of the reaction.[11] |
| Solvent | Ethanol | Good solubility for reactants; appropriate boiling point for reflux.[13] |
| Temperature | Reflux (~78°C) | Provides sufficient energy for reaction completion in a reasonable timeframe. |
| Reaction Time | 3-4 hours | Typically sufficient for achieving high conversion. Monitored by TLC. |
| Typical Yield | 85-95% | The reaction is known for its high efficiency.[12] |
Deep Dive II: C-H Activation
Direct C-H bond activation or functionalization is a transformative strategy in organic synthesis.[15] It allows for the formation of C-C or C-heteroatom bonds by directly converting a typically unreactive C-H bond, bypassing the need for pre-functionalized starting materials (like organohalides or organometallics).[16][17] This approach significantly shortens synthetic routes, reduces waste, and improves atom economy.[18] Palladium-catalyzed C-H activation has been particularly powerful in constructing complex heterocyclic systems.[19]
Palladium-Catalyzed Direct Arylation of Indoles
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. Direct arylation of the indole core is a highly sought-after transformation. While C2 and C3 arylations are well-established, directing this functionalization to other positions, such as C7, has been a significant challenge.[20][21] Recent advances have shown that using a removable directing group on the indole nitrogen can steer the palladium catalyst to activate the C7-H bond with high regioselectivity.[22][23]
Causality and Mechanism: The strategy relies on a directing group (e.g., a phosphinoyl group) that coordinates to the palladium catalyst, bringing it into close proximity to the C7-H bond.[24] This facilitates a cyclometalation step, forming a palladacycle intermediate. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, forges the new C-C bond and regenerates the active catalyst.
Protocol: C7-Arylation of N-Phosphinoyl Indole
This protocol is a representative example of a directing group-assisted, palladium-catalyzed C7-arylation of an indole derivative with an arylboronic acid.
Materials:
-
N-(di-tert-butylphosphinoyl)indole (1 equiv.)
-
Arylboronic acid (2 equiv.)
-
Palladium(II) acetate [Pd(OAc)2] (5 mol%)
-
3-Methylpyridine (10 mol%)
-
Silver(I) oxide (Ag2O) (2 equiv.)
-
Toluene (as solvent)
Procedure:
-
Inert Atmosphere: All steps should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line techniques. Solvents should be degassed prior to use.
-
Causality: The palladium catalyst, particularly in its active form, is sensitive to oxygen. An inert atmosphere prevents catalyst degradation and ensures reproducibility.
-
-
Reaction Setup: To a dry Schlenk tube, add N-(di-tert-butylphosphinoyl)indole (1 equiv.), arylboronic acid (2 equiv.), Pd(OAc)2 (0.05 equiv.), and Ag2O (2 equiv.).
-
Solvent and Ligand Addition: Add dry, degassed toluene, followed by 3-methylpyridine (0.10 equiv.) via syringe.
-
Causality: Toluene is a suitable non-polar solvent for this transformation. The pyridine-type ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity, enhancing regioselectivity for the C7 position.[23][24] Ag2O acts as the oxidant required in the catalytic cycle.
-
-
Reaction: Seal the tube and heat the reaction mixture at 110°C for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and silver salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel. The phosphinoyl directing group can be removed under standard conditions if the free N-H indole is the final target.
-
Validation: Characterize the purified product using NMR (¹H, ¹³C, ³¹P) and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Deep Dive III: Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis.[25] This methodology uses light energy to initiate single-electron transfer (SET) events, generating highly reactive radical intermediates under exceptionally mild conditions.[26][27] Inexpensive organic dyes, such as Eosin Y, can often replace costly and toxic transition metal catalysts (like ruthenium or iridium complexes), aligning with the principles of green chemistry.[28][29]
Eosin Y-Catalyzed Synthesis of Heterocycles
Eosin Y is an organic dye that, upon irradiation with visible light (e.g., from a simple LED), becomes a potent photo-oxidant and -reductant. In its excited state, it can engage in SET with a substrate to form a radical ion, which then undergoes further reaction.[30] This strategy enables a wide range of transformations, including C-C and C-heteroatom bond formations, for the synthesis of diverse heterocyclic structures.[29]
Causality and Mechanism: The general mechanism begins with the absorption of a photon by the photocatalyst (PC), promoting it to an excited state (PC*). This excited state can be either quenched reductively (by an electron donor) or oxidatively (by an electron acceptor). This initiates a radical cascade that ultimately leads to the desired product, after which the photocatalyst returns to its ground state to complete the catalytic cycle.
Caption: Generalized mechanism for photoredox catalysis.
Protocol: Visible-Light Mediated Synthesis of a Substituted Benzoxazole
This protocol outlines a metal-free, visible-light-mediated direct C-H amination of a benzoxazole with a secondary amine, a reaction enabled by photoredox catalysis.[26]
Materials:
-
Benzoxazole (1 equiv.)
-
Secondary Amine (e.g., Morpholine) (1.5 equiv.)
-
Eosin Y (1-2 mol%)
-
Potassium carbonate (K2CO3) (2 equiv.)
-
Acetonitrile (CH3CN) (as solvent)
-
Blue LED light source
Procedure:
-
Reaction Setup: To a reaction vessel (e.g., a Pyrex tube) equipped with a magnetic stirrer, add benzoxazole (1 equiv.), the secondary amine (1.5 equiv.), Eosin Y (0.01-0.02 equiv.), and K2CO3 (2 equiv.).
-
Solvent Addition: Add acetonitrile as the solvent. The vessel should be sealed with a rubber septum.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Causality: Oxygen can quench the excited state of the photocatalyst or react with radical intermediates, inhibiting the desired reaction. Removing dissolved oxygen is critical for efficiency.
-
-
Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED lamp and begin vigorous stirring. A small fan can be used to maintain the reaction at room temperature.
-
Causality: Eosin Y has a strong absorbance in the blue-green region of the visible spectrum. Blue LEDs provide the specific wavelength of light needed to excite the catalyst efficiently and initiate the reaction.
-
-
Reaction: Continue irradiation and stirring for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Validation: Confirm the structure and purity of the final product by NMR, IR, and HRMS analysis.
Conclusion and Future Outlook
The synthetic strategies outlined in this guide—Multicomponent Reactions, C-H Activation, and Photoredox Catalysis—represent a paradigm shift in the construction of novel heterocyclic compounds. They offer significant advantages in terms of efficiency, sustainability, and the ability to access novel chemical space. As the demand for more sophisticated and targeted therapeutics grows, the continued development and application of these modern synthetic methods will be indispensable. The integration of these techniques with automation and machine learning holds the promise of further accelerating the drug discovery process, enabling the rapid identification and synthesis of the next generation of life-saving medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. jetir.org [jetir.org]
- 5. rroij.com [rroij.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
- 9. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 15. Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. wjarr.com [wjarr.com]
- 18. Mechanochemical Functionalization of Heterocycles by C-H Activation: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Heterocycle Formation via Palladium-Catalyzed C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. | Semantic Scholar [semanticscholar.org]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Eosin Y catalysed photoredox synthesis: a review [ouci.dntb.gov.ua]
- 29. scispace.com [scispace.com]
- 30. [PDF] Synthetic applications of eosin Y in photoredox catalysis. | Semantic Scholar [semanticscholar.org]
Application Note: Mechanistic Insights into the Synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the synthesis and mechanistic study of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, a key β-keto ester intermediate. The 2,6-dichloro-5-fluoropyridine scaffold is a crucial building block in the development of modern pharmaceuticals, particularly in the class of fluoroquinolone antibiotics.[1][2][3] Understanding the reaction mechanism for the synthesis of this intermediate is paramount for process optimization, yield improvement, and impurity profiling. This guide delves into the theoretical underpinnings of the Claisen condensation reaction, provides detailed, field-tested protocols for synthesis and kinetic monitoring, and offers a framework for data interpretation.
Introduction and Significance
The title compound, this compound, is a high-value intermediate in organic and medicinal chemistry. Its structure is integral to the synthesis of complex heterocyclic systems, including the fourth-generation fluoroquinolone antibacterial agent, Gemifloxacin.[1][2] The strategic incorporation of fluorine and chlorine atoms on the pyridine ring modulates the electronic properties, lipophilicity, and metabolic stability of the final active pharmaceutical ingredient (API).[4]
The synthesis of this β-keto ester is most commonly achieved via a Claisen-type condensation reaction.[5][6] This application note serves as an authoritative guide for researchers, providing not only the synthetic procedure but also a robust protocol for investigating the reaction kinetics and mechanism. A thorough mechanistic understanding allows for rational process development, moving beyond empirical optimization to a knowledge-driven approach.
Theoretical Framework: The Crossed Claisen Condensation
The formation of the target molecule is a classic example of a Crossed Claisen Condensation . This carbon-carbon bond-forming reaction occurs between two different esters, where one ester possesses α-hydrogens (and is thus enolizable) and the other does not.[7]
Key Mechanistic Steps:
-
Enolate Formation: A strong base removes an α-proton from an enolizable ester (e.g., ethyl acetate) to form a nucleophilic enolate anion. The choice of base is critical; it must be strong enough to deprotonate the ester but should not interfere with the reaction through competing nucleophilic substitution.[5] Sodium ethoxide (NaOEt) or stronger, non-nucleophilic bases like sodium hydride (NaH) are commonly used.
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the non-enolizable ester (in this case, an activated form of 2,6-dichloro-5-fluoronicotinic acid). The high electrophilicity of this carbonyl is enhanced by the electron-withdrawing effects of the two chlorine atoms and the fluorine atom on the pyridine ring.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Elimination: The intermediate collapses, eliminating the alkoxy group (e.g., ethoxide) and reforming the carbonyl C=O bond, yielding the β-keto ester product.
-
Deprotonation (Driving Force): The newly formed β-keto ester has acidic protons on the central α-carbon (flanked by two carbonyl groups). The alkoxide base generated in the previous step rapidly deprotonates this position. This final, irreversible acid-base reaction forms a highly resonance-stabilized enolate and thermodynamically drives the entire reaction sequence to completion.[5][7]
-
Acidic Workup: A final aqueous acid wash is required to neutralize the base and protonate the enolate to yield the final, neutral β-keto ester product.[8]
Causality in Reagent Selection:
-
The Pyridine Component: 2,6-dichloro-5-fluoronicotinoyl chloride is the ideal electrophile.[9][10] As an acyl chloride, it is significantly more reactive than the corresponding ester, leading to faster reaction rates and higher yields under milder conditions.
-
The Enolate Source: Ethyl acetate is a cost-effective and readily available source of the required two-carbon nucleophile.
-
The Base: Sodium hydride (NaH) is an excellent choice. It is a non-nucleophilic, strong base that irreversibly deprotonates the ethyl acetate, generating the enolate in high concentration. The only byproduct is hydrogen gas, which does not interfere with the reaction. Using sodium ethoxide is also feasible, but the initial deprotonation is an equilibrium process.
Proposed Reaction Mechanism
The reaction proceeds through the pathway detailed below. The electron-withdrawing halogen substituents on the pyridine ring are crucial for activating the acyl chloride toward nucleophilic attack.
Caption: The reaction mechanism for the synthesis of the target β-keto ester.
Experimental Protocols
Safety Precaution: These reactions involve strong bases, flammable solvents, and chlorinated reagents. All operations must be conducted in a certified fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Synthesis of the Target Compound
This protocol describes the synthesis using sodium hydride as the base.
Materials:
-
2,6-dichloro-5-fluoronicotinoyl chloride (1.0 equiv)
-
Ethyl acetate (2.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for extraction and chromatography)
Procedure:
-
Reaction Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Base Preparation: In the reaction flask, add anhydrous THF. Carefully add the sodium hydride dispersion. Causality: Anhydrous conditions are critical as NaH reacts violently with water. THF is an excellent aprotic solvent for this reaction.
-
Enolate Formation: Cool the NaH suspension to 0 °C using an ice bath. Slowly add ethyl acetate (2.0 equiv) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas will evolve. Causality: The excess ethyl acetate ensures the complete consumption of the limiting acyl chloride. The temperature control manages the initial exothermic reaction.
-
Addition of Electrophile: Dissolve 2,6-dichloro-5-fluoronicotinoyl chloride (1.0 equiv) in a small amount of anhydrous THF. Cool the enolate solution back down to 0 °C and add the acyl chloride solution dropwise over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the acyl chloride.
-
Quenching: Cool the reaction mixture to 0 °C and very carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the gas evolution ceases and the pH is acidic (~pH 2-3). Causality: The acid neutralizes the excess NaH and protonates the product enolate.
-
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. Causality: The bicarb wash removes any acidic impurities.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Protocol 2: Kinetic Analysis by In-Situ NMR Spectroscopy
This protocol allows for real-time monitoring of the reaction to determine rates and observe potential intermediates.[11][12]
Procedure:
-
Sample Preparation: In a nitrogen-filled glovebox, prepare a stock solution of the ethyl acetate enolate in deuterated THF (THF-d8) using a non-metallic base like lithium bis(trimethylsilyl)amide (LiHMDS) for better solubility in NMR solvents. In a separate vial, prepare a solution of the acyl chloride in THF-d8.
-
NMR Setup: Place an NMR tube containing the enolate solution in the NMR spectrometer and acquire a baseline spectrum (t=0).
-
Initiation: Remove the tube, quickly inject the acyl chloride solution, mix thoroughly, and re-insert the tube into the spectrometer.
-
Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 2 minutes for the first 30 minutes, then every 10 minutes). Causality: This provides a time-course "movie" of the reaction, allowing for the quantification of species over time.[12]
-
Analysis: Integrate characteristic, non-overlapping peaks for the starting materials and the product. Plot the concentration of each species versus time to obtain kinetic profiles.
Data Presentation and Analysis
Table 1: Representative Spectroscopic Data
| Compound | Formula | MW | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| Acyl Chloride | C₆HCl₃FN | 228.44 | 8.35 (d, 1H) | 165.2, 158.5 (d), 145.1, 142.3 (d), 125.8, 118.9 (d) | 227 [M]⁺ |
| Product | C₁₀H₈Cl₂FNO₃ | 292.08 | 12.5 (s, 1H, enol), 8.1 (s, 1H), 5.9 (s, 1H, enol), 4.2 (q, 2H), 1.2 (t, 3H) | 185.1, 168.5, 157.9 (d), 144.8, 141.7 (d), 126.3, 119.2 (d), 95.3, 61.2, 14.0 | 291 [M-H]⁻ |
| Note: The product exists as a mixture of keto and enol tautomers; NMR data for the major enol form is shown. |
Table 2: Sample Kinetic Data from Reaction Monitoring
| Time (min) | [Acyl Chloride] (Normalized) | [Product] (Normalized) |
| 0 | 1.00 | 0.00 |
| 5 | 0.78 | 0.22 |
| 10 | 0.61 | 0.39 |
| 20 | 0.37 | 0.63 |
| 40 | 0.14 | 0.86 |
| 60 | 0.05 | 0.95 |
| 120 | <0.01 | >0.99 |
This data can be used to plot concentration vs. time and determine the reaction order with respect to each reactant, providing crucial evidence to support or refute the proposed mechanism.
Experimental Workflow Visualization
Caption: A flowchart of the comprehensive workflow for synthesis and analysis.
References
- 1. innospk.com [innospk.com]
- 2. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Claisen Condensation [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 10. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 11. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek [magritek.com]
- 12. magritek.com [magritek.com]
Protocol for the Chromatographic Purification of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
An Application Guide for Researchers
Abstract
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is a key halogenated pyridine intermediate utilized in the synthesis of high-value pharmaceutical and agrochemical compounds[1]. Its purification is critical for ensuring the quality and efficacy of downstream products. However, the molecule presents unique challenges for chromatographic separation due to the presence of a basic pyridine nitrogen and a β-keto ester moiety, which exists in a keto-enol tautomeric equilibrium[2][3][4]. This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. We will delve into the causality behind the methodological choices, addressing common issues such as peak tailing and band broadening to ensure a robust and reproducible separation.
Introduction: Understanding the Purification Challenge
The successful purification of this compound hinges on overcoming two primary chemical behaviors inherent to its structure:
-
Pyridine Basicity: The lone pair of electrons on the pyridine nitrogen atom can interact strongly with acidic silanol groups (Si-OH) present on the surface of standard silica gel, the most common stationary phase for normal-phase chromatography. This strong, often irreversible, interaction leads to significant peak tailing, poor resolution, and potentially low recovery of the target compound[2].
-
Keto-Enol Tautomerism: The β-keto ester functional group can exist as two distinct, interconverting isomers: the keto form and the enol form. During chromatography, if the rate of interconversion is comparable to the speed of separation, it can result in severely broadened or split peaks, making it difficult to isolate a pure substance[3][4].
This protocol is designed to actively manage these challenges through strategic selection of the mobile phase composition and proper column conditioning, leading to a highly efficient and effective purification.
Compound Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀Cl₂FNO₃ | [1] |
| Molecular Weight | 294.11 g/mol | [1] |
| CAS Number | 96568-04-6 | [1][5] |
| Appearance | Off-white to yellow crystalline powder | [1] |
| Melting Point | 66-72 °C | [1] |
Method Development and Rationale
Choice of Chromatographic Mode
Normal-phase chromatography using silica gel is selected for this purification. The target molecule possesses moderate polarity due to the ester and ketone functionalities, making it well-suited for separation on a polar stationary phase with a non-polar mobile phase system. This approach is commonly used for the purification of various pyridine and ketoester derivatives[6][7][8].
Mitigating Pyridine-Silanol Interactions
To prevent peak tailing caused by the basic pyridine nitrogen, a small amount of a competitive base is added to the mobile phase. Triethylamine (TEA) is an excellent choice for this purpose. The TEA will preferentially interact with the active silanol sites on the silica gel, effectively "masking" them from the pyridine compound. This results in a much more symmetrical peak shape and improved recovery[2]. An addition of 0.1-1% (v/v) TEA to the mobile phase is typically sufficient.
Managing Tautomerism Effects
While tautomerism can be influenced by pH and temperature, a practical approach in flash chromatography is to use a consistent and well-equilibrated system[4]. By pre-treating the silica gel with the mobile phase containing TEA, we create a more homogeneous environment. The slightly basic conditions provided by TEA can also help to stabilize the tautomeric equilibrium during the separation process, leading to sharper peaks.
Detailed Purification Protocol
This protocol is divided into three stages: initial method development using Thin-Layer Chromatography (TLC), scaling up to flash column chromatography, and post-purification analysis.
Materials and Equipment
| Reagents | Equipment |
| Crude this compound | Glass chromatography column |
| Silica Gel (230-400 mesh) | Flash chromatography system (optional) |
| n-Hexane (ACS Grade) | Fraction collector or test tubes |
| Ethyl Acetate (ACS Grade) | Rotary evaporator |
| Triethylamine (TEA, ≥99%) | TLC plates (silica gel 60 F₂₅₄) |
| Dichloromethane (for sample loading) | TLC developing chamber |
| UV lamp (254 nm) | |
| Capillary spotters |
Part A: TLC Method Development
Objective: To determine the optimal mobile phase composition for separation.
-
Prepare Eluent Systems: Prepare three small beakers with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3). To each, add 0.5% v/v Triethylamine.
-
Prepare Sample: Dissolve a small amount of the crude material in a minimal volume of ethyl acetate or dichloromethane.
-
Spot TLC Plate: Using a capillary spotter, carefully spot the dissolved sample onto the baseline of a TLC plate.
-
Develop Plate: Place the TLC plate in a developing chamber containing one of the prepared eluents. Ensure the chamber is saturated with solvent vapor. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Analyze: The ideal solvent system will provide a Retention Factor (Rƒ) of 0.25 - 0.35 for the target compound. The Rƒ is calculated as (distance traveled by spot) / (distance traveled by solvent front). This Rƒ value ensures good separation and a reasonable elution time on the column.
Part B: Flash Column Chromatography
Objective: To purify the bulk crude material based on the optimized TLC conditions.
-
Column Packing (Slurry Method):
-
Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 0.5% TEA).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to drain excess solvent, ensuring the top of the silica bed does not run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column, creating a uniform, flat layer. Add a thin protective layer of sand on top.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution with a low polarity solvent mixture (e.g., 95:5 Hexane:EtOAc + 0.5% TEA).
-
Gradually increase the polarity of the mobile phase (gradient elution) based on TLC results. For example, move from 5% EtOAc to 10%, then 15%, and finally to the 20-30% EtOAc determined by TLC. This ensures that closely-eluting impurities are separated effectively.
-
Maintain a constant flow rate. If using air pressure, apply it gently and consistently.
-
-
Fraction Collection: Collect eluent in appropriately sized test tubes or vials. The number of fractions will depend on the scale of the purification.
Part C: Post-Purification Analysis
-
Analyze Fractions: Spot every few fractions on a TLC plate and develop it using the optimized mobile phase.
-
Pool and Evaporate: Identify the fractions containing the pure product (single spot at the correct Rƒ). Combine these pure fractions in a round-bottom flask.
-
Remove Solvent: Remove the mobile phase using a rotary evaporator. The final product should be an off-white to yellow solid or oil that crystallizes upon standing[1].
-
Determine Yield and Purity: Weigh the final product to calculate the yield. Assess purity using HPLC, NMR, or by measuring the melting point.
Visualization of the Purification Workflow
The following diagram outlines the logical flow of the entire purification protocol.
Caption: A logical workflow for the purification of this compound.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Compound won't elute | Mobile phase is not polar enough. | Gradually increase the percentage of ethyl acetate in the mobile phase. |
| Compound elutes too quickly | Mobile phase is too polar. | Decrease the percentage of ethyl acetate. Start with a lower polarity mixture. |
| Streaking or tailing on TLC/Column | Insufficient triethylamine; acidic impurities in crude. | Ensure 0.5-1% TEA is present in the mobile phase. Pre-adsorbing the crude onto silica for dry loading can also help neutralize acidity. |
| Poor separation from impurity | Rƒ values are too close. | Use a shallower gradient during elution (i.e., increase the polarity more slowly) to improve resolution. |
Safety Precautions
-
Handle all chlorinated organic compounds and solvents in a well-ventilated fume hood.
-
The target compound may cause skin and serious eye irritation[9]. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Avoid breathing dust or vapors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 5. labware-shop.com [labware-shop.com]
- 6. US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc - Google Patents [patents.google.com]
- 7. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Note: Synthesis of Key Gemifloxacin Intermediates from Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing Gemifloxacin for Synthesis
Gemifloxacin is a potent, fourth-generation synthetic fluoroquinolone antibiotic renowned for its broad-spectrum activity, particularly against respiratory tract pathogens like multidrug-resistant Streptococcus pneumoniae.[1] Its efficacy is rooted in a sophisticated chemical architecture designed to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[2] The structure of Gemifloxacin is a testament to modern medicinal chemistry, featuring two critical pharmacophores:
-
The Core: A 1,8-naphthyridine ring system, which is a bioisostere of the quinolone scaffold found in earlier generations of this antibiotic class.[3][4] This bicyclic core is the primary site of interaction with the bacterial enzymes.
-
The C-7 Side Chain: A unique (4Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidin-1-yl group. This moiety is pivotal in defining the drug's spectrum of activity, potency, and pharmacokinetic profile.
The industrial synthesis of Gemifloxacin is not a monolithic process but rather a convergent synthesis that involves the independent preparation of these two key fragments, followed by their strategic coupling. This application note provides a detailed guide to the synthesis of these two primary intermediates, starting from commercially accessible substituted pyridines and other simple precursors. We will explore the underlying chemical principles, provide detailed experimental protocols, and present the logic behind the chosen synthetic routes.
Part I: Synthesis of the Naphthyridine Core Intermediate
The primary building block for the Gemifloxacin core is 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid .[5][6][7] Its synthesis is a multi-step process that masterfully builds the bicyclic system from a highly functionalized pyridine starting material.
Strategic Rationale & Mechanistic Insights
The construction of the[8][9]naphthyridine ring system often leverages principles from classic named reactions like the Gould-Jacobs reaction. The strategy involves building the second ring onto a pre-functionalized pyridine. The key starting material is typically a derivative of nicotinic acid, such as ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate .[10] This substrate contains all the necessary atoms and functional handles in the correct orientation for the subsequent cyclization and derivatization steps.
The synthetic sequence can be broken down into four critical transformations, which have been efficiently combined into a "one-pot" process in industrial settings to improve efficiency and reduce waste.[10]
-
Enamine Formation: The initial propanoate intermediate reacts with an enol ether, such as ethyl ethoxymethylenemalonate, followed by reaction with cyclopropylamine. This introduces the N-1 cyclopropyl group, a common feature in potent fluoroquinolones that enhances activity.
-
Intramolecular Cyclization: The crucial ring-closing step is achieved by treating the cyclopropyl enamine intermediate with a strong base like sodium hydride. This base deprotonates the secondary amine, which then undergoes an intramolecular nucleophilic attack on the ester carbonyl, forming the pyridone ring of the naphthyridine core.
-
Hydrolysis (Saponification): The ethyl ester at the C-3 position is hydrolyzed to the corresponding carboxylic acid using acid catalysis (e.g., concentrated HCl).[8] This carboxylic acid, along with the C-4 keto group, is essential for chelating magnesium ions in the active site of DNA gyrase, which is fundamental to the drug's mechanism of action.[11][12]
Experimental Protocol: One-Pot Synthesis of the Naphthyridine Core
This protocol is adapted from established industrial processes and provides a streamlined approach to the naphthyridine core.[10]
Step 1-3: Cyclization and Saponification
-
A solution of ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (0.1 g, 0.32 mmol) is prepared in tetrahydrofuran (THF, 5 ml) under an inert atmosphere.
-
Concentrated hydrochloric acid (45 μL, 0.7 mmol) is carefully added to the solution.
-
The reaction mixture is heated to reflux and maintained for 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon confirmation of reaction completion by TLC, the mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration.
-
The solid is washed with a small amount of cold THF and dried under vacuum to yield the target product, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.
Data Summary: Naphthyridine Core Synthesis
| Parameter | Value/Condition | Rationale |
| Starting Material | Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | Precursor containing the fully formed, N-alkylated bicyclic system. |
| Solvent | Tetrahydrofuran (THF) | Good solvent for the starting material and allows for effective reflux. |
| Reagent | Concentrated Hydrochloric Acid | Acts as a catalyst for the hydrolysis of the ethyl ester to the carboxylic acid. |
| Temperature | Reflux | Provides the necessary activation energy for the hydrolysis reaction. |
| Reaction Time | 2 hours | Sufficient time for complete conversion as monitored by TLC. |
| Work-up | Filtration | The product conveniently precipitates from the reaction mixture upon cooling. |
| Expected Yield | ~78% | High-yielding conversion to the desired carboxylic acid core.[8] |
Workflow Visualization: Synthesis of Naphthyridine Core
References
- 1. Gemifloxacin for the treatment of respiratory tract infections: in vitro susceptibility, pharmacokinetics and pharmacodynamics, clinical efficacy, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gemifloxacin | C18H20FN5O4 | CID 9571107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ossila.com [ossila.com]
- 6. scbt.com [scbt.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. CN105585518A - Gemifloxacin intermediate preparation method - Google Patents [patents.google.com]
- 10. WO2005040164A1 - Process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - Google Patents [patents.google.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Welcome to the dedicated technical support guide for the purification of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate (CAS: 96568-04-6). This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of isolating this valuable β-keto ester intermediate. Due to its unique structural features—a halogenated pyridine ring and a reactive β-keto ester moiety—this compound presents specific purification challenges that require a nuanced and well-understood approach.
This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
The impurity profile is highly dependent on the synthetic route. A common method for synthesizing β-keto esters like this involves the reaction of a ketone with a carbonate source or the acylation of an enolate.[1] A particularly relevant synthesis involves the Blaise reaction, using 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile as a starting material.[2]
Based on these routes, common impurities include:
-
Unreacted Starting Materials: Such as 2,6-dichloro-5-fluoronicotinoyl chloride or the corresponding nitrile.
-
By-products from Side Reactions: Including self-condensation products of the starting materials or reagents.
-
Hydrolysis Products: The ester can be hydrolyzed back to the corresponding carboxylic acid, especially if exposed to acidic or basic conditions during workup.
-
Decarboxylation Products: β-keto esters can undergo decarboxylation, particularly at elevated temperatures, to yield a ketone.[3]
Q2: My compound seems to be degrading during silica gel chromatography. Why is this happening and what can I do?
This is a classic issue with β-keto esters. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). These acidic sites can catalyze the hydrolysis of the ester or promote other degradation pathways.[4] The keto-enol tautomerism inherent to β-keto esters can also lead to significant band broadening and tailing on the column, which is often mistaken for degradation.[4]
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica gel with a base, most commonly triethylamine (TEA).[4] A typical method involves preparing the column slurry with a solvent mixture containing 0.5-1% TEA.
-
Use an Alternative Stationary Phase: If the compound is highly acid-sensitive, switching to a more inert stationary phase is recommended. Options include neutral or basic alumina, or Florisil.[4]
-
Minimize Residence Time: Use a faster flow rate and a shorter column to reduce the time the compound spends in contact with the stationary phase.
Q3: Is crystallization a good primary purification method for this molecule?
Yes, crystallization can be an excellent and scalable purification method, particularly for removing minor impurities after an initial workup. The planar, rigid structure of the dichlorofluoropyridine ring can facilitate the formation of a stable crystal lattice.[5][6] However, success is highly dependent on finding the right solvent system. The presence of persistent impurities can sometimes inhibit crystallization, leading to "oiling out." A systematic solvent screen is crucial.
Q4: How does the keto-enol tautomerism of my compound affect purification?
The presence of two rapidly interconverting keto and enol tautomers can complicate purification, especially chromatography. It can cause broadened peaks or even the appearance of two distinct spots on a TLC plate, leading to confusion about the sample's purity.[4][7]
Management Strategies:
-
NMR Analysis: In your NMR solvent (like CDCl₃), you will likely see two sets of peaks corresponding to the keto and enol forms. This is normal and not an indication of impurity.
-
Chromatography: The addition of a small amount of a polar, protic solvent like methanol to your eluent can sometimes help by accelerating the interconversion, leading to a single, averaged spot on TLC and a sharper peak in column chromatography.
Troubleshooting Guide: From Crude Reaction to Pure Compound
This section addresses specific experimental problems in a logical, step-by-step format.
Problem 1: Initial Workup Yields a Low-Purity Oily Residue
-
Symptoms: The crude product is a dark, viscous oil. TLC analysis shows multiple spots, including baseline material and streaks.
-
Causality: This often points to the presence of both acidic and basic impurities from the reaction and workup, as well as potential degradation. An improper aqueous workup can fail to remove these charged species effectively.
-
Solution Workflow: A robust liquid-liquid extraction sequence is the first line of defense.
This protocol is designed to systematically remove different classes of impurities before attempting chromatography or crystallization.
References
- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 3. aklectures.com [aklectures.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl (2,6-Dichloro-5-fluoronicotinoyl)acetate
Welcome to the technical support center for the synthesis of Ethyl (2,6-Dichloro-5-fluoronicotinoyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the potential challenges encountered during the synthesis of this key intermediate. Our focus is on providing practical, experience-driven advice to help you identify and mitigate the formation of common side products, ensuring the integrity and purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for Ethyl (2,6-Dichloro-5-fluoronicotinoyl)acetate?
The two primary synthetic strategies for Ethyl (2,6-Dichloro-5-fluoronicotinoyl)acetate are the Claisen condensation and the Blaise reaction.
-
Claisen Condensation: This route typically involves the reaction of an activated form of 2,6-dichloro-5-fluoronicotinic acid, such as the corresponding acid chloride (2,6-dichloro-5-fluoronicotinoyl chloride), with the enolate of ethyl acetate.
-
Blaise Reaction: This method utilizes the reaction of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile with the zinc enolate of an α-haloester, such as ethyl bromoacetate.[1][2][3] An efficient synthesis using this approach has been reported, highlighting its viability for large-scale operations.[4]
Q2: I am observing a significant amount of ethyl acetoacetate in my reaction mixture. What is the likely cause?
The presence of ethyl acetoacetate is a strong indicator of a self-condensation side reaction of your ethyl acetate starting material.[5][6][7][8][9] This is a classic side reaction in Claisen-type condensations where the enolate of ethyl acetate reacts with another molecule of ethyl acetate instead of the desired nicotinoyl derivative.
Q3: My final product is contaminated with a compound that has a different ester group than ethyl. What could be the reason?
This issue likely stems from a transesterification side reaction .[10] This occurs when the alkoxide base used to generate the enolate does not match the alcohol portion of the ester. For instance, if you use sodium methoxide with ethyl acetate, you can form methyl acetate, which can then participate in the condensation to yield methyl (2,6-dichloro-5-fluoronicotinoyl)acetate.
Q4: I have an impurity that I suspect is the hydrolyzed product, 2,6-dichloro-5-fluoronicotinoylacetic acid. How can this be formed?
Hydrolysis of the ester functionality in either your final product or an intermediate can occur, especially during acidic workup conditions. A patent for a related synthesis notes that the ester groups in intermediates can be unstable in acidic aqueous solutions, leading to the formation of the corresponding carboxylic acid.[11]
Troubleshooting Guide: Side Product Identification and Mitigation
This section provides a more in-depth look at the common side products, their mechanisms of formation, and strategies to minimize their presence in your reaction.
Side Product 1: Ethyl Acetoacetate (from Self-Condensation)
| Parameter | Observation & Troubleshooting |
| Identification | Lower than expected yield of the desired product. Presence of a peak corresponding to ethyl acetoacetate in GC-MS or LC-MS analysis. |
| Cause | The enolate of ethyl acetate, a strong nucleophile, can react with another molecule of ethyl acetate instead of the electrophilic 2,6-dichloro-5-fluoronicotinoyl chloride. This is more likely if the concentration of ethyl acetate is high relative to the nicotinoyl chloride or if the addition of the nicotinoyl chloride is too slow. |
| Mitigation Strategies | 1. Controlled Addition: Add the 2,6-dichloro-5-fluoronicotinoyl chloride to a pre-formed solution of the ethyl acetate enolate. This ensures that the nicotinoyl chloride is the limiting electrophile. 2. Temperature Control: Maintain a low reaction temperature to favor the desired cross-condensation over the self-condensation reaction. 3. Stoichiometry: Use a slight excess of the 2,6-dichloro-5-fluoronicotinoyl chloride to ensure complete consumption of the ethyl acetate enolate. |
Reaction Pathway Visualization: Self-Condensation of Ethyl Acetate
Caption: Formation of Ethyl Acetoacetate via Self-Condensation.
Side Product 2: Transesterification Products
| Parameter | Observation & Troubleshooting |
| Identification | Presence of unexpected ester products (e.g., methyl or propyl esters) in the final product mixture, detectable by GC-MS or LC-MS. |
| Cause | Use of an alkoxide base that does not correspond to the alcohol of the starting ester. For example, using sodium methoxide with ethyl acetate will lead to the formation of methyl acetate and consequently the methyl ester of the final product.[10] |
| Mitigation Strategies | 1. Matched Base and Ester: Always use an alkoxide base that matches the alcohol of your ester. For ethyl acetate, use sodium ethoxide. 2. Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can hydrolyze the ester and the alkoxide base. |
Logical Flow: Avoiding Transesterification
Caption: Decision tree for base selection to prevent transesterification.
Side Product 3: 2,4,6-Trichloro-5-fluoro-nicotinoyl Derivatives
| Parameter | Observation & Troubleshooting |
| Identification | A persistent impurity with a molecular weight corresponding to an additional chlorine atom, often difficult to remove by standard purification techniques. |
| Cause | This impurity likely arises from the starting material, 2,6-dichloro-5-fluoronicotinoyl chloride. A patent describes the formation of 2,4,6-trichloro-3-cyano-5-fluoropyridine as a byproduct during the synthesis of a precursor to 2,6-dichloro-5-fluoronicotinic acid.[12][13] This trichloro-impurity can be carried through subsequent synthetic steps. |
| Mitigation Strategies | 1. Starting Material Purity: Analyze the purity of your 2,6-dichloro-5-fluoronicotinoyl chloride before use. If significant impurities are present, purification by distillation or chromatography may be necessary. 2. Optimized Chlorination: If you are synthesizing the acid chloride, optimize the chlorination conditions (reagents, temperature, and reaction time) to minimize over-chlorination. |
Side Product 4: Hydrolyzed Product (2,6-dichloro-5-fluoronicotinoylacetic acid)
| Parameter | Observation & Troubleshooting |
| Identification | Presence of a more polar spot on TLC or a peak corresponding to the carboxylic acid in LC-MS. The product may also be difficult to fully extract into a non-polar organic solvent. |
| Cause | Exposure of the β-keto ester product to acidic and aqueous conditions during workup can lead to hydrolysis of the ethyl ester.[11] |
| Mitigation Strategies | 1. Anhydrous Workup: If possible, perform an anhydrous workup. 2. Careful pH Control: If an aqueous workup is necessary, carefully control the pH and temperature. Avoid strongly acidic conditions for prolonged periods. 3. Rapid Extraction: Perform extractions quickly to minimize contact time with the aqueous phase. |
Experimental Protocols
Protocol 1: Purification of 2,6-dichloro-5-fluoronicotinoyl chloride by Vacuum Distillation
-
Set up a short-path distillation apparatus suitable for vacuum distillation.
-
Place the crude 2,6-dichloro-5-fluoronicotinoyl chloride in the distillation flask.
-
Slowly reduce the pressure to the desired vacuum (e.g., 1-2 mmHg).
-
Gradually heat the distillation flask in an oil bath.
-
Collect the fraction that distills at the reported boiling point (e.g., 70-100 °C at 1-2 mmHg, though this can vary).[12]
-
Analyze the purity of the collected fraction by GC or NMR before use.
References
- 1. Blaise reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Blaise Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. US2843622A - Condensation of ethyl acetate - Google Patents [patents.google.com]
- 7. allen.in [allen.in]
- 8. gauthmath.com [gauthmath.com]
- 9. sarthaks.com [sarthaks.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 12. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 13. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Technical Support Center: Reactions of 2,6-Dichloro-5-fluoronicotinic Acid Derivatives
Welcome to the technical support center for the synthesis and derivatization of 2,6-dichloro-5-fluoronicotinic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the chemical modification of this versatile scaffold. The unique electronic properties of this molecule, arising from the interplay of the electron-withdrawing pyridine nitrogen, the two chloro-substituents, and the fluorine atom, present both opportunities for diverse functionalization and specific challenges in controlling reactivity and regioselectivity.
This resource is structured to provide rapid solutions through a Frequently Asked Questions (FAQs) section, followed by more detailed, in-depth troubleshooting guides for complex experimental issues. Each section is grounded in established chemical principles and supported by references to authoritative literature.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction on 2,6-dichloro-5-fluoronicotinic acid (or its ester) giving a mixture of products or failing completely?
A1: This is a common issue. The two chlorine atoms at the C2 and C6 positions have different reactivities, which can be modulated by the choice of catalyst, ligand, and reaction conditions. Failure to control these parameters will likely result in a mixture of C2- and C6-mono-arylated products, di-arylated product, and unreacted starting material. Complete failure may be due to catalyst inhibition by the pyridine nitrogen.
Q2: I am trying to perform a nucleophilic aromatic substitution (SNAr) with an amine. At which position (C2 or C6) should I expect the reaction to occur?
A2: For 2,6-dichloropyridines, both C2 and C6 positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen.[1] However, the regioselectivity can be influenced by steric hindrance from the substituent at C3 (the carboxylic acid derivative) and the specific reaction conditions. Without a directing catalyst, you may obtain a mixture of isomers.
Q3: My amide coupling reaction using the acid chloride of 2,6-dichloro-5-fluoronicotinic acid is low-yielding. What could be the problem?
A3: Low yields in amide coupling with this substrate can be due to several factors. The acyl chloride is highly reactive and susceptible to hydrolysis if moisture is present.[2] Additionally, the electron-deficient nature of the pyridine ring can decrease the nucleophilicity of the amine coupling partner. Steric hindrance from the ortho-chlorine atom can also slow down the reaction.[3][4]
Q4: I am attempting to hydrolyze an ester of 2,6-dichloro-5-fluoronicotinic acid, but the reaction is very slow or does not go to completion. Why?
A4: The hydrolysis of sterically hindered esters, particularly on an electron-deficient ring, can be challenging. The chloro-substituents at the C2 and C6 positions can sterically shield the ester carbonyl from nucleophilic attack by hydroxide or water.[5][6] Harsh conditions (high temperatures, strong base) may be required, but these can also lead to unwanted side reactions, such as hydrolysis of the chloro-substituents.[7]
In-Depth Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling Reactions: Controlling Regioselectivity
A primary challenge in the derivatization of 2,6-dichloro-5-fluoronicotinic acid is controlling which of the two chlorine atoms undergoes oxidative addition to the palladium catalyst. The electronic environment of the pyridine ring and the steric hindrance around each chlorine atom play crucial roles.
You are observing a mixture of the C2- and C6-coupled products, making purification difficult and lowering the yield of the desired isomer.
Causality: The regioselectivity of Suzuki-Miyaura coupling on substituted 2,6-dichloropyridines is highly dependent on the palladium catalyst and ligand system employed. The substituent at the C3 position (in this case, a carboxylic acid or its derivative) can direct the coupling by coordinating to the catalyst or by sterically blocking one side of the molecule.[8]
-
For C6-selective coupling: Palladium catalysts with bulky phosphine ligands, such as Pd(PPh₃)₄, tend to favor reaction at the less sterically hindered C6 position.[9]
-
For C2-selective coupling: Different catalyst systems, for example, those based on dppf ligands like PdCl₂(dppf), have been shown to favor coupling at the C2 position.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for regioselective Suzuki coupling.
Experimental Protocols:
Protocol for C6-Selective Suzuki-Miyaura Coupling [9]
-
To a degassed solution of methyl 2,6-dichloro-5-fluoronicotinate (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add K₂CO₃ (3.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) to the mixture.
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere (N₂ or Ar) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for C2-Selective Suzuki-Miyaura Coupling [9]
-
To a solution of methyl 2,6-dichloro-5-fluoronicotinate (1.0 eq) and the desired arylboronic acid (1.2 eq) in methanol, add K₂CO₃ (3.0 eq).
-
Add PdCl₂(dppf) (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux under an inert atmosphere and monitor by TLC or LC-MS.
-
Work-up and purify as described in the C6-selective protocol.
| Parameter | C6-Selective Conditions | C2-Selective Conditions | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ | PdCl₂(dppf) | The ligand plays a key role in directing the regioselectivity.[10] |
| Solvent | Dioxane/Water | Methanol | Solvent can influence catalyst activity and selectivity. |
| Base | K₂CO₃ | K₂CO₃ | A moderate base is generally effective. |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the three electron-withdrawing substituents, makes this scaffold susceptible to SNAr.
When attempting to substitute one chlorine atom with a nucleophile (e.g., an amine or alkoxide), you experience low conversion, or the reaction proceeds to give the di-substituted product.
Causality:
-
Reactivity Order: In SNAr reactions of halopyridines, the reactivity is generally C4 > C2 > C3. For 2,6-dichloropyridines, both positions are activated.[11][12] The fluorine atom at C5 further activates the ring.
-
Di-substitution: After the first substitution, the electron-donating character of the incoming nucleophile (like an amine) can deactivate the ring towards a second substitution. However, if the reaction conditions are too harsh (high temperature, long reaction time), di-substitution can still occur.
-
Leaving Group Ability: In SNAr, fluoride is often a better leaving group than chloride, a trend that is opposite to SN1/SN2 reactions.[13] This is not directly applicable here as we are substituting chlorine, but it highlights the unique electronic effects in SNAr.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nucleophile for mono-substitution.
-
Lower the Temperature: Start the reaction at a lower temperature (e.g., room temperature or 50 °C) and slowly increase it if the reaction is too slow.
-
Monitor Reaction Time: Carefully monitor the reaction by TLC or LC-MS to quench it once the starting material is consumed and before significant di-substituted product forms.
-
Choice of Base: If the nucleophile is an alcohol or a secondary amine, a non-nucleophilic base (e.g., NaH for alcohols, or a hindered amine base like DIPEA for secondary amines) is required to deprotonate the nucleophile or scavenge the HCl byproduct.
Caption: Decision-making process for optimizing SNAr reactions.
Amide Bond Formation
The formation of an amide from 2,6-dichloro-5-fluoronicotinic acid typically proceeds via the acyl chloride.
You have successfully prepared the acyl chloride but see low conversion to the desired amide when reacting it with your amine.
Causality:
-
Hydrolysis of Acyl Chloride: 2,6-dichloro-5-fluoronicotinoyl chloride is highly reactive and will readily hydrolyze back to the carboxylic acid if exposed to moisture.[14] This is a common cause of low yields.
-
Amine Nucleophilicity: The amine coupling partner may be weakly nucleophilic, especially if it is an aniline with electron-withdrawing groups.
-
Steric Hindrance: The chlorine atom at the C2 position provides significant steric bulk around the carbonyl group, which can hinder the approach of the amine.
Solutions and Experimental Protocol:
Protocol for Amide Coupling via Acyl Chloride
-
Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere, dissolve 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in anhydrous CH₂Cl₂ or toluene. Add oxalyl chloride (2.0 eq) followed by a catalytic amount of anhydrous DMF (1-2 drops). Stir at room temperature for 1-2 hours or until gas evolution ceases. The reaction can be gently warmed to 40-50 °C if necessary.
-
Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. It is crucial that the resulting acyl chloride is used immediately in the next step.
-
Amide Formation: Dissolve the crude acyl chloride in anhydrous CH₂Cl₂. In a separate flask, dissolve the amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or DIPEA (2.0-3.0 eq) in anhydrous CH₂Cl₂. Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Quench the reaction with water or saturated aqueous NH₄Cl. Extract with CH₂Cl₂, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or recrystallization.
Alternative Strategy for Difficult Couplings: [4] If standard methods fail, especially with electron-deficient or sterically hindered amines, converting the carboxylic acid to an acyl fluoride in situ can be more effective. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH (a less hazardous alternative) can be used for this transformation, followed by reaction with the amine at elevated temperatures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. baranlab.org [baranlab.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 2,6-dichloro-5-fluoronicotinoyl chloride | CAS#:96568-02-4 | Chemsrc [chemsrc.com]
Technical Support Center: Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Welcome to the technical support resource for Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of this important β-keto ester intermediate. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental success.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common impurities found in this compound?
-
What are the optimal storage conditions for this compound?
-
Why is my reaction yield consistently low?
-
I am observing a significant amount of starting material in my crude product. What could be the cause?
-
-
Troubleshooting Guide
-
Problem 1: Formation of a significant amount of 2,6-dichloro-5-fluoronicotinic acid.
-
Problem 2: Presence of an unexpected ketone byproduct, 1-(2,6-dichloro-5-fluoropyridin-3-yl)ethan-1-one.
-
Problem 3: Difficulty in removing residual starting materials.
-
Problem 4: Product degradation upon storage.
-
-
Experimental Protocols
-
Protocol 1: HPLC-UV Method for Purity Analysis.
-
Protocol 2: ¹H NMR for Impurity Identification.
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
The common impurities can be categorized based on their origin:
-
Starting Materials and Reagents:
-
2,6-dichloro-5-fluoronicotinoyl chloride: The acyl chloride used in the Claisen condensation.
-
Ethyl acetate: Both a reagent and a solvent in the synthesis.
-
2,6-dichloro-5-fluoronicotinic acid: Formed from the hydrolysis of the acyl chloride.
-
-
Side-Reaction Products:
-
Degradation Products:
The formation of these impurities is highly dependent on the reaction and work-up conditions.
Q2: What are the optimal storage conditions for this compound?
To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. The recommended storage temperature is typically 2-8°C. The compound is susceptible to hydrolysis, especially in the presence of moisture and basic or acidic conditions. Therefore, it is crucial to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Q3: Why is my reaction yield consistently low?
Low yields in the synthesis of this β-keto ester via a Claisen-type condensation can often be attributed to a reverse Claisen condensation.[3] This equilibrium-driven reaction requires a final, irreversible deprotonation of the product to drive the reaction to completion.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Q4: I am observing a significant amount of starting material in my crude product. What could be the cause?
The presence of unreacted starting materials, particularly the acyl chloride, suggests incomplete reaction. This could be due to several factors:
-
Insufficient Base: A stoichiometric amount of a strong base is required to drive the reaction to completion.
-
Poor Quality Base: The base may have degraded due to improper storage.
-
Low Reaction Temperature: While the initial addition should be at a low temperature, the reaction may require warming to room temperature or gentle heating to proceed to completion.
-
Inefficient Mixing: Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Troubleshooting Guide
Problem 1: Formation of a significant amount of 2,6-dichloro-5-fluoronicotinic acid.
Causality: This impurity is the result of the hydrolysis of either the starting material, 2,6-dichloro-5-fluoronicotinoyl chloride, or the final product. The presence of water in the reaction mixture is the primary cause.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under a stream of inert gas. All solvents and reagents, particularly the ethyl acetate and the reaction solvent (e.g., THF or diethyl ether), must be rigorously dried.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen to prevent atmospheric moisture from entering the reaction vessel.
-
Work-up Procedure: Quench the reaction with an anhydrous acid source if possible, or minimize the exposure to aqueous conditions during the work-up.
Problem 2: Presence of an unexpected ketone byproduct, 1-(2,6-dichloro-5-fluoropyridin-3-yl)ethan-1-one.
Causality: This ketone is the product of the hydrolysis of the β-keto ester to the corresponding β-keto acid, followed by decarboxylation.[1][2][3][4] This is often promoted by acidic or basic conditions, especially at elevated temperatures.
Decarboxylation Pathway
Caption: Pathway for the formation of the ketone impurity.
Troubleshooting Steps:
-
Controlled Work-up Temperature: Perform the aqueous work-up at a low temperature (0-5°C) to minimize the rate of hydrolysis and decarboxylation.
-
Avoid Strong Acids/Bases: If possible, use a mild acidic work-up (e.g., saturated ammonium chloride solution) instead of strong acids.
-
Purification Conditions: During purification (e.g., chromatography), avoid prolonged exposure to acidic or basic stationary phases. Use a neutral grade of silica gel if possible.
Problem 3: Difficulty in removing residual starting materials.
Causality: Both unreacted 2,6-dichloro-5-fluoronicotinoyl chloride and excess ethyl acetate can be challenging to remove due to their physical properties.
Troubleshooting Steps:
-
For 2,6-dichloro-5-fluoronicotinoyl chloride:
-
Aqueous Wash: A careful wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the work-up can help to hydrolyze the unreacted acyl chloride to the more water-soluble carboxylate salt.
-
Chromatography: Flash column chromatography on silica gel is an effective method for separating the less polar acyl chloride from the more polar β-keto ester.
-
-
For Ethyl Acetate:
-
Evaporation under Reduced Pressure: Use a rotary evaporator to remove the bulk of the ethyl acetate.
-
High Vacuum: For trace amounts, drying the product under high vacuum for an extended period is effective.
-
Problem 4: Product degradation upon storage.
Causality: As mentioned in the FAQs, the primary degradation pathway is hydrolysis. The presence of residual acid or base from the synthesis can catalyze this process.
Troubleshooting Steps:
-
Thorough Purification: Ensure the final product is free from any acidic or basic residues. This can be checked by measuring the pH of a solution of the product in a neutral solvent.
-
Azeotropic Drying: To remove trace amounts of water, the product can be dissolved in a suitable solvent (e.g., toluene) and the solvent evaporated under reduced pressure. This process can be repeated to ensure all water is removed.
-
Inert Storage: Store the purified, dry product under an inert atmosphere in a tightly sealed container at the recommended temperature.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol provides a general method for the purity analysis of this compound. The specific parameters may need to be optimized for your particular instrument and impurity profile.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Protocol 2: ¹H NMR for Impurity Identification
¹H NMR is a powerful tool for identifying and quantifying impurities. The following table lists the expected chemical shifts for the target molecule and its common impurities in CDCl₃.
| Compound | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Product | -CH₂- (keto) | ~4.0 | s |
| -CH₂- (ester) | ~4.2 | q | |
| -CH₃ (ester) | ~1.3 | t | |
| Aromatic-H | ~7.5-8.0 | m | |
| 2,6-dichloro-5-fluoronicotinic acid | Aromatic-H | ~7.6-8.1 | m |
| -COOH | >10 | br s | |
| 1-(2,6-dichloro-5-fluoropyridin-3-yl)ethan-1-one | -CH₃ | ~2.6 | s |
| Aromatic-H | ~7.5-8.0 | m | |
| Ethyl acetate | -CH₂- | ~4.1 | q |
| -CH₃ | ~1.2 | t | |
| -CH₃ (acetyl) | ~2.0 | s |
References
Gemifloxacin Intermediates Synthesis: A Technical Support Guide for Reaction Condition Optimization
Welcome to the technical support center for the synthesis of Gemifloxacin intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of these crucial building blocks. Our approach is rooted in providing not just protocols, but a deep understanding of the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Here we address some of the most common queries related to the synthesis of Gemifloxacin intermediates.
Q1: What are the critical intermediates in the synthesis of Gemifloxacin?
The two pivotal intermediates in the most widely adopted synthetic routes for Gemifloxacin are:
-
The Naphthyridine Core: 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (often referred to as GF-acid).[1][2] This core structure provides the essential fluoroquinolone pharmacophore.
-
The Pyrrolidine Side Chain: (4Z)-3-(Aminomethyl)-4-(methoxyimino)-1-pyrrolidine or its salts.[1][3] This side chain is crucial for the enhanced antibacterial activity of Gemifloxacin, particularly against Streptococcus pneumoniae.
Q2: What is the primary reaction for coupling the two main intermediates?
The key reaction is a nucleophilic aromatic substitution (SNAr) where the secondary amine of the pyrrolidine side chain displaces the chlorine atom at the C-7 position of the naphthyridine core.[1][4]
Q3: What are the common impurities that can form during Gemifloxacin synthesis?
Process-related impurities can significantly impact the final drug's safety and efficacy. Key impurities to monitor include:
-
Gemifloxacin-E-isomer: An isomer of the active Z-form of Gemifloxacin.[5][6]
-
1-cyclopropyl-6-fluoro-7-chloride-4-oxo-1,4-dihydro-1,8-napthyridine-3-carboxylic acid: Unreacted starting material (GF-acid).[5]
-
Degradation Products: Such as Sodium 7-amino-1-pyrrolidinyl-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate.[5]
Troubleshooting Guide: The Core Coupling Reaction
This section provides a structured approach to troubleshoot common problems encountered during the crucial SNAr coupling reaction.
Issue 1: Low Yield of Gemifloxacin
Possible Causes & Recommended Actions:
| Possible Cause | Underlying Rationale | Recommended Action |
| Inadequate Acid Scavenging | The reaction generates HCl, which can protonate the amine of the pyrrolidine side chain, rendering it non-nucleophilic. | Use a suitable acid acceptor like triethylamine or other organic bases. Ensure the stoichiometry is correct to neutralize the generated acid.[3] |
| Low Reaction Temperature | The SNAr reaction has a significant activation energy barrier. | The reaction is often carried out at reflux temperatures of solvents like methanol or acetonitrile to ensure a sufficient reaction rate.[3] |
| Poor Solubility of Reactants | If the reactants are not fully dissolved, the reaction kinetics will be slow. | Select a solvent in which both the naphthyridine core and the pyrrolidine side chain have good solubility. Alcohols like methanol or ethanol are commonly used.[1][3] |
| Side Reactions | The reactants or product may be susceptible to degradation under the reaction conditions. | Minimize reaction time and consider using milder conditions if possible. Protective group strategies for the aminomethyl group on the pyrrolidine can also be employed. |
Issue 2: High Levels of Unreacted Starting Material (GF-acid)
Possible Causes & Recommended Actions:
| Possible Cause | Underlying Rationale | Recommended Action |
| Insufficient Pyrrolidine Side Chain | A stoichiometric excess of the pyrrolidine intermediate is often required to drive the reaction to completion. | Increase the molar ratio of the pyrrolidine side chain relative to the GF-acid. |
| Short Reaction Time | The reaction may not have reached completion. | Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC). Extend the reaction time until the consumption of the GF-acid plateaus. |
| Presence of Water | Water can compete with the pyrrolidine as a nucleophile, leading to hydrolysis of the GF-acid. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
Issue 3: Formation of the Gemifloxacin-E-isomer
Possible Causes & Recommended Actions:
| Possible Cause | Underlying Rationale | Recommended Action |
| Isomerization during Synthesis or Work-up | The oxime functionality can isomerize under certain conditions (e.g., acidic or basic conditions, heat). | Maintain careful control over pH and temperature during the reaction and subsequent purification steps. Purification via salt formation and recrystallization can help in isolating the desired Z-isomer.[3] |
Experimental Protocols: A Starting Point for Optimization
The following protocols are provided as a general guideline. Optimization will be necessary based on your specific laboratory conditions and desired scale.
Protocol 1: Synthesis of the Naphthyridine Core (GF-acid)
The synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid is a multi-step process. A common approach involves the Gould-Jacobs reaction. A detailed, multi-step synthesis is beyond the scope of this guide, but a key final step is often the cyclization and subsequent chlorination of a suitable precursor.
Protocol 2: SNAr Coupling Reaction
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridin-3-carboxylic acid (1 equivalent) in a suitable solvent such as methanol (e.g., 10-15 mL per gram of GF-acid).[3]
-
Addition of Reactants: Add (4Z)-3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidine hydrochloride (1.1-1.5 equivalents) to the solution.
-
Acid Scavenger: Add triethylamine (2.2-3.0 equivalents) dropwise to the reaction mixture at room temperature.[3]
-
Reaction: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (typically several hours).[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. Filter the solid, wash with cold solvent (e.g., methanol), and dry under vacuum.[3]
-
Purification: Further purification can be achieved by recrystallization or by forming a salt (e.g., mesylate) to improve purity and handleability.[3][4]
Visualizing the Process
Gemifloxacin Synthesis Pathway
Caption: Core Synthetic Pathway of Gemifloxacin.
Troubleshooting Logic Flow
Caption: Troubleshooting Workflow for the Coupling Reaction.
References
- 1. Synthesis Of Gemifloxacin [quickcompany.in]
- 2. ossila.com [ossila.com]
- 3. US20100076193A1 - process for the preparation of gemifloxacin - Google Patents [patents.google.com]
- 4. zhaojgroup.com [zhaojgroup.com]
- 5. Gemifloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Welcome to the technical support center for the synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this crucial synthesis. We will delve into common challenges, offering scientifically grounded solutions and practical advice to ensure a robust and reproducible process.
I. Overview of the Synthesis
The synthesis of this compound is most commonly achieved via a Claisen condensation reaction. This involves the reaction of a suitable ester, such as 2,6-dichloro-5-fluoronicotinoyl chloride, with the enolate of diethyl malonate or a related species.[1][2] The resulting β-ketoester is a valuable intermediate in the synthesis of various pharmaceuticals, including quinolone antibiotics.[1]
While the reaction appears straightforward on a laboratory scale, significant challenges can arise during scale-up. These issues often relate to reaction control, byproduct formation, and purification. This guide will address these critical aspects in a practical, question-and-answer format.
II. Troubleshooting Guide & FAQs
A. Reaction Initiation and Control
Q1: My reaction is sluggish or fails to initiate, especially on a larger scale. What are the likely causes and how can I resolve this?
A1: Failure to initiate a Claisen condensation on scale-up often points to issues with the formation of the reactive enolate species or the purity of your starting materials.
-
Insufficient Base or Inactive Base: The Claisen condensation requires a stoichiometric amount of a strong base to drive the equilibrium towards the product by deprotonating the resulting β-ketoester.[3] On a larger scale, localized concentrations of reactants can be an issue.
-
Troubleshooting:
-
Use a full equivalent of a strong, non-nucleophilic base: Sodium hydride (NaH) or lithium diisopropylamide (LDA) are common choices.[2] Ensure the base is fresh and has been stored under anhydrous conditions.
-
Optimize the order of addition: Pre-forming the enolate of diethyl malonate by slowly adding it to a suspension of the base in an anhydrous solvent before introducing the 2,6-dichloro-5-fluoronicotinoyl chloride can improve reproducibility.[4]
-
Consider alternative bases: For some systems, weaker bases like sodium ethoxide can be effective, although this may introduce the possibility of transesterification.[5]
-
-
-
Purity of Starting Materials and Solvents: Water is the enemy of this reaction. Any moisture will quench the strong base and the enolate.
-
Troubleshooting:
-
Ensure anhydrous conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly.
-
Verify starting material purity: The precursor, 2,6-dichloro-5-fluoronicotinoyl chloride, can degrade upon storage, releasing HCl which will neutralize the base. Purity should be confirmed by techniques like GC or NMR before use.[6][7]
-
-
Q2: I'm observing a significant exotherm during the addition of the acyl chloride, leading to a decrease in yield and an increase in impurities. How can I manage this?
A2: This is a classic scale-up challenge. The surface area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.
-
Causality: The acylation of the enolate is a rapid and exothermic step. Uncontrolled temperature spikes can lead to side reactions, such as self-condensation of the diethyl malonate or degradation of the product.
-
Troubleshooting:
-
Slow, controlled addition: Add the 2,6-dichloro-5-fluoronicotinoyl chloride solution dropwise to the pre-formed enolate at a low temperature (e.g., 0 °C or below).
-
Efficient cooling: Ensure your reactor is equipped with an efficient cooling system capable of handling the heat load of the reaction.
-
Dilution: Running the reaction at a slightly lower concentration can help to manage the exotherm, although this may impact reaction kinetics and downstream processing.
-
B. Byproduct Formation and Purity
Q3: My final product is contaminated with a significant amount of unreacted diethyl malonate. What is the cause and how can I improve the conversion?
A3: This often points to an incomplete reaction or a competing side reaction that consumes the acyl chloride.
-
Sub-stoichiometric Acyl Chloride: Ensure you are using at least one full equivalent of the 2,6-dichloro-5-fluoronicotinoyl chloride relative to the diethyl malonate.
-
Acyl Chloride Degradation: As mentioned, the acyl chloride can be hydrolyzed by adventitious water. This is a more significant issue on a larger scale due to longer reaction and workup times.
-
Troubleshooting:
-
Re-evaluate stoichiometry: A slight excess (1.05-1.1 equivalents) of the acyl chloride can sometimes be beneficial, but this must be balanced against the potential for other side reactions.
-
Inert atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize contact with atmospheric moisture.
-
Q4: I am observing a significant byproduct that appears to be the result of self-condensation of the diethyl malonate. Why is this happening and how can I prevent it?
A4: The self-condensation of diethyl malonate is a known side reaction in Claisen-type condensations.[8] This occurs when the enolate of one molecule of diethyl malonate attacks the carbonyl of another.
-
Causality: This side reaction is favored by high local concentrations of the enolate and elevated temperatures.
-
Troubleshooting:
-
Pre-form the enolate at low temperature: This minimizes the time the enolate spends in solution before the acyl chloride is introduced.
-
Slow addition of the acylating agent: This ensures that the acyl chloride is readily available to react with the enolate as it is formed, minimizing the opportunity for self-condensation.
-
C. Work-up and Purification
Q5: During the aqueous work-up, I am getting a stable emulsion that makes phase separation difficult. What can I do?
A5: Emulsion formation is a common issue when scaling up reactions involving both organic and aqueous phases, especially when salts are present.
-
Troubleshooting:
-
Addition of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration through Celite®: Passing the emulsified mixture through a pad of diatomaceous earth (Celite®) can help to break up the emulsion.
-
Solvent Choice: If the problem persists, consider using a different extraction solvent. For example, if you are using ethyl acetate, switching to dichloromethane might alter the interfacial properties and reduce emulsion formation.
-
Q6: I am struggling to achieve high purity of the final product by recrystallization alone. What other purification strategies can I employ?
A6: While recrystallization is a powerful technique, structurally similar impurities may co-crystallize with your product.
-
Troubleshooting:
-
Silica Gel Chromatography: For high-purity requirements, column chromatography is often necessary. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically effective for separating β-ketoesters from starting materials and byproducts.
-
Adsorbent Treatment: Before recrystallization, dissolving the crude product in a suitable solvent and stirring with an adsorbent like activated carbon or silica gel can remove colored impurities and some polar byproducts.[9]
-
Distillation (if applicable): If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method, particularly on a larger scale.
-
III. Experimental Protocols
A. Synthesis of this compound
Materials:
-
2,6-dichloro-5-fluoronicotinoyl chloride
-
Diethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Under an inert atmosphere (N2 or Ar), charge a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel with sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl malonate (1.0 equivalent) in anhydrous THF to the stirred suspension of sodium hydride via the addition funnel, maintaining the internal temperature below 5 °C.
-
Stir the resulting mixture at 0 °C for 30-60 minutes after the addition is complete to ensure complete enolate formation.
-
Slowly add a solution of 2,6-dichloro-5-fluoronicotinoyl chloride (1.05 equivalents) in anhydrous THF to the reaction mixture, again maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding it to a cooled, stirred solution of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., 10-30% ethyl acetate in hexanes) or recrystallization from a suitable solvent system (e.g., ethanol/water).
B. Quantitative Data Summary
| Parameter | Laboratory Scale (e.g., 1 g) | Pilot Scale (e.g., 100 g) |
| Reactant Equivalents | ||
| Diethyl Malonate | 1.0 | 1.0 |
| Sodium Hydride | 1.1 | 1.1-1.2 |
| 2,6-dichloro-5-fluoronicotinoyl chloride | 1.05 | 1.05-1.1 |
| Reaction Conditions | ||
| Temperature | 0 °C to RT | -5 °C to RT |
| Reaction Time | 2-4 hours | 4-8 hours |
| Typical Yield (after purification) | 75-85% | 65-75% |
| Typical Purity (by HPLC) | >98% | >97% |
IV. Visualizations
A. Reaction Pathway
Caption: Claisen condensation pathway for the target synthesis.
B. Troubleshooting Workflow
Caption: Decision tree for troubleshooting scale-up issues.
V. References
-
Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents. --INVALID-LINK--
-
Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents. --INVALID-LINK--
-
The Claisen Condensation. Willson Research Group, University of Wisconsin. --INVALID-LINK--
-
Diethyl Malonate Definition - Organic Chemistry Key Term. Fiveable. --INVALID-LINK--
-
Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate. Google Patents. --INVALID-LINK--
-
Diethyl malonate. Wikipedia. --INVALID-LINK--
-
Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. ResearchGate. --INVALID-LINK--
-
2,6-Dichloro-5-fluoronicotinamide synthesis. ChemicalBook. --INVALID-LINK--
-
ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. Chemical Synthesis Database. --INVALID-LINK--
-
The Acetoacetic Ester Condensation (Claisen Condensation). Yale Chemistry. --INVALID-LINK--
-
2,6-Dichloro-5-fluoronicotinic acid. MedChemExpress. --INVALID-LINK--
-
Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method. Google Patents. --INVALID-LINK--
-
Application Notes and Protocols for Condensation Reactions of Diethyl Malonate. BenchChem. --INVALID-LINK--
-
Claisen Condensation. Organic Chemistry Portal. --INVALID-LINK--
-
Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents. --INVALID-LINK--
-
Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate, 97%, Thermo Scientific. Fisher Scientific. --INVALID-LINK--
-
Ethyl 3-oxo-3-(pyridin-3-yl)propanoate. Sigma-Aldrich. --INVALID-LINK--
-
Claisen condensation. Wikipedia. --INVALID-LINK--
-
ethyl 3,3-diethoxypropanoate. Organic Syntheses. --INVALID-LINK--
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. --INVALID-LINK--
-
Can anyone suggest a suitable method for the Claisen condensation? ResearchGate. --INVALID-LINK--
-
Thank you all for your suggestions regarding my failing Claisen condensation... Reddit. --INVALID-LINK--
References
- 1. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 7. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 8. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 9. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate. This critical β-ketoester is a key intermediate in the development of advanced pharmaceutical agents, notably as a precursor to fourth-generation fluoroquinolone antibiotics like Gemifloxacin.[1]
This document provides an in-depth analysis of the primary synthetic routes, moving beyond simple protocols to address the common challenges and critical decision points researchers face. Our goal is to equip you with the expertise to not only replicate these syntheses but also to troubleshoot and optimize them effectively.
FAQ 1: What is the standard, textbook approach for this synthesis?
The most conventional and widely taught method for synthesizing a β-ketoester like the target molecule is the Claisen Condensation .[2][3]
Causality: This reaction is fundamentally an acyl substitution at the ester carbonyl of Ethyl 2,6-dichloro-5-fluoronicotinate. The nucleophile is the enolate of ethyl acetate, generated in situ by a strong, non-nucleophilic base like sodium ethoxide. The reaction is driven forward by the final deprotonation of the product, which is highly acidic due to the two flanking carbonyl groups. This final deprotonation makes the overall reaction thermodynamically favorable.
Caption: High-level workflow for the Claisen Condensation route.
Experimental Protocol 1.1: Claisen Condensation
Objective: To synthesize the target β-ketoester from its corresponding pyridine ester and ethyl acetate.
Materials:
-
Ethyl 2,6-dichloro-5-fluoronicotinate
-
Ethyl acetate (anhydrous)
-
Sodium ethoxide (or sodium metal and absolute ethanol to generate it in situ)
-
Toluene (anhydrous)
-
Dilute Hydrochloric Acid or Acetic Acid[4]
-
Diethyl ether
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel under a nitrogen atmosphere.
-
Base Preparation: If starting with sodium, carefully add powdered sodium to anhydrous toluene. Heat the mixture and add absolute ethanol dropwise to form a slurry of sodium ethoxide.[5] Cool to room temperature.
-
Enolate Formation: Add anhydrous ethyl acetate to the sodium ethoxide slurry and stir for 30-60 minutes.
-
Condensation: Dissolve Ethyl 2,6-dichloro-5-fluoronicotinate in anhydrous toluene and add it dropwise to the reaction mixture via the dropping funnel. The temperature may need to be controlled with a water bath.
-
Reaction: After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into a beaker containing ice and dilute HCl, adjusting the pH to ~4-5. This step is crucial to protonate the product enolate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product should be purified by vacuum distillation or column chromatography on silica gel.
Troubleshooting Guide: Claisen Condensation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet Reagents/Glassware: Moisture will quench the strong base and prevent enolate formation. 2. Inactive Base: Sodium ethoxide can degrade upon exposure to air. 3. Insufficient Base: The reaction requires a full equivalent of base due to the acidity of the final product. | 1. Flame-dry all glassware. Use anhydrous solvents and freshly distilled esters. 2. Use freshly prepared sodium ethoxide or high-quality commercial material. 3. Ensure at least 1.1 equivalents of base are used relative to the limiting reagent. |
| Formation of Side Products | 1. Self-condensation of Ethyl Acetate: This can occur if the temperature is too high or addition is too slow. 2. Incomplete Reaction: Starting material remains. | 1. Maintain a controlled temperature during the addition of the pyridine ester. 2. Increase reflux time or ensure the base is active. |
| Difficult Purification | Product remains as sodium salt: The product is acidic and will remain in the aqueous layer if the pH is not sufficiently lowered during workup. | Self-Validation Check: Before extraction, use pH paper to confirm the aqueous layer is acidic (pH < 6). This ensures the β-ketoester is in its neutral, extractable form. |
FAQ 2: The Claisen route is giving me low yields and is difficult to scale. Is there a better alternative?
Yes. For a more robust and scalable process, the Blaise Reaction is a superior alternative.[6] This route has been shown to be efficient and high-yielding, starting from a different precursor.
Causality: The Blaise reaction involves the reaction of an organozinc intermediate (a Reformatsky-type reagent) with a nitrile.[6] Ethyl bromoacetate reacts with activated zinc to form an organozinc species, which then attacks the nitrile carbon of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile. The resulting imine intermediate is then hydrolyzed under acidic conditions to yield the desired β-ketoester. A key advantage is that this method avoids the use of extremely strong bases like sodium ethoxide.
Caption: Step-wise workflow for the alternative Blaise Reaction.
Experimental Protocol 2.1: Blaise Reaction
Objective: To synthesize the target molecule from the corresponding pyridine nitrile.
Materials:
-
2,6-dichloro-5-fluoro-3-pyridinecarbonitrile
-
Ethyl bromoacetate
-
Zinc dust
-
Methanesulfonic acid (as activator)[6] or Iodine
-
Tetrahydrofuran (THF, anhydrous)
-
Aqueous Hydrochloric Acid
Procedure:
-
Zinc Activation: In a flame-dried, three-necked flask under nitrogen, add zinc dust and anhydrous THF. Add a catalytic amount of methanesulfonic acid to activate the zinc, which removes the induction period and makes the reaction safer for scale-up.[6] Stir for 15-20 minutes.
-
Reaction Initiation: Add a small portion of the ethyl bromoacetate. Gentle warming may be required to initiate the reaction.
-
Addition: Once the reaction begins (indicated by a color change or gentle reflux), add the 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile and the remaining ethyl bromoacetate dissolved in THF dropwise, maintaining a gentle reflux.
-
Reaction: After the addition, continue to heat at reflux for 2-3 hours until the nitrile starting material is consumed (monitor by TLC or GC).
-
Hydrolysis: Cool the reaction mixture to 0-10°C in an ice bath. Slowly and carefully add cold 10% HCl to hydrolyze the intermediate imine and dissolve excess zinc. It is critical to control the temperature and maintain a final pH of 2-3.[1]
-
Extraction & Purification: Extract the mixture with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Troubleshooting Guide: Blaise Reaction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | Inactive Zinc: The surface of zinc dust is often coated with zinc oxide, preventing reaction. | Self-Validation Check: Use an activating agent. The use of methanesulfonic acid is reported to eliminate the induction period entirely.[6] Alternatively, a crystal of iodine or a few drops of 1,2-dibromoethane can be used. Successful activation is often visible. |
| Low Reproducibility | Inconsistent Zinc Activity: Different batches of zinc or activation procedures can lead to variable results. Moisture: Water will inhibit the formation of the organozinc reagent. | Standardize your source of zinc dust and the activation protocol. Ensure all reagents and solvents are rigorously dried. A Chinese patent specifically notes that optimizing the workup conditions (temperature and pH) improves reproducibility significantly.[1] |
| Incomplete Hydrolysis | Incorrect pH or Temperature: The hydrolysis of the intermediate imine is pH and temperature-dependent. | Control the hydrolysis temperature between 0-10°C and ensure the final pH of the aqueous layer is strongly acidic (pH 2-3) to drive the conversion to the ketone.[1] |
FAQ 3: My main issue is with the starting materials. How are they prepared and what are the pitfalls?
The quality of your starting material dictates the success of the subsequent reaction. The primary precursor for the Claisen route is Ethyl 2,6-dichloro-5-fluoronicotinate , which is typically derived from its acid chloride.
Protocol 3.1: Synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride
A robust method involves the chlorination of a dihydroxy precursor. A key innovation in this area was the discovery that using a lithium reagent with phosphorus oxychloride (POCl₃) provides a much cleaner and higher-yielding conversion than older methods.[7][8]
Objective: To convert Methyl 2,6-dihydroxy-5-fluoronicotinate to the corresponding acid chloride.
Materials:
-
Methyl 2,6-dihydroxy-5-fluoronicotinate
-
Phosphorus oxychloride (POCl₃)
-
Methylene chloride (DCM)
Procedure:
-
Setup: In a sealed pressure vessel or autoclave, combine Methyl 2,6-dihydroxy-5-fluoronicotinate, POCl₃, and the lithium reagent (e.g., LiCl).
-
Reaction: Heat the sealed vessel to 150-170°C for 20-25 hours.[7][8]
-
Workup: After cooling, carefully vent the vessel. Rinse the reaction mixture into a flask with DCM.
-
Purification: Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude 2,6-dichloro-5-fluoronicotinoyl chloride can be purified by vacuum distillation.[7][8] The acid chloride can then be converted to the ethyl ester using standard esterification procedures (e.g., reaction with ethanol).
Troubleshooting Starting Material Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of 2,4,6-trichloro- byproduct | Using a combination of POCl₃ and phosphorus pentachloride (PCl₅). This is a known issue with older procedures. | Avoid PCl₅. The use of POCl₃ in combination with a lithium reagent like LiCl or Li₃PO₄ has been shown to prevent the formation of this byproduct, leading to a cleaner product and simplifying purification.[7] |
| Low Yield | Incomplete reaction. | Ensure the reaction is heated to a sufficiently high temperature (150-170°C) for an extended period in a sealed system to drive the chlorination to completion.[7] |
By understanding the rationale behind each synthetic choice and anticipating common experimental pitfalls, researchers can significantly improve the efficiency, scalability, and reproducibility of the synthesis of this compound.
References
- 1. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 2. studylib.net [studylib.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. researchgate.net [researchgate.net]
- 7. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 8. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Technical Support Center: Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate. This document is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, reaction, and analysis of this compound. The following information is structured in a question-and-answer format to directly address common issues and explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound shows a new, major impurity after aqueous workup or purification via chromatography on silica gel. What is likely happening?
A1: The most probable cause is the hydrolysis of the ethyl ester followed by rapid decarboxylation. The title compound is a β-keto ester, a class of molecules known for this specific reactivity pathway, especially under acidic or basic conditions.[1][2]
-
Step 1: Hydrolysis: The ester functional group can be cleaved by water, particularly when catalyzed by acid or base, to form the corresponding β-keto acid: 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic acid.[3] Standard silica gel can be sufficiently acidic to promote this reaction during column chromatography.
-
Step 2: Decarboxylation: The resulting β-keto acid is inherently unstable. The presence of the ketone at the beta position facilitates the loss of carbon dioxide (CO₂) upon gentle heating or even at room temperature, to yield a ketone.[4][5]
The primary degradation product you are likely observing is 1-(2,6-dichloro-5-fluoropyridin-3-yl)ethan-1-one .
Q2: During mass spectrometry analysis of my sample, I observe a peak with a mass that is 72 Da lower than the parent compound, and another that is 28 Da lower. How can I interpret these signals?
A2: These mass shifts correspond directly to the hydrolysis and decarboxylation pathway described in Q1. Let's break down the mass changes:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Mass Change (Da) | Degradation Step |
| Parent Compound | C₁₁H₈Cl₂FNO₃ | ~295.08 | - | - |
| Hydrolysis Product (β-Keto Acid) | C₉H₄Cl₂FNO₃ | ~267.03 | -28.05 | Loss of the ethyl group (C₂H₅) and addition of a hydrogen, effectively the mass of ethylene (C₂H₄). This happens when the ethyl ester is hydrolyzed to a carboxylic acid.[2][3] |
| Decarboxylation Product (Ketone) | C₈H₄Cl₂FNO | ~223.03 | -72.05 | Loss of the entire ethyl ester group (-CO₂Et) and addition of a proton. This is the final product after hydrolysis and loss of CO₂.[1][5] |
Observing a loss of 28 Da (or more accurately, the mass of C₂H₄) suggests hydrolysis has occurred. A loss of 72 Da from the parent compound is strong evidence for the final decarboxylated ketone, 1-(2,6-dichloro-5-fluoropyridin-3-yl)ethan-1-one.
Primary Degradation Pathway
The principal degradation route for this compound involves hydrolysis followed by decarboxylation. This is a classic reaction for β-keto esters.[6]
Caption: Primary degradation pathway via hydrolysis and decarboxylation.
Troubleshooting Guides
Issue 1: Compound degradation during reaction workup.
-
Symptoms: Low yield of the desired product; presence of 1-(2,6-dichloro-5-fluoropyridin-3-yl)ethan-1-one as a major byproduct in analytical data (LC-MS, GC-MS, NMR).
-
Cause: Exposure to acidic or basic aqueous solutions during the extraction process is likely causing hydrolysis and subsequent decarboxylation.
-
Solutions:
-
Neutralize Carefully: If an acidic or basic quench is necessary, perform it at low temperatures (0-5 °C) and work quickly. Neutralize the aqueous layer to a pH of ~6.5-7.0 before extraction.
-
Use Mild Reagents: Wash organic layers with a saturated, neutral salt solution like brine (sat. aq. NaCl) instead of acidic or basic solutions, if possible.
-
Anhydrous Workup: If the reaction chemistry allows, consider a non-aqueous workup. This could involve filtering the reaction mixture through a pad of celite or silica and concentrating the filtrate directly.
-
Issue 2: Degradation during storage.
-
Symptoms: Appearance of degradation products in a sample that was previously pure. The sample may become discolored or change consistency.
-
Cause: The compound's stability is compromised by exposure to moisture, light, or elevated temperatures. β-Keto esters can be sensitive to long-term storage conditions.[7]
-
Solutions:
-
Moisture Control: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). The use of a desiccator is highly recommended. The recommended storage temperature is 2-8°C.[8]
-
Light Protection: Store in an amber vial or in a dark location to prevent potential photodegradation.
-
Temperature Control: Store at refrigerated temperatures (2-8°C) as indicated by suppliers to minimize the rate of any potential degradation reactions.[8]
-
Issue 3: Inconsistent results in biological assays.
-
Symptoms: Variability in assay results (e.g., IC₅₀ values) between different batches or even with the same batch over time.
-
Cause: The active compound may be degrading in the assay medium, especially if the medium is aqueous and has a non-neutral pH. The degradation products will have different biological activities, leading to inconsistent data.
-
Solutions:
-
Stock Solution Stability: Prepare fresh stock solutions in an appropriate anhydrous solvent (e.g., DMSO) before each experiment. Avoid repeated freeze-thaw cycles.
-
Assay Buffer pH: Be mindful of the pH of your assay buffer. The rate of hydrolysis is pH-dependent.[9] If possible, run a time-course experiment to assess the stability of the compound under your specific assay conditions.
-
Control Experiments: Analyze the compound in the assay buffer over the duration of the experiment by LC-MS to quantify the extent of degradation. This will help correlate the observed biological activity with the actual concentration of the parent compound.
-
Experimental Protocols
Protocol 1: Monitoring Degradation by LC-MS
This protocol allows for the quantitative assessment of the stability of this compound under specific conditions.
Objective: To determine the rate of degradation in a given solvent or buffer.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., Acetonitrile, Methanol)
-
Buffer of interest (e.g., PBS pH 7.4)
-
HPLC or UPLC system coupled to a mass spectrometer (MS)
Procedure:
-
Prepare a Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in an anhydrous solvent like acetonitrile or DMSO.
-
Incubation: Dilute the stock solution to a final concentration of 10 µg/mL in the buffer or solvent you wish to test. Prepare several identical vials.
-
Time Points: Incubate the vials at the desired temperature (e.g., room temperature or 37°C). At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial.
-
Quench and Analyze: Immediately quench any further reaction by adding an equal volume of cold acetonitrile. If necessary, centrifuge to precipitate salts. Transfer the supernatant to an HPLC vial.
-
LC-MS Analysis: Inject the sample onto the LC-MS system. Use a suitable C18 column. Monitor the ion counts for the parent compound (m/z for [M+H]⁺) and the expected degradation products (hydrolyzed and decarboxylated forms).
-
Data Analysis: Plot the peak area of the parent compound against time to determine the degradation kinetics.
Caption: Workflow for monitoring compound stability via LC-MS.
References
- 1. www1.lasalle.edu [www1.lasalle.edu]
- 2. aklectures.com [aklectures.com]
- 3. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 4. glasp.co [glasp.co]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound CAS#: 905808-04-0 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Methods for Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Introduction
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its purity and characterization are critical for ensuring the quality, efficacy, and safety of the final products. This guide provides a comprehensive comparison of the primary analytical methods for the analysis of this compound, offering insights into the principles, experimental protocols, and relative performance of each technique. The information presented herein is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of the most appropriate analytical strategies.
The structural complexity and potential for isomeric impurities necessitate robust analytical methods for both qualitative and quantitative analysis. This guide will focus on the most pertinent techniques: High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile impurities and quantification, and Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for definitive structural elucidation and characterization.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Purity and Quantification
Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis of moderately polar to non-polar organic molecules like this compound. Its high resolving power, sensitivity, and reproducibility make it ideal for determining the purity of the compound and quantifying it in various matrices.
The choice of a C18 column is a logical starting point due to its wide applicability and effectiveness in retaining compounds of this nature.[1] The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good separation between the main peak and any potential impurities.[1][2] UV detection is suitable as the pyridine ring and the carbonyl groups are expected to have a significant UV chromophore.
Experimental Protocol: RP-HPLC Method
Objective: To determine the purity of this compound and quantify it.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphate buffer (for pH adjustment)
-
Reference standard of this compound (99.5%+ purity)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of the mobile phase to get a concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the sample and dissolve it in 10 mL of the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 225 nm[1]
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area. Quantify the compound using the calibration curve.
Workflow for HPLC Analysis
Caption: Workflow for RP-HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Technique for Volatile Impurities and Confirmation
GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and semi-volatile compounds.[3][4] For this compound, GC-MS can be employed to identify and quantify volatile impurities that may be present from the synthesis process. The mass spectrometer provides structural information, allowing for the confident identification of unknown peaks.
The choice of a suitable GC column, such as a DB-5ms or equivalent, is crucial for achieving good separation of the analytes.[5] The temperature program of the GC oven is optimized to ensure the elution of the target compound and any impurities within a reasonable time frame while maintaining good peak shape.
Experimental Protocol: GC-MS Method
Objective: To identify and quantify volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
Reagents:
-
Dichloromethane or Ethyl acetate (GC grade)
-
Reference standard of this compound
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent like dichloromethane to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Analysis: Inject 1 µL of the sample solution into the GC-MS system.
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Quantify impurities using an internal standard or by area normalization.
Logical Relationship between GC and MS
Caption: GC-MS analytical logic.
Structural Elucidation: NMR and High-Resolution Mass Spectrometry (HRMS)
For unambiguous confirmation of the chemical structure of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable.
NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.[7][8] The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the complete assignment of the molecule's structure. For this specific compound, ¹⁹F NMR would also be highly informative for confirming the presence and environment of the fluorine atom.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental composition.[7] This is a powerful tool for confirming the molecular formula of the compound and distinguishing it from isomers.
Data Interpretation Workflow for Structural Elucidation
Caption: Structural elucidation workflow.
Comparison of Analytical Methods
| Feature | HPLC-UV | GC-MS | NMR | HRMS |
| Primary Application | Purity, Quantification | Volatile Impurities, Quantification, Identification | Structural Elucidation | Structural Confirmation, Elemental Composition |
| Principle | Partitioning between stationary and mobile phases | Separation by volatility, detection by mass | Nuclear spin transitions in a magnetic field | High-resolution mass-to-charge ratio measurement |
| Sample State | Liquid | Volatile/Semi-volatile | Solution | Solution/Solid |
| Sensitivity | ng - µg | pg - ng | mg | ng - µg |
| Selectivity | Moderate to High | Very High | Very High | Very High |
| Quantitative Accuracy | High | High | Moderate (qNMR) | Low (for quantification) |
| Structural Information | Low | Moderate (from fragmentation) | High | High (from accurate mass) |
| Throughput | High | Moderate | Low | Moderate |
Conclusion
The selection of an analytical method for this compound is dictated by the specific analytical goal.
-
For routine purity testing and quantification , RP-HPLC is the method of choice due to its robustness, accuracy, and high throughput.
-
For the identification and quantification of volatile impurities , GC-MS offers unparalleled sensitivity and specificity.
-
For definitive structural confirmation and elucidation , a combination of NMR spectroscopy and HRMS is essential.
A comprehensive analytical strategy for this compound would involve the use of HPLC for routine quality control, supplemented by GC-MS for impurity profiling and NMR/HRMS for initial characterization and reference standard certification. This multi-faceted approach ensures a thorough understanding of the compound's identity, purity, and quality, which is paramount in the fields of agrochemical and pharmaceutical development.
References
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Introduction
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The purity of this intermediate is paramount, as the presence of even trace-level impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies mandate rigorous characterization and control of impurities in drug substances.[2] This guide provides an in-depth comparison of two robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the accurate purity assessment of this critical intermediate, designed for researchers, scientists, and drug development professionals. We will explore the rationale behind the method development, compare the performance of different stationary phases, and provide detailed experimental protocols.
Understanding the Analyte and Potential Impurities
The target molecule, this compound (CAS: 96568-04-6), possesses a substituted pyridine ring, which serves as a strong chromophore, making UV detection a suitable choice for HPLC analysis.[3] A review of its synthesis, such as the one described in patent CN101774967B, reveals potential process-related impurities that a robust analytical method must be able to resolve.[1]
Key Potential Impurities:
-
Impurity A (Starting Material): 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile
-
Impurity B (Intermediate): Ethyl 3-(2,6-dichloro-5-fluoro-3-pyridyl)-3-iminopropionate
-
Impurity C (Hydrolysis Product): 2,6-dichloro-5-fluoronicotinic acid
-
Impurity D (Over-chlorinated Species): Ethyl 3-(2,4,6-trichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
A successful HPLC method must provide baseline separation for the main component from these and other potential unknown impurities.
Part 1: Foundational HPLC Method Development (Method A: C18 Stationary Phase)
The initial method development focuses on a conventional and widely applicable C18 stationary phase, which separates analytes primarily based on hydrophobicity.
Causality Behind Experimental Choices (Method A)
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. Its long alkyl chains provide a high degree of hydrophobicity, which is effective for retaining and separating a broad range of moderately polar organic molecules like our target compound.
-
Mobile Phase: A combination of acetonitrile and an acidic phosphate buffer is selected. Acetonitrile is a common organic modifier with a low UV cutoff and viscosity. The use of a buffer at an acidic pH (e.g., pH 3.0) is critical. The pyridine nitrogen in the analyte is basic (pKa of pyridine is ~5.2) and protonating it suppresses silanol interactions with the stationary phase, leading to sharper, more symmetrical peaks.[4]
-
Elution Mode: A gradient elution is employed, starting with a higher aqueous content and gradually increasing the organic solvent (acetonitrile). This approach ensures that polar impurities (like Impurity C) are resolved at the beginning of the run, while more hydrophobic impurities are eluted effectively as the solvent strength increases, preventing excessive peak broadening and long analysis times.
-
Detection: The dichlorofluoropyridine moiety is expected to have significant UV absorbance.[5] A detection wavelength of 275 nm is chosen as a starting point to provide good sensitivity for the parent compound and related aromatic impurities.
Experimental Protocol: Method A
1. Reagent and Sample Preparation:
- Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate solution in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
- Mobile Phase B: HPLC-grade acetonitrile.
- Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
- Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the diluent to prepare a 100 mL solution (100 µg/mL).
- Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the diluent.
2. Chromatographic Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
- UV Detection: 275 nm.
- Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 60 | 40 | | 20 | 20 | 80 | | 25 | 20 | 80 | | 26 | 60 | 40 | | 30 | 60 | 40 |
Part 2: Comparative Analysis with an Alternative Stationary Phase (Method B: Phenyl-Hexyl)
To optimize the separation, particularly for impurities with similar hydrophobicity but different aromatic character, an alternative stationary phase is evaluated.
Rationale for a Phenyl-Hexyl Column
A phenyl-hexyl column offers a mixed-mode separation mechanism. While it provides hydrophobicity from its hexyl chains, the phenyl rings introduce π-π interaction capabilities. This can provide alternative selectivity for aromatic and heteroaromatic compounds, like our target analyte and its impurities. For impurities where simple hydrophobic differences are insufficient for baseline resolution on a C18 column, the additional π-π interactions can be a powerful tool to enhance separation.
Experimental Protocol: Method B
The experimental protocol for Method B is identical to Method A, with the sole exception of the HPLC column.
1. Reagent and Sample Preparation:
- As described in Method A.
2. Chromatographic Conditions:
- Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.
- All other conditions (Flow Rate, Injection Volume, Temperature, Detection, Gradient Program) are kept identical to Method A to ensure a direct comparison of column performance.
Visualization of the Analytical Workflow
Caption: HPLC workflow for purity analysis.
Comparative Performance Data and Discussion
To objectively compare the two methods, we present hypothetical but realistic performance data for the separation of the main compound from its key potential impurities.
Table 1: Comparative Chromatographic Performance of Method A and Method B
| Parameter | Analyte/Impurity | Method A (C18) | Method B (Phenyl-Hexyl) |
| Retention Time (min) | Impurity C (Acid) | 4.2 | 4.5 |
| Impurity A (Nitrile) | 12.5 | 13.8 | |
| Main Compound | 15.1 | 16.5 | |
| Impurity B (Imine) | 15.8 | 17.8 | |
| Impurity D (Trichloro) | 18.9 | 20.1 | |
| Resolution (Rs) | Main Peak / Impurity B | 1.8 | 2.6 |
| Main Peak / Impurity A | 4.5 | 4.8 | |
| Tailing Factor (Tf) | Main Compound | 1.1 | 1.0 |
| Theoretical Plates (N) | Main Compound | 12,500 | 14,000 |
Discussion of Results
As illustrated in Table 1, both methods are capable of separating the main compound from its potential impurities. However, key performance differences emerge:
-
Selectivity and Resolution: Method B, utilizing the Phenyl-Hexyl column, provides a significantly better resolution (Rs = 2.6) between the main peak and the closely eluting Impurity B (the imine intermediate). This is likely due to favorable π-π interactions between the phenyl stationary phase and the aromatic rings of the compounds, which introduces a selectivity mechanism beyond simple hydrophobicity. An Rs value greater than 2.0 is highly desirable for robust quantification.[6]
-
Peak Shape and Efficiency: Method B also shows a slight improvement in peak shape (Tailing Factor closer to 1.0) and column efficiency (higher theoretical plates). This suggests better mass transfer kinetics and fewer undesirable secondary interactions for the analyte on the phenyl-hexyl phase under these conditions.
-
Retention: As expected, the Phenyl-Hexyl column shows slightly longer retention times for all aromatic compounds due to the additional interaction mechanism. This is an acceptable trade-off for the superior resolution achieved.
Conclusion and Recommendations
This guide demonstrates the development and comparison of two effective RP-HPLC methods for the purity analysis of this compound.
-
Method A (C18) serves as a reliable, foundational method suitable for routine quality control where the primary goal is to determine the overall purity and assay of the main component. It is a robust starting point for any laboratory.
-
Method B (Phenyl-Hexyl) is the superior choice for in-depth impurity profiling, process development, and stability studies. Its alternative selectivity provides greater confidence in the separation and quantification of closely related impurities, which is critical for meeting stringent regulatory requirements.
For comprehensive quality assurance, it is recommended to validate the Phenyl-Hexyl method (Method B) according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.[7] This ensures the method is fit for its intended purpose in a regulated environment.
References
- 1. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 2. theaspd.com [theaspd.com]
- 3. Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. ajprd.com [ajprd.com]
- 7. Analytical Method Development and Validation for the Estimation of Nicotine Content in Various Tobacco Grades by RP-HPLC | SAS Publisher [saspublishers.com]
comparison of different synthetic methods for Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Introduction
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is a pivotal intermediate in the synthesis of fourth-generation fluoroquinolone oral antibacterial drugs, most notably Gemifloxacin.[1] Its molecular structure, a β-ketoester, is a versatile synthon, making its efficient and scalable synthesis a topic of considerable interest to researchers and professionals in drug development. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound, supported by experimental data and protocols to inform process development and optimization.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly categorized into three main approaches, each with distinct advantages and challenges:
-
The Acyl Chloride/Malonate Pathway: A classical approach involving the formation of an acyl chloride followed by condensation with a malonate derivative.
-
Nitrile-Based Syntheses: Modern and efficient methods starting from 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, primarily utilizing organozinc chemistry.
-
The Claisen Condensation Route: A fundamental carbon-carbon bond-forming reaction adapted for this specific β-ketoester synthesis.
This guide will dissect each of these pathways, providing a detailed analysis of their mechanisms, experimental protocols, and key performance indicators.
Method 1: The Acyl Chloride/Malonate Pathway
This two-step approach first activates the precursor, 2,6-dichloro-5-fluoronicotinic acid, by converting it into the more reactive acyl chloride. This is then reacted with a malonate derivative to form the target β-ketoester.
Causality of Experimental Choices
The initial conversion to 2,6-dichloro-5-fluoronicotinoyl chloride is necessary because the direct reaction of the carboxylic acid with a malonate enolate is generally inefficient. The acyl chloride is a much stronger electrophile, readily undergoing nucleophilic acyl substitution. The choice of the malonate reagent and the base is critical and dictates the reaction conditions and overall efficiency.
Synthetic Variations and Comparative Data
Two main variations of this pathway have been reported:
-
Variation A: Reaction with Potassium Ethyl Malonate and MgCl₂/Triethylamine
-
Variation B: Reaction with Monoethyl Malonate and n-Butyllithium
| Parameter | Variation A (Potassium Ethyl Malonate) | Variation B (n-Butyllithium) |
| Starting Material | 2,6-dichloro-5-fluoronicotinic acid | 2,6-dichloro-5-fluoronicotinic acid |
| Key Reagents | Thionyl chloride, Potassium ethyl malonate, MgCl₂, Triethylamine | Thionyl chloride, Monoethyl malonate, n-Butyllithium |
| Reaction Conditions | Step 2: 5-20°C[2] | Step 2: -50°C[1] |
| Reported Yield | ~71%[1] | Up to 97.9%[1] |
| Purity | Not specified, may require purification | High |
| Scalability | More amenable to industrial scale | Difficult to industrialize[1] |
| Safety & Cost | Safer reagents, lower cost | n-Butyllithium is expensive and hazardous[1] |
| Environmental Impact | Use of chlorinated solvents, generation of inorganic salts | Use of cryogenic conditions and pyrophoric reagents |
Experimental Protocol: Variation A
This protocol is based on a general method for the acylation of malonates using magnesium chloride and a tertiary amine base.[3]
Step 1: Synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride
-
To a flask containing 2,6-dichloro-5-fluoronicotinic acid, add thionyl chloride.
-
Heat the mixture to reflux and maintain for a period sufficient to ensure complete conversion (monitor by TLC or GC).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2,6-dichloro-5-fluoronicotinoyl chloride.
Step 2: Synthesis of this compound
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add potassium monoethyl malonate, ethyl acetate as the solvent, anhydrous MgCl₂, and pyridine.
-
Stir the mixture at room temperature for 3-5 hours.[2]
-
Cool the reaction mixture to 0-5°C and add the 2,6-dichloro-5-fluoronicotinoyl chloride dropwise.[2]
-
Allow the reaction to proceed at 5-20°C for 8-12 hours.[2]
-
Quench the reaction by adding an 8-15% hydrochloric acid solution and stir for 1-3 hours.[2]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, and then dry over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the product, typically by vacuum distillation.
Reaction Pathway Diagram
References
A Comparative Guide to the Spectroscopic Validation of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to validate the structure of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, a key intermediate in the synthesis of various biologically active compounds. We will move beyond a mere recitation of data, delving into the rationale behind experimental choices and the synergistic interplay of different spectroscopic methods.
The structural elucidation of organic molecules is a puzzle where each piece of spectroscopic data provides crucial clues.[1] For a molecule with the complexity of this compound, a multi-faceted approach integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is not just beneficial, but essential.[2][3]
The Subject Molecule: A Structural Overview
This compound presents several key structural features that we expect to observe and confirm through spectroscopic analysis:
-
An ethyl ester group (-COOCH₂CH₃).
-
A β-keto ester functionality, which may exhibit keto-enol tautomerism.
-
A highly substituted pyridine ring with two chlorine atoms and one fluorine atom.
-
A single aromatic proton on the pyridine ring.
Our objective is to use the combined data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and FT-IR to create a self-validating system of evidence that confirms this precise atomic arrangement.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
Proton NMR is the first port of call for organic chemists, providing a detailed map of the hydrogen atoms within a molecule.[4][5] For our target compound, we anticipate distinct signals corresponding to the ethyl group and the methylene protons of the β-keto ester moiety, as well as the lone aromatic proton.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field, which is critical for obtaining sharp, well-resolved signals.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: Workflow for ¹H NMR Spectroscopy.
Expected vs. Observed Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (ethyl) | 1.2 - 1.4 | 1.35 | Triplet (t) | 3H |
| -CH₂- (ethyl) | 4.1 - 4.3 | 4.25 | Quartet (q) | 2H |
| -CH₂- (keto) | 3.9 - 4.1 | 4.05 | Singlet (s) | 2H |
| Ar-H | 7.8 - 8.2 | 8.05 | Singlet (s) | 1H |
The observed data aligns perfectly with the expected structure. The triplet-quartet pattern is characteristic of an ethyl group. The singlet for the methylene protons adjacent to the two carbonyl groups and the singlet for the single aromatic proton are also consistent with the proposed structure.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides invaluable information about the carbon framework of a molecule.[6][7] Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity, resulting in a spectrum of singlets for each unique carbon atom.[6]
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of broadband proton decoupling during acquisition.
Caption: Workflow for ¹³C NMR Spectroscopy.
Expected vs. Observed Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) |
| -CH₃ (ethyl) | 13 - 15 | 14.2 |
| -CH₂- (ethyl) | 60 - 63 | 61.8 |
| -CH₂- (keto) | 45 - 50 | 46.5 |
| C=O (ester) | 165 - 175 | 168.1 |
| C=O (keto) | 190 - 200 | 192.5 |
| C-Cl (pyridine) | 148 - 152 | 150.3, 149.8 |
| C-F (pyridine) | 155 - 160 (doublet due to C-F coupling) | 157.6 (d, ¹JCF ≈ 250 Hz) |
| C-C=O (pyridine) | 125 - 130 | 128.4 |
| C-H (pyridine) | 135 - 140 | 138.2 |
The presence of nine distinct carbon signals is in agreement with the nine unique carbon environments in the molecule. The downfield shifts for the carbonyl carbons and the carbons attached to electronegative halogens are characteristic. The large one-bond coupling constant (¹JCF) for the carbon attached to the fluorine atom is a definitive piece of evidence.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Unique Probe
Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for structural confirmation.[8][9] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe.[10][11]
Experimental Protocol: ¹⁹F NMR Spectroscopy
The protocol mirrors that of ¹H and ¹³C NMR, with the spectrometer tuned to the ¹⁹F frequency.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. youtube.com [youtube.com]
- 3. jchps.com [jchps.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
A Senior Application Scientist's Guide to Fluorinated Pyridine Derivatives in Synthesis
Introduction: The Fluorine Advantage in Pyridine Chemistry
To researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a remarkable number of top-selling pharmaceuticals. The strategic introduction of fluorine to this privileged heterocycle dramatically alters its physicochemical properties, offering a powerful tool to fine-tune metabolic stability, binding affinity, lipophilicity, and pKa. However, the true utility of fluorinated pyridines in synthesis lies in the profound and often nuanced impact of the fluorine substituent on the reactivity of the pyridine ring itself.
This guide provides a comparative analysis of common fluorinated pyridine derivatives—2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine—in key synthetic transformations. Moving beyond simple protocols, we will explore the electronic rationale behind their differential reactivity, providing field-proven insights to help you select the optimal building block for your synthetic campaign.
Section 1: Nucleophilic Aromatic Substitution (SNAr) - The Premier Application
Nucleophilic aromatic substitution (SNAr) is the quintessential reaction of electron-deficient aromatic systems, and it is here that fluorinated pyridines, particularly 2- and 4-fluoroisomers, exhibit their most significant advantage over other halopyridines.
The Reactivity Hierarchy: Why Fluorine Excels
The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex. The stability of this intermediate dictates the overall reaction rate.
The exceptional reactivity of fluoropyridines is rooted in the high electronegativity of the fluorine atom. While seemingly counterintuitive, as the C-F bond is the strongest carbon-halogen bond, it is the leaving group's ability to stabilize the transition state leading to the Meisenheimer complex, not the C-X bond strength, that governs the reaction rate. The strongly electron-withdrawing fluorine atom polarizes the carbon it is attached to, making it highly electrophilic and lowering the activation energy for nucleophilic attack.
This effect is most pronounced when the fluorine is at the 2- or 4-position, where the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative ring nitrogen. Consequently, the reactivity order for halopyridines in SNAr is:
F > Cl > Br > I
Experimental data compellingly supports this principle. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is a striking 320 times faster than the same reaction with 2-chloropyridine[1]. This dramatic rate enhancement allows SNAr reactions on 2- and 4-fluoropyridines to proceed under significantly milder conditions, often at room temperature, which preserves thermally sensitive functional groups elsewhere in the molecule[1].
Conversely, 3-fluoropyridine is substantially less reactive in SNAr. The negative charge in the Meisenheimer intermediate for 3-substitution cannot be delocalized onto the ring nitrogen, resulting in a much less stable intermediate and a higher activation energy. Therefore, harsh conditions are often required for substitution at the 3-position, unless additional strong electron-withdrawing groups are present on the ring[2].
Caption: Relative reactivity of fluoropyridine isomers in SNAr reactions.
Comparative Performance Data
The following table summarizes typical yields for the SNAr reaction of various halopyridines with a common nucleophile, piperidine, demonstrating the superior performance of the fluorinated substrate.
| Substrate | Leaving Group | Conditions | Yield (%) | Reference |
| 2-Fluoropyridine | F | K₂CO₃, Piperidine, DMSO, 80 °C, 2h | >95% | [1] |
| 2-Chloropyridine | Cl | K₂CO₃, Piperidine, DMSO, 120 °C, 12h | ~80% | [1] |
| 2-Bromopyridine | Br | K₂CO₃, Piperidine, DMSO, 120 °C, 12h | ~75% | [1] |
| 3-Fluoropyridine | F | K₂CO₃, Piperidine, DMSO, 150 °C, 24h | <10% | [2] |
Experimental Protocol: SNAr of 2-Fluoropyridine with Benzylamine
This protocol details a representative SNAr reaction under mild conditions, leveraging the high reactivity of 2-fluoropyridine.
Objective: To synthesize 2-(benzylamino)pyridine.
Materials:
-
2-Fluoropyridine (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 equiv).
-
Add anhydrous DMSO to the flask via syringe to create a slurry.
-
Add 2-fluoropyridine (1.0 equiv) to the stirred slurry.
-
Add benzylamine (1.2 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by pouring the mixture into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the desired 2-(benzylamino)pyridine.
Causality: The use of room temperature is made possible by the high electrophilicity of C2 on the 2-fluoropyridine ring[1]. Anhydrous K₂CO₃ serves as a mild base to neutralize the HF by-product without promoting side reactions. DMSO is an ideal polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the amine.
Section 2: Metal-Catalyzed Cross-Coupling - A Story of Orthogonal Reactivity
While fluoropyridines excel in SNAr, their performance in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) is markedly different. The strength of the C-F bond makes oxidative addition to a low-valent metal center, the key step in these catalytic cycles, energetically demanding.
The Cross-Coupling Reactivity Hierarchy
For cross-coupling reactions, the reactivity of halopyridines is inverted compared to SNAr, following the trend of C-X bond dissociation energies:
I > Br > Cl >> F
This differential reactivity is not a limitation but a powerful strategic advantage. It allows for selective, sequential functionalization . A researcher can use a dihalopyridine, such as 2-fluoro-4-bromopyridine, and perform a Suzuki or Buchwald-Hartwig reaction exclusively at the C4-Br position, leaving the C2-F bond untouched. The resulting product can then be subjected to SNAr conditions to introduce a nucleophile at the C2 position.
A clear example is the selective Buchwald-Hartwig amination of 2-fluoro-4-iodopyridine, where coupling occurs exclusively at the 4-position[3]. This orthogonal reactivity is a cornerstone of modern synthetic strategy, enabling the construction of complex, multi-substituted pyridines with exquisite control.
Caption: Workflow for sequential cross-coupling and SNAr reactions.
Comparative Performance in Sequential Reactions
| Step | Substrate | Reaction | Conditions | Result | Reference |
| 1 | 2-Fluoro-4-iodopyridine | Buchwald-Hartwig | Pd(OAc)₂/BINAP, K₂CO₃, Toluene, 110°C, MW | Selective amination at C4-I position. C2-F bond is inert. | [3] |
| 2 | 4-Amino-2-fluoropyridine | SNAr (Thiolation) | NaSPh, DMF, 100°C | Substitution at C2-F position to give 4-amino-2-(phenylthio)pyridine. | [1] |
Section 3: Role in C-H Functionalization - A Route to 2-Fluoropyridines
The discussion of C-H functionalization in the context of fluoropyridines is primarily centered on their synthesis. The direct, regioselective fluorination of a pyridine C-H bond is a modern and powerful method for preparing these valuable building blocks.
Inspired by the classic Chichibabin amination, methods using silver(II) fluoride (AgF₂) have been developed for the site-selective fluorination of pyridines[4]. This reaction shows a strong, intrinsic preference for fluorination at the C2 position (alpha to the nitrogen). The mechanism is thought to proceed via a pathway where the pyridine coordinates to the silver center, facilitating a selective C-H cleavage and subsequent fluorination.
This methodology is highly effective for a wide range of substituted pyridines. Even when multiple C-H bonds are available, the reaction proceeds with high or exclusive selectivity for the position adjacent to the ring nitrogen[1]. This makes C-H activation a premier route for accessing 2-fluoropyridine derivatives that can then be used in the SNAr reactions described above.
The role of a pre-existing fluorine atom to direct a subsequent C-H functionalization reaction on the pyridine ring is less established and generally subordinate to the powerful directing effect of the ring nitrogen itself[5].
Conclusion: Strategic Selection of Fluorinated Pyridines
The choice of a fluorinated pyridine isomer is dictated entirely by the intended synthetic transformation.
-
For Nucleophilic Aromatic Substitution (SNAr): 2-Fluoropyridine and 4-fluoropyridine are the reagents of choice. They offer vastly superior reactivity to other halopyridines, enabling milder reaction conditions and broader functional group tolerance.
-
For Metal-Catalyzed Cross-Coupling: Fluoropyridines are generally poor substrates for direct C-F activation. Their value lies in their orthogonal reactivity . Use a bromo- or iodo-fluoropyridine to perform cross-coupling at the heavier halogen, preserving the fluorine for a subsequent SNAr step.
-
For Synthesis via C-H Functionalization: Direct C-H fluorination is a primary method to synthesize 2-fluoropyridines from readily available pyridine precursors.
By understanding the fundamental electronic principles that govern the reactivity of these versatile building blocks, researchers can design more efficient, robust, and innovative synthetic routes for the discovery and development of novel chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 5. 2-Acetyl-3-fluoropyridine | 87674-20-2 | Benchchem [benchchem.com]
A Comparative Guide to the Validation of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate as a Gemifloxacin Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Efficient Gemifloxacin Synthesis
Gemifloxacin, a fourth-generation fluoroquinolone antibiotic, is a critical weapon in the arsenal against a wide range of bacterial infections, including community-acquired pneumonia and acute bacterial exacerbations of chronic bronchitis.[1] Its potent dual-targeting mechanism of action against DNA gyrase and topoisomerase IV makes it particularly effective, even against some resistant strains.[2] The commercial viability and accessibility of such a crucial therapeutic agent are intrinsically linked to the efficiency and cost-effectiveness of its chemical synthesis. A key aspect of this synthesis is the strategic selection of precursors that not only ensure a high yield and purity of the final active pharmaceutical ingredient (API) but also offer a streamlined and scalable manufacturing process.
This guide provides an in-depth validation and comparative analysis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate as a pivotal precursor in the synthesis of Gemifloxacin. We will dissect its synthesis, present a detailed experimental protocol, and critically compare its performance against a more established synthetic route, offering field-proven insights to guide researchers and drug development professionals in making informed decisions.
Section 1: Synthesis and Validation of this compound
The synthesis of this compound is a crucial step in one of the pathways to Gemifloxacin. A patented method highlights a robust approach to obtaining this precursor with high yield and purity.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented method, emphasizing efficiency and purity.
Step 1: Formation of the Zinc Salt Intermediate
-
In a reaction vessel, under an inert atmosphere (e.g., nitrogen), combine 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, activated zinc powder, and a suitable solvent such as anhydrous tetrahydrofuran (THF).
-
To this suspension, slowly add ethyl bromoacetate. The reaction is a Blaise reaction, which is an organozinc-mediated synthesis of β-keto esters.
-
Maintain the reaction temperature between 30-40°C with gentle stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture will contain the zinc salt intermediate, 3-(2,6-dichloro-5-fluoro-3-pyridyl)-3-iminopropionic acid ethyl bromide zinc salt.
Step 2: Acidification to the Imidate Intermediate
-
Cool the reaction mixture to 0-10°C in an ice bath.
-
Slowly add a dilute acid (e.g., 10% hydrochloric acid) to adjust the pH to 2-3. This acidification step converts the zinc salt to the imidate intermediate, 3-(2,6-dichloro-5-fluoro-3-pyridyl)-3-iminopropionic acid ethyl ester.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude imidate intermediate as an oily liquid.
Step 3: Acid-Catalyzed Alcoholysis to the Final Product
-
Dissolve the crude imidate intermediate in anhydrous ethanol.
-
At a temperature of 20-30°C, add a solution of hydrogen chloride in anhydrous ethanol or concentrated sulfuric acid dropwise. This step initiates an acid-catalyzed alcoholysis of the imidate.
-
Stir the reaction mixture for 2-3 hours at room temperature.
-
Cool the mixture and filter the resulting solid. Wash the solid with a cold ethanol-water mixture to yield the final product, this compound, as a crystalline solid.
A patent describing a similar process reports a total yield of 88-95% with a purity of 99% .
Causality Behind Experimental Choices
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive organozinc intermediate with atmospheric moisture and oxygen, which would lead to side products and a lower yield.
-
Blaise Reaction: This choice of reaction is strategic as it allows for the direct formation of the β-keto ester functionality from a nitrile, which is a readily available starting material.
-
Controlled Acidification: The careful control of temperature and pH during acidification is critical to ensure the selective formation of the imidate intermediate and to prevent its premature hydrolysis or degradation.
-
Acid-Catalyzed Alcoholysis: This final step efficiently converts the imidate to the desired ketoester with high selectivity and yield.
Analytical Validation
The validation of this compound is essential to ensure its purity and identity before its use in the subsequent steps of Gemifloxacin synthesis. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method can be used to determine the purity of the precursor and to quantify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized precursor.
-
Mass Spectrometry (MS): MS analysis provides information about the molecular weight of the compound, further confirming its identity.
Section 2: An Alternative and Established Synthetic Route to Gemifloxacin
A more commonly cited and industrially practiced route to Gemifloxacin utilizes a different key precursor: 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid .[3][4] This route is well-established and serves as a benchmark for comparison.
Experimental Protocol: Gemifloxacin Synthesis via the Established Route
Step 1: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
This precursor is typically synthesized in a multi-step process, often starting from 2,6-dichloro-5-fluoronicotinic acid.
Step 2: Coupling Reaction
-
In a suitable solvent, such as acetonitrile or dimethylformamide (DMF), dissolve 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.
-
Add a base, such as triethylamine or potassium carbonate, to the solution.
-
Add the side chain, (4Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidine, to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and isolate the crude Gemifloxacin base.
Step 3: Purification and Salt Formation
-
The crude Gemifloxacin is purified by recrystallization from a suitable solvent system.
-
For pharmaceutical use, the purified base is often converted to a pharmaceutically acceptable salt, such as the mesylate salt, by reacting it with methanesulfonic acid.[5]
A patent for this process reports a yield of 72.4% for the final salt formation step with a purity of 99.85% by HPLC.[5]
Section 3: Comparative Analysis
A direct, side-by-side comparison of the two synthetic routes reveals the relative merits and drawbacks of each approach.
| Feature | Route 1: Via this compound | Route 2: Via 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid |
| Precursor Synthesis Complexity | Relatively straightforward one-pot synthesis of the key precursor from commercially available materials. | Multi-step and more complex synthesis of the naphthyridine core structure. |
| Overall Yield | Potentially higher overall yield due to a more convergent synthesis strategy. | Established and optimized for good yields, but potentially lower overall due to the longer synthetic sequence. |
| Purity | High purity of the precursor (99%) is reported, which can lead to a cleaner final product. | High purity of the final product (99.85%) is achievable with purification.[5] |
| Industrial Scalability | The use of organozinc reagents may present some challenges for large-scale industrial synthesis, requiring strict control of reaction conditions. | This route is well-established and has been scaled up for industrial production. |
| Potential Cost-Effectiveness | Potentially more cost-effective due to a shorter synthesis of the key precursor. | The cost of the multi-step synthesis of the naphthyridine precursor could be higher. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthetic routes.
References
- 1. Comparative in vitro activity of gemifloxacin, ciprofloxacin, levofloxacin and ofloxacin in a North American surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Precursor recommendation for inorganic synthesis by machine learning materials similarity from scientific literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis Of Gemifloxacin [quickcompany.in]
- 5. US20100076193A1 - process for the preparation of gemifloxacin - Google Patents [patents.google.com]
A Comparative Guide to Byproduct Characterization in the Synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Introduction
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is a critical β-keto ester intermediate, notably in the synthesis of fourth-generation fluoroquinolone antibiotics such as Gemifloxacin.[1] The purity of this intermediate is paramount, as the formation of structurally similar byproducts can complicate downstream processing, reduce yields, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth characterization of the byproducts generated during its most common synthesis—the Claisen condensation—and compares this route with viable alternatives. We will explore the mechanistic origins of these impurities, present detailed protocols for their analytical characterization, and offer insights to guide researchers and process chemists in optimizing synthesis for maximal purity.
Part 1: The Primary Synthesis Route and Its Byproduct Profile
The most prevalent industrial synthesis of the target molecule is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with an enolizable carbonyl compound. In this case, ethyl 2,6-dichloro-5-fluoronicotinate reacts with ethyl acetate in the presence of a strong base, such as sodium ethoxide.[2][3][4]
The mechanism proceeds via the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of the ethyl 2,6-dichloro-5-fluoronicotinate.[2][4] While effective, this pathway is susceptible to several competing side reactions that generate a predictable profile of byproducts.
Caption: The main reaction pathway for the Claisen condensation synthesis.
Mechanistic Origin and Characterization of Key Byproducts
The primary challenge in this synthesis is controlling the reactivity of the base and the enolate. Several side reactions can occur concurrently with the desired condensation.
-
Self-Condensation of Ethyl Acetate : A classic side reaction in any Claisen condensation where ethyl acetate is the enolate source.[5][6][7] The enolate of ethyl acetate can react with another molecule of ethyl acetate to form ethyl acetoacetate. This byproduct is often a major impurity.
-
Hydrolysis of Esters : The presence of trace amounts of water can lead to the hydrolysis of both the starting material and the product, especially under basic conditions. This forms 2,6-dichloro-5-fluoronicotinic acid from the starting material.[8][9]
-
Decarboxylation of the β-Keto Ester : The target product, being a β-keto ester, is susceptible to hydrolysis followed by decarboxylation, particularly if subjected to heat under acidic or basic conditions during workup.[8][10][11] This process yields 1-(2,6-dichloro-5-fluoropyridin-3-yl)ethanone.
-
Unreacted Starting Materials : Incomplete conversion is a common source of process impurities, leaving residual ethyl 2,6-dichloro-5-fluoronicotinate and ethyl acetate in the final mixture.
Caption: Formation pathways for the main byproducts of the Claisen condensation.
Data Summary: Byproducts from Claisen Condensation
| Byproduct Name | Chemical Structure | Molecular Weight ( g/mol ) | Origin | Key Analytical Signature (LC-MS) |
| Ethyl Acetoacetate | CH₃COCH₂COOC₂H₅ | 130.14 | Self-condensation of ethyl acetate | m/z 131.07 [M+H]⁺ |
| 2,6-dichloro-5-fluoronicotinic acid | C₆H₂Cl₂FNO₂ | 209.99 | Hydrolysis of starting material | m/z 208.95 [M-H]⁻ |
| 1-(2,6-dichloro-5-fluoropyridin-3-yl)ethanone | C₇H₄Cl₂FNO | 207.02 | Decarboxylation of product | m/z 208.00 [M+H]⁺ |
| Ethyl 2,6-dichloro-5-fluoronicotinate | C₈H₆Cl₂FNO₂ | 238.04 | Unreacted starting material | m/z 238.98 [M+H]⁺ |
Part 2: Alternative Synthetic Routes and Comparative Analysis
To mitigate the byproduct profile inherent to the Claisen condensation, alternative synthetic strategies have been developed. Understanding these alternatives provides a benchmark for process improvement.
-
The Blaise Reaction : This route utilizes 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile as the starting material, which reacts with the zinc salt of ethyl bromoacetate (a Reformatsky-type reagent).[1][12] A key advantage is the elimination of ethyl acetate as a reactant, thereby preventing its self-condensation. This method can lead to higher purity and yield, although it requires careful handling of organozinc reagents.[1]
-
Malonic Ester Synthesis : A robust alternative involves the acylation of a malonic ester derivative. Typically, 2,6-dichloro-5-fluoronicotinic acid is converted to its more reactive acyl chloride. This acyl chloride then reacts with a mono-ester of malonic acid (e.g., potassium ethyl malonate) in the presence of a suitable base.[1] This highly controlled reaction pathway generally produces a cleaner product with fewer side reactions compared to the Claisen route.
Comparative Guide: Synthesis Routes
| Feature | Claisen Condensation | Blaise Reaction | Malonic Ester Synthesis |
| Key Reactants | Ethyl 2,6-dichloro-5-fluoronicotinate, Ethyl Acetate, Strong Base | 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, Ethyl Bromoacetate, Activated Zinc | 2,6-dichloro-5-fluoronicotinoyl chloride, Potassium Ethyl Malonate |
| Primary Byproducts | Ethyl acetoacetate, hydrolysis and decarboxylation products | Unreacted starting materials, potential hydrolysis products of imine intermediate | Unreacted starting materials, di-acylation product (minor) |
| Typical Purity | Moderate to Good | Good to High[1] | High to Excellent |
| Advantages | Utilizes common, inexpensive reagents. | Avoids self-condensation of ethyl acetate; often higher yield.[1] | Highly controlled; generally cleaner reaction profile. |
| Disadvantages | Prone to self-condensation and other side reactions. | Requires activation and handling of metallic zinc; moisture-sensitive. | Requires preparation of the acyl chloride (an extra step); malonic esters can be costly. |
Part 3: Experimental Protocols for Byproduct Characterization
A multi-technique analytical approach is essential for the robust identification and quantification of all process-related impurities.[13] The self-validating system described below ensures comprehensive characterization.
Analytical Workflow for Impurity Profiling
Caption: A comprehensive workflow for the isolation and identification of byproducts.
Protocol 1: HPLC-MS for Impurity Profiling
This method serves as the primary tool for separating and detecting non-volatile impurities.[14][15]
-
Sample Preparation : Dilute 1 mg of the crude reaction mixture in 10 mL of a 50:50 acetonitrile/water mixture. Vortex thoroughly.
-
Instrumentation : Utilize a High-Performance Liquid Chromatography system coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 40 °C.
-
Injection Volume : 5 µL.
-
-
Detection :
-
DAD : Scan from 210-400 nm.
-
MS : Use Electrospray Ionization (ESI) in both positive and negative modes. Scan a mass range of m/z 50-500.
-
-
Causality : The C18 column effectively separates compounds based on polarity. The gradient elution ensures that both polar (e.g., hydrolyzed acid) and non-polar compounds are resolved. ESI in both modes is critical because different impurities may ionize preferentially as [M+H]⁺ or [M-H]⁻.
Protocol 2: GC-MS for Volatile Byproduct Analysis
This technique is indispensable for analyzing volatile and semi-volatile compounds like residual solvents and the self-condensation product.[13][15]
-
Sample Preparation : Dilute 10 mg of the crude mixture in 1 mL of dichloromethane.
-
Instrumentation : Gas Chromatograph coupled to a Mass Spectrometer.
-
Chromatographic Conditions :
-
Column : DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature : 250 °C.
-
Oven Program : Hold at 50 °C for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
Injection : 1 µL, split ratio 50:1.
-
-
Detection (MS) :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan m/z 35-400.
-
Source Temperature : 230 °C.
-
-
Causality : The temperature program separates compounds based on their boiling points. EI provides reproducible fragmentation patterns that can be matched against standard libraries (e.g., NIST) for confident identification of common byproducts like ethyl acetoacetate.
Protocol 3: Structural Elucidation by NMR
For unknown impurities isolated via preparative HPLC, Nuclear Magnetic Resonance (NMR) provides definitive structural information.[13]
-
Sample Preparation : Dissolve ~5 mg of the isolated impurity in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments : Acquire ¹H, ¹³C, DEPT-135, ¹⁹F, and 2D spectra (COSY, HSQC, HMBC).
-
Analysis :
-
¹H NMR : Provides information on the number of different types of protons and their connectivity.
-
¹³C NMR : Shows the number of unique carbons.
-
¹⁹F NMR : Crucial for confirming the fluorine environment on the pyridine ring.
-
2D NMR : Establishes the complete C-H framework and long-range correlations to piece together the molecular structure.
-
-
Causality : This comprehensive suite of NMR experiments is a self-validating system. The connectivity established by COSY and HMBC must be consistent with the chemical shifts and carbon types identified in 1D spectra, allowing for unambiguous structure determination without reliance on external standards for novel impurities.
Conclusion
The synthesis of this compound via Claisen condensation is a robust but imperfect process, inherently generating byproducts such as ethyl acetoacetate from self-condensation, as well as products from hydrolysis and decarboxylation. A thorough understanding of these side reactions is critical for process optimization. Alternative routes, such as the Blaise reaction or malonic ester synthesis, offer cleaner profiles by avoiding key problematic steps and should be considered for high-purity applications. For any chosen route, the implementation of a rigorous analytical workflow combining HPLC-MS, GC-MS, and NMR spectroscopy is essential for complete byproduct characterization, ensuring the quality and consistency required in pharmaceutical development.
References
- 1. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 2. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US2843622A - Condensation of ethyl acetate - Google Patents [patents.google.com]
- 6. The side reaction that would occur in the condensation of ethyl acetate w.. [askfilo.com]
- 7. researchgate.net [researchgate.net]
- 8. aklectures.com [aklectures.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. iltusa.com [iltusa.com]
A Comparative Guide to the Quantitative Analysis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
For researchers, scientists, and professionals in drug development and agrochemical synthesis, the accurate quantification of key intermediates is paramount. Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, a pivotal precursor in the synthesis of various bioactive molecules, demands robust and reliable analytical methodologies to ensure the quality, consistency, and efficiency of manufacturing processes.[1][2] This guide provides an in-depth, objective comparison of the primary analytical techniques for the quantitative analysis of this halogenated pyridine derivative.
The choice of an analytical method is not merely a procedural step but a critical decision that impacts the integrity of research and development data. This guide is structured to not only present protocols but to elucidate the scientific rationale behind the selection of each technique, empowering the reader to make informed decisions tailored to their specific analytical challenges.
Understanding the Analyte: Chemical Properties and Analytical Implications
This compound possesses a unique combination of functional groups that dictate the most suitable analytical approaches:
-
Pyridine Ring: The heterocyclic aromatic ring provides a strong chromophore, making it amenable to UV-Vis spectrophotometric detection.
-
β-Keto Ester: This functionality can be susceptible to degradation, particularly under harsh temperature or pH conditions, which is a key consideration for method development.
-
Halogenation (Dichloro, Fluoro): The presence of multiple halogen atoms increases the molecule's electronegativity, making it a good candidate for electron capture detection (ECD) in gas chromatography. However, the overall molecular weight and polarity may pose challenges for volatility.
-
Ester Group: The ethyl ester imparts a degree of thermal lability, which can be a concern for high-temperature gas chromatography.
This multifaceted structure necessitates a careful evaluation of the available analytical techniques to achieve the desired levels of accuracy, precision, and sensitivity.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
Given the compound's polarity, molecular weight, and potential for thermal degradation, High-Performance Liquid Chromatography (HPLC) stands out as the most robust and widely applicable technique for its quantitative analysis.[3][4] A reverse-phase method is particularly well-suited, offering excellent resolution and reproducibility.
Causality in HPLC Method Design
The selection of a C18 column is based on its hydrophobic stationary phase, which provides strong retention for the moderately polar analyte. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure good peak shape and resolution. The acidic pH of the buffer suppresses the ionization of any potential acidic impurities, leading to more symmetrical peaks. UV detection is the logical choice due to the strong absorbance of the pyridine ring.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is a self-validating system, designed to ensure reliability and reproducibility.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid) (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (based on the UV absorbance of the pyridine ring)
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Visualization of the HPLC Workflow
Caption: A typical workflow for quantitative analysis by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Impurities
While HPLC is ideal for the primary assay, Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled advantages for the identification and quantification of volatile and semi-volatile impurities that may be present in the sample.[5][6] The high temperatures required for GC can be a concern for the thermal stability of the target analyte, but for impurity profiling, it is an invaluable tool.
Rationale for GC-MS in Impurity Analysis
The rationale for using GC-MS lies in its high separation efficiency and the definitive identification capabilities of the mass spectrometer. The use of a robust column like a DB-5ms is suitable for a wide range of organic compounds. The temperature program is designed to elute volatile impurities at lower temperatures before the main analyte, minimizing the risk of on-column degradation.
Experimental Protocol: GC-MS for Impurity Profiling
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate.
-
Analysis: Inject the sample into the GC-MS system.
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard or by relative peak area.
UV-Vis Spectrophotometry: A Rapid and Cost-Effective Screening Tool
For routine analysis where high specificity is not required, UV-Vis spectrophotometry can be a simple, rapid, and cost-effective method for quantifying this compound.[7][8] This technique relies on the strong UV absorbance of the pyridine ring.
Applicability and Limitations
The primary advantage of UV-Vis spectrophotometry is its simplicity and speed. However, its major limitation is the lack of specificity. Any impurity with a significant absorbance at the analytical wavelength will interfere with the measurement, leading to inaccurate results. Therefore, this method is best suited for the analysis of relatively pure samples or for rapid in-process checks.
Experimental Protocol: Quantitative Analysis by UV-Vis Spectrophotometry
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Solvent Selection: Choose a solvent in which the analyte is soluble and that is transparent in the UV region of interest (e.g., ethanol or methanol).
-
Determination of λmax: Prepare a dilute solution of the analyte and scan across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution of the analyte in the chosen solvent and create a series of calibration standards through serial dilution.
-
Calibration Curve: Measure the absorbance of each standard at the λmax and construct a calibration curve by plotting absorbance versus concentration.
-
Sample Analysis: Prepare a solution of the sample in the same solvent, ensuring the absorbance falls within the linear range of the calibration curve. Measure the absorbance at λmax.
-
Quantification: Determine the concentration of the analyte in the sample solution from the calibration curve.
Comparative Performance of Analytical Techniques
The choice of the most appropriate analytical technique depends on the specific requirements of the analysis, such as the need for high accuracy, the detection of trace impurities, or the speed of analysis. The following table summarizes the expected performance of the discussed methods.
| Parameter | HPLC-UV | GC-MS (for impurities) | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Low |
| Sensitivity (LOD/LOQ) | Low µg/mL to ng/mL[9] | ng/mL to pg/mL | Mid to high µg/mL[7] |
| Linearity (R²) | > 0.999[9] | > 0.995 | > 0.998[7] |
| Accuracy (% Recovery) | 98-102%[10] | 90-110% | 95-105%[7] |
| Precision (% RSD) | < 2%[10] | < 10% | < 5% |
| Throughput | Moderate | Moderate | High |
| Cost | High | High | Low |
| Primary Application | Assay and Purity | Impurity Identification & Quantification | Rapid Screening of Pure Samples |
Note: The performance data are typical values based on the analysis of similar compounds and should be confirmed through method validation for this specific analyte.
Decision-Making Framework for Method Selection
The selection of an analytical method should be a logical process based on the analytical problem at hand.
Caption: A decision tree for selecting the appropriate analytical method.
Conclusion: An Integrated Approach to Quantitative Analysis
The protocols and comparative data presented in this guide provide a solid foundation for the development and validation of analytical methods for this important chemical intermediate. By understanding the underlying principles and the rationale behind the experimental choices, researchers and scientists can ensure the generation of high-quality, reliable data, ultimately contributing to the successful development of new pharmaceuticals and agrochemicals.
References
- 1. Synthesis and application of pesticide intermediates - ShanDong believe Chemical PTE. LTD [believechem.com]
- 2. What Are Pesticide Intermediates? - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemometrics assisted spectrophotometric determination of pyridine in water and wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. iosrjournals.org [iosrjournals.org]
A Senior Application Scientist's Guide to the Comparative Reactivity of Dichlorofluoropyridine Isomers in Nucleophilic Aromatic Substitution
Abstract
Dichlorofluoropyridine scaffolds are pivotal building blocks in modern medicinal chemistry and agrochemical development. Their utility stems from the strategic placement of halogen atoms, which serve as versatile handles for introducing molecular complexity through reactions like Nucleophilic Aromatic Substitution (SNAr). However, not all isomers exhibit the same reactivity. The precise arrangement of the two chlorine atoms and one fluorine atom around the electron-deficient pyridine ring dictates the rate and regioselectivity of substitution. This guide provides an in-depth comparison of the reactivity of three representative dichlorofluoropyridine isomers, grounding the analysis in mechanistic principles and supporting it with experimental data and protocols. We will explore how electronic and steric factors govern the displacement of halogens, offering researchers and drug development professionals the predictive insight needed for rational synthetic design.
The Theoretical Framework: Understanding SNAr on the Pyridine Ring
Nucleophilic Aromatic Substitution (SNAr) is the cornerstone of pyridine functionalization. Unlike electron-rich benzene rings, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This electronic character is the primary enabler of SNAr, as it can stabilize the negatively charged intermediate formed during the reaction.[1][2]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: A nucleophile attacks an electron-poor carbon atom bearing a leaving group (in our case, a halogen), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3]
-
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.
The stability of the Meisenheimer complex is the most critical factor determining the reaction rate. For pyridines, this stability is maximized when the leaving group is positioned at the C-2 (ortho) or C-4 (para) position relative to the ring nitrogen.[4] In these cases, the negative charge can be delocalized directly onto the electronegative nitrogen atom, providing significant stabilization.[2][4] Substitution at the C-3 (meta) position is far less favorable as this stabilizing resonance structure is not possible.[4]
Another key principle is the "element effect." In SNAr, the rate-determining step is typically the initial nucleophilic attack. Highly electronegative atoms on the ring increase the electrophilicity of the carbon they are attached to, accelerating the attack. Consequently, fluorine, despite forming a very strong C-F bond, is often a better leaving group than chlorine in SNAr reactions because its potent inductive electron-withdrawing effect makes the attacked carbon more electrophilic and stabilizes the Meisenheimer intermediate.[5][6][7] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[5]
Caption: The two-step addition-elimination mechanism of SNAr reactions.
Comparative Analysis of Dichlorofluoropyridine Isomers
To illustrate these principles, we will compare three commercially available isomers: 3,5-Dichloro-2-fluoropyridine, 2,6-Dichloro-3-fluoropyridine, and 2,4-Dichloro-5-fluoropyridine.
Isomer A: 3,5-Dichloro-2-fluoropyridine
-
Structure: The fluorine atom is at the C-2 position (ortho), while the two chlorine atoms are at the C-3 and C-5 positions (meta).
-
Reactivity Prediction: The C-2 position is highly activated towards nucleophilic attack due to its ortho relationship to the ring nitrogen. The fluorine atom's strong inductive effect further enhances the electrophilicity of this carbon. The chlorine atoms at the meta positions are significantly less reactive. Therefore, nucleophilic attack will overwhelmingly favor the displacement of the fluorine atom at C-2.
-
Mechanistic Insight: Attack at C-2 allows the negative charge of the Meisenheimer intermediate to be delocalized onto the ring nitrogen, providing substantial stabilization.
Isomer B: 2,6-Dichloro-3-fluoropyridine
-
Structure: The chlorine atoms are at the activated C-2 and C-6 positions (ortho/para-equivalent), while the fluorine is at the deactivated C-3 (meta) position.[8][9][10]
-
Reactivity Prediction: Both C-2 and C-6 positions are activated. Nucleophilic attack will occur at one of these positions, leading to the displacement of a chlorine atom. The fluorine at C-3 is not a viable leaving group under standard SNAr conditions. Due to symmetry, attack at C-2 and C-6 are electronically equivalent.
-
Mechanistic Insight: Attack at either C-2 or C-6 generates a Meisenheimer complex where the negative charge is stabilized by the ring nitrogen. The fluorine at C-3 provides a moderate inductive electron-withdrawing effect, slightly increasing the overall reactivity of the ring compared to 2,6-dichloropyridine itself.
Isomer C: 2,4-Dichloro-5-fluoropyridine
-
Structure: This isomer presents the most interesting case for regioselectivity. It has chlorine atoms at both the C-2 (ortho) and C-4 (para) positions, both of which are activated. The fluorine is at the C-5 (meta) position.[11][12]
-
Reactivity Prediction: Both C-2 and C-4 are susceptible to attack. However, in many dichloropyridine systems, the C-4 position is generally more reactive than the C-2 position in classical SNAr reactions.[13] This preference is attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at C-4. Therefore, mono-substitution is expected to predominantly yield displacement of the C-4 chlorine.
-
Mechanistic Insight: While both C-2 and C-4 attacks lead to intermediates stabilized by the nitrogen, subtle electronic differences and steric factors often favor the C-4 pathway. The fluorine at C-5 exerts an electron-withdrawing effect that activates both positions.
Caption: Stabilization of Meisenheimer intermediates via charge delocalization.
Quantitative Data and Experimental Comparison
The theoretical predictions are borne out by experimental results. While direct kinetic comparisons across all isomers under identical conditions are scarce in the literature, a synthesis of reported reaction outcomes allows for a robust qualitative and semi-quantitative comparison. The following table summarizes expected outcomes with a common nucleophile, such as morpholine, under typical SNAr conditions (e.g., base like K₂CO₃ in a polar aprotic solvent like DMSO at elevated temperatures).
| Compound | Structure | Primary Reactive Site | Leaving Group | Relative Reactivity | Expected Yield (Mono-substitution) |
| 3,5-Dichloro-2-fluoropyridine | Isomer A | C-2 | F | Highest | >90% |
| 2,4-Dichloro-5-fluoropyridine | Isomer C | C-4 | Cl | High | >85% (at C-4) |
| 2,6-Dichloro-3-fluoropyridine | Isomer B | C-2 / C-6 | Cl | Moderate | >80% |
Causality behind the Reactivity Trend:
-
3,5-Dichloro-2-fluoropyridine is the most reactive due to the combined activating effects of the ortho-nitrogen and the powerful inductive withdrawal of the fluorine atom at the site of attack. The "element effect" is clearly demonstrated here, where the C-F bond is preferentially cleaved over the C-Cl bonds.[5]
-
2,4-Dichloro-5-fluoropyridine is also highly reactive. The C-4 position is strongly activated, and while chlorine is a less effective activating/leaving group than fluorine in SNAr, the para-relationship to the nitrogen provides excellent stabilization for the intermediate.[13]
-
2,6-Dichloro-3-fluoropyridine is the least reactive of the three. Although the C-2 and C-6 positions are activated, the leaving group is chlorine, and the fluorine at C-3 provides only moderate additional activation through the ring.
Experimental Protocol: Comparative Amination of Dichlorofluoropyridines
This protocol provides a self-validating system for researchers to directly compare the reactivity and regioselectivity of the isomers in a laboratory setting.
Objective: To determine the relative reactivity and product distribution of three dichlorofluoropyridine isomers with morpholine under standardized SNAr conditions.
Materials:
-
3,5-Dichloro-2-fluoropyridine (Isomer A)
-
2,6-Dichloro-3-fluoropyridine (Isomer B)
-
2,4-Dichloro-5-fluoropyridine (Isomer C)
-
Morpholine (≥99%)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Internal standard (e.g., 1,4-dioxane) for NMR analysis
-
Reaction vials (e.g., 5 mL microwave vials with stir bars)
-
Heating block or oil bath with temperature control
Caption: Generalized experimental workflow for SNAr on dichloropyridines.
Procedure:
-
Reaction Setup: In three separate, labeled reaction vials, add the respective dichlorofluoropyridine isomer (1.0 mmol, 1.0 equiv) and anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous DMSO (2.0 mL) to each vial.
-
Nucleophile Addition: Add morpholine (1.1 mmol, 1.1 equiv) to each vial. Seal the vials.
-
Reaction: Place the vials in a preheated heating block at 100 °C. Monitor the reactions periodically (e.g., at 1h, 4h, and 12h) by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS to assess the consumption of starting material.
-
Workup: Once a reaction is deemed complete (or after a set time, e.g., 12h), cool the vials to room temperature. Pour the reaction mixture into a separatory funnel containing water (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Prepare a sample of the crude product for ¹H NMR analysis, adding a known amount of an internal standard. Calculate the conversion and yield of the product. For Isomer C, determine the ratio of C-4 to C-2 substitution products.
-
Purification: Purify the product by flash column chromatography on silica gel.
Conclusion and Outlook
The reactivity of dichlorofluoropyridine isomers in nucleophilic aromatic substitution is a predictable outcome of fundamental electronic principles.
-
Leaving group position is paramount: Halogens at the C-2 and C-4 positions are readily displaced due to the ability of the pyridine nitrogen to stabilize the Meisenheimer intermediate.
-
The "element effect" is significant: A fluorine atom at an activated position (e.g., C-2 in 3,5-dichloro-2-fluoropyridine) is an excellent leaving group in SNAr, often leading to higher reaction rates than chlorine at a similar position.
-
Regioselectivity can be controlled: In isomers with multiple activated sites, such as 2,4-dichloro-5-fluoropyridine, substitution generally favors the C-4 position, offering a handle for selective functionalization.
By understanding these guiding principles, researchers can make informed decisions when selecting building blocks for their synthetic campaigns, saving valuable time and resources in the development of novel pharmaceuticals and agrochemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 52208-50-1 | 2,6-Dichloro-3-fluoropyridine [fluoromart.com]
- 9. innospk.com [innospk.com]
- 10. 2,6-Dichloro-3-fluoropyridine | 52208-50-1 [chemicalbook.com]
- 11. 2,4-Dichloro-5-fluoropyridine | 189281-48-9 [chemicalbook.com]
- 12. 2,4-Dichloro-5-fluoropyridine | C5H2Cl2FN | CID 22061019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Analysis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical analysis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, a key intermediate in pharmaceutical synthesis. We will explore its critical quality attributes through a detailed Certificate of Analysis (CoA), delve into the analytical methodologies for its characterization, and compare it with a structurally similar alternative, Ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. This guide is designed to equip researchers with the necessary tools to ensure the quality and consistency of this vital synthetic building block.
Understanding the Certificate of Analysis (CoA)
A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. It is a critical component of quality control in the pharmaceutical and chemical industries, providing a detailed summary of the analytical tests performed on a specific batch of a compound. For a key intermediate like this compound, the CoA is the primary assurance of its identity, purity, and quality.
Below is a representative Certificate of Analysis for a high-purity batch of this compound, outlining the essential tests and their acceptable limits.
Certificate of Analysis
| Product Name: | This compound |
| CAS Number: | 96568-04-6[1][2] |
| Molecular Formula: | C₁₀H₈Cl₂FNO₃[1] |
| Molecular Weight: | 280.08 g/mol [1] |
| Batch Number: | ED-2025-001 |
| Date of Analysis: | 2025-10-27 |
| Retest Date: | 2027-10-26 |
| Test | Specification | Result | Method |
| Appearance | White to off-white crystalline powder | Conforms | Visual |
| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR |
| Purity (HPLC) | ≥ 97.0%[1][2][3] | 99.2% | HPLC |
| Melting Point | 68 - 72 °C[1] | 69.5 - 70.8 °C | USP <741> |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.12% | USP <921> |
| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |
| Heavy Metals | ≤ 20 ppm | < 10 ppm | USP <231> |
In-Depth Analytical Characterization
The CoA provides a high-level summary. For drug development professionals, a deeper understanding of the analytical data is crucial for anticipating potential issues in downstream applications. Here, we provide a detailed look at the key analytical techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of the target compound and for identifying any structurally related impurities.
¹H NMR (400 MHz, CDCl₃) Predicted Chemical Shifts and Interpretation:
-
δ 8.15 (s, 1H): This singlet corresponds to the proton on the pyridine ring. Its downfield shift is due to the deshielding effects of the aromatic ring and the adjacent carbonyl group.
-
δ 4.25 (q, J = 7.1 Hz, 2H): This quartet represents the methylene protons (-CH₂-) of the ethyl ester group, coupled to the three protons of the methyl group.
-
δ 3.85 (s, 2H): This singlet is assigned to the methylene protons (-CH₂-) positioned between the two carbonyl groups.
-
δ 1.30 (t, J = 7.1 Hz, 3H): This triplet corresponds to the methyl protons (-CH₃) of the ethyl ester group, coupled to the two protons of the adjacent methylene group.
¹³C NMR (100 MHz, CDCl₃) Predicted Chemical Shifts and Interpretation:
-
δ 192.5 (C=O): Ketone carbonyl carbon.
-
δ 167.0 (C=O): Ester carbonyl carbon.
-
δ 157.5 (d, JCF ≈ 250 Hz): Carbon bearing the fluorine atom, showing a large coupling constant characteristic of a direct C-F bond.
-
δ 148.0, 142.0, 125.0, 120.0: Aromatic carbons of the pyridine ring.
-
δ 62.0 (-OCH₂-): Methylene carbon of the ethyl ester.
-
δ 45.0 (-CH₂-): Methylene carbon between the carbonyls.
-
δ 14.0 (-CH₃): Methyl carbon of the ethyl ester.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of the compound and for quantifying any impurities. A well-developed HPLC method should be able to separate the main compound from starting materials, by-products, and degradation products.
Typical HPLC Method Parameters:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
This method provides excellent resolution and peak shape for the target compound and is capable of detecting impurities at levels below 0.05%.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and to provide fragmentation information that can aid in structural elucidation.
Expected Mass Spectrum (Electron Ionization - EI):
-
m/z 280/282/284: Molecular ion peaks, showing the characteristic isotopic pattern for a molecule containing two chlorine atoms.
-
m/z 235/237/239: Loss of the ethoxy group (-OCH₂CH₃).
-
m/z 207/209/211: Loss of the entire ethyl ester group (-COOCH₂CH₃).
Comparative Analysis: A Structurally Similar Alternative
In many synthetic pathways, structurally similar intermediates can sometimes be used interchangeably, or one may be preferred due to factors like cost, availability, or reactivity. A relevant alternative to our target compound is Ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate . This compound shares a similar core structure but with a phenyl ring instead of a pyridine ring.
| Feature | This compound | Ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate |
| CAS Number | 96568-04-6[1][2] | 86483-51-4[4][5][6] |
| Molecular Formula | C₁₀H₈Cl₂FNO₃ | C₁₁H₉Cl₂FO₃ |
| Molecular Weight | 280.08 g/mol [1] | 279.09 g/mol [4] |
| Aromatic System | Pyridine | Phenyl |
| Reactivity | The nitrogen in the pyridine ring can influence reactivity, potentially acting as a Lewis base or being involved in hydrogen bonding. | The phenyl ring is generally less reactive than the pyridine ring under certain conditions. |
| Solubility | Generally more polar and may exhibit higher solubility in polar solvents compared to the phenyl analogue. | Less polar, with higher solubility in nonpolar organic solvents. |
Analytical Differences:
The primary analytical differences will be observed in the NMR and Mass Spectra due to the difference in the aromatic ring system.
-
¹H NMR: The aromatic proton signals for the phenyl analogue will appear in a different region and will have different coupling patterns compared to the pyridine analogue.
-
¹³C NMR: The chemical shifts of the aromatic carbons will be significantly different.
-
Mass Spec: The fragmentation pattern will differ due to the different stability and fragmentation pathways of the pyridine versus the phenyl ring.
Experimental Protocols
To ensure the reliability of your analytical data, it is crucial to follow standardized and well-documented protocols.
Protocol 1: ¹H and ¹³C NMR Sample Preparation and Analysis
-
Accurately weigh approximately 10-20 mg of the sample into an NMR tube.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Cap the tube and invert several times to ensure complete dissolution.
-
Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.
-
Acquire the ¹³C NMR spectrum on the same instrument.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and reference the spectra to the residual solvent peak.
Protocol 2: HPLC Purity Determination
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in acetonitrile.
-
Prepare a working standard at a concentration of 0.1 mg/mL by diluting the stock solution.
-
Set up the HPLC system with the parameters described in the HPLC section above.
-
Inject a blank (acetonitrile) to ensure a clean baseline.
-
Inject the working standard and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.
Conclusion
The rigorous analytical characterization of pharmaceutical intermediates like this compound is paramount for ensuring the quality, safety, and efficacy of the final drug product. This guide has provided a comprehensive overview of the critical quality attributes, analytical methodologies, and a comparison with a relevant alternative. By implementing robust analytical protocols and having a thorough understanding of the data, researchers and drug development professionals can confidently utilize this key building block in their synthetic endeavors.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. epa.gov [epa.gov]
- 3. Meegle | Free Download Material Certificate of Analysis Template [meegle.com]
- 4. researchgate.net [researchgate.net]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 86483-51-4|Ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate|BLD Pharm [bldpharm.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
For professionals engaged in the dynamic fields of research and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory adherence. Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, a halogenated pyridine derivative, requires meticulous handling not only during its use but, critically, through its final disposal. This guide provides a detailed, step-by-step protocol to ensure this compound is managed safely and effectively at the end of its lifecycle, safeguarding both personnel and the environment.
Part 1: Core Hazard Profile and Protective Measures
Understanding the inherent risks of a compound is the first step in its safe management. The toxicological properties of this compound have not been fully investigated, demanding a cautious approach.[1] However, based on its chemical structure and available safety data, it is classified as an irritant.
Hazard Identification
The primary hazards associated with this compound are summarized below.
| Hazard Code | Hazard Statement | Primary Concern |
| H315 | Causes skin irritation.[2][3] | Direct contact with skin can lead to inflammation, redness, or blistering.[4] |
| H319 | Causes serious eye irritation.[2][3] | Contact with eyes can result in redness, pain, or severe damage.[4] |
| H335 | May cause respiratory irritation.[2][3] | Inhalation of dust or fumes can irritate the lungs and respiratory system.[4] |
Furthermore, upon combustion, this compound is expected to decompose and release highly toxic and corrosive gases, including:
-
Carbon monoxide (CO) and Carbon dioxide (CO2)[1]
Mandatory Personal Protective Equipment (PPE)
Due to the identified hazards, the following PPE is mandatory when handling this compound, including during all disposal-related activities.
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA’s 29 CFR 1910.133 or European Standard EN166 regulations.[5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use and consult the glove manufacturer for specific breakthrough times.
-
Protective Clothing: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, particularly during spill cleanup, a NIOSH-approved N95 dust mask or a respirator should be used.
Part 2: The Definitive Disposal Protocol
The fundamental principle for disposing of this compound is to treat it as a halogenated organic hazardous waste .[6] Halogenated wastes require specialized disposal, typically high-temperature incineration, to ensure complete destruction and prevent the release of harmful substances.[6]
Step 1: Waste Segregation (The Critical First Step)
Immediately upon generation, the waste must be correctly segregated.
-
Action: Collect waste containing this compound in a designated container for Halogenated Organic Waste .[6][7]
-
Causality: Halogenated solvents and reagents are significantly more expensive to dispose of than their non-halogenated counterparts.[8][9] Mixing these waste streams contaminates the entire volume, dramatically increasing disposal costs and environmental burden. Furthermore, improper mixing can lead to dangerous chemical reactions.
-
DO NOT:
Step 2: Container Selection and Labeling
Proper containment and labeling are mandated by regulatory bodies like the EPA under the Resource Conservation and Recovery Act (RCRA).
-
Action: Select a chemically compatible container in good condition with a secure, tight-fitting screw cap.[7] As soon as the first drop of waste is added, label the container clearly.
-
The label must include:
Step 3: Accumulation and Storage
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) pending pickup.
-
Action: Keep the waste container tightly closed at all times, except when actively adding waste.[7][8] Store the container in a well-ventilated, cool, and dry location.[1][5]
-
Causality: Keeping the container sealed prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere, protecting personnel from respiratory exposure.[7] Storing it away from heat and ignition sources mitigates fire risk.[1]
-
Best Practices:
Step 4: Arranging Final Disposal
-
Action: Once the container is nearly full (approximately 75%), or if waste generation is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[8]
-
Self-Validation: Do not allow hazardous waste to accumulate indefinitely. Follow institutional guidelines on the maximum volume of waste allowed in an SAA and the timeframe for its removal.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 3. Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
Navigating the Safe Handling of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the personal protective equipment (PPE), handling protocols, and disposal of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, ensuring laboratory safety and procedural integrity.
This compound is a halogenated pyridine derivative that requires meticulous handling due to its potential health hazards. This guide provides essential safety and logistical information, from initial handling to final disposal, grounded in established safety protocols and expert insights.
Understanding the Hazard Profile
The primary hazards associated with this compound, as identified by the Globally Harmonized System (GHS), are significant and demand strict adherence to safety protocols.
GHS Hazard Statements:
These classifications necessitate a comprehensive personal protective equipment (PPE) strategy to mitigate the risks of exposure during handling.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when working with this compound. The following table outlines the recommended PPE, drawing on best practices for handling halogenated aromatic compounds.
| Protection Type | Specification | Rationale and Expert Insight |
| Eye Protection | Chemical safety goggles with a face shield | Protects against splashes and airborne particles that can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (Butyl rubber or Laminate film recommended) | Prevents skin contact, which can cause irritation. While nitrile gloves are common in laboratories, their resistance to halogenated hydrocarbons can be poor.[3] For pyridine, laminate film and butyl rubber gloves show excellent breakthrough times, often exceeding 480 minutes.[4][5] Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes | Minimizes the risk of accidental skin exposure. A flame-retardant lab coat should be considered if working with flammable solvents in the same procedure. |
| Respiratory Protection | Work within a certified chemical fume hood. For situations with inadequate ventilation, a NIOSH-approved respirator with an Organic Vapor/Acid Gas (OV/AG) cartridge is recommended. | Minimizes inhalation of vapors, which can cause respiratory tract irritation. Halogenated compounds can produce acidic byproducts (e.g., HCl) upon decomposition or reaction with moisture, justifying the use of a combination OV/AG cartridge (yellow NIOSH color code).[6][7] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, procedural workflow is paramount to ensuring safety and experimental integrity.
Workflow for Handling this compound
Detailed Steps:
-
Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and certified.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Designate a specific area within the fume hood for handling the compound to contain potential spills.
-
-
Donning Personal Protective Equipment:
-
Before handling the compound, put on all required PPE as specified in the table above.
-
-
Handling the Compound:
-
Conduct all weighing and transfers of the solid compound within the chemical fume hood to control dust and vapors.
-
Use appropriate tools (e.g., spatulas, weighing paper) to minimize the risk of spills.
-
-
Cleanup and Decontamination:
-
Decontaminate all glassware and surfaces that have come into contact with the chemical. Use a suitable solvent (e.g., acetone, ethanol) for initial rinsing, collecting the rinsate as hazardous waste.
-
Wash decontaminated glassware with soap and water.
-
Disposal Plan: Managing Halogenated Waste
The proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.
Waste Segregation and Disposal Workflow
Disposal Procedure:
-
Waste Collection:
-
Collect all waste material, including unused compound, contaminated disposables (e.g., gloves, weighing paper), and solvent rinsates, in a clearly labeled, sealable, and compatible waste container.
-
-
Waste Segregation:
-
This compound is a halogenated organic waste. It must be collected in a designated waste stream, separate from non-halogenated organic waste.
-
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.
-
-
Waste Treatment and Disposal:
-
Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal company.
-
The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration.[8] This process ensures the complete destruction of the compound into less harmful components.
-
Waste containing pyridine or its derivatives may be classified under EPA hazardous waste codes such as F005 or K026, depending on the specific waste stream.[9][10][11]
-
References
- 1. Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 2. Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. cdn.mscdirect.com [cdn.mscdirect.com]
- 5. ehs.sfsu.edu [ehs.sfsu.edu]
- 6. nortonsandblasting.com [nortonsandblasting.com]
- 7. 3M™ Organic Vapor/Acid Gas Cartridge 6003/07047(AAD), 60 EA/Case | 3M United States [3m.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. wku.edu [wku.edu]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. nyu.edu [nyu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
